Product packaging for Romidepsin(Cat. No.:CAS No. 128517-07-7)

Romidepsin

カタログ番号: B612169
CAS番号: 128517-07-7
分子量: 540.7 g/mol
InChIキー: OHRURASPPZQGQM-GCCNXGTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Romidepsin, also known by the brand name Istodax, is a potent and selective histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) in patients who have received at least one prior systemic therapy . It is a bicyclic depsipeptide natural product originally isolated from the bacterium Chromobacterium violaceum . As an epigenetic modulator, this compound's primary mechanism of action involves the inhibition of Class I HDAC enzymes . Intriguingly, it functions as a prodrug; its disulfide bond is reduced intracellularly to an active form that binds to the zinc atom in the active site of HDACs, leading to potent enzyme inhibition . This inhibition results in the accumulation of acetylated histones, which promotes a more open chromatin structure and alters gene transcription . In research settings, these changes have been shown to induce cell cycle arrest, cellular differentiation, and apoptosis in various cancer cell lines, providing a strong scientific basis for its antineoplastic activity . The compound is typically administered intravenously at a research dose of 14 mg/m², and its metabolism occurs primarily in the liver via the CYP3A4 enzyme pathway . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36N4O6S2 B612169 Romidepsin CAS No. 128517-07-7

特性

IUPAC Name

(1S,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRURASPPZQGQM-GCCNXGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C(=O)N[C@H](C(=O)O[C@H]\2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128517-07-7
Record name Romidepsin
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Record name ROMIDEPSIN
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Foundational & Exploratory

Romidepsin (FK228): A Technical Guide to its Discovery, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Romidepsin, also known by its developmental codes FK228 and depsipeptide, is a potent histone deacetylase (HDAC) inhibitor originally isolated from the fermentation broth of the soil bacterium Chromobacterium violaceum. This bicyclic depsipeptide has demonstrated significant anticancer activity and is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL). This technical guide provides an in-depth overview of the discovery and isolation of this compound, its mechanism of action, and detailed experimental protocols relevant to its production and biological evaluation.

Discovery and Isolation from Chromobacterium violaceum

This compound was first identified as a natural product with potent anti-tumor properties from the fermentation broth of Chromobacterium violaceum No. 968, a Gram-negative bacterium isolated from a soil sample in Japan. The discovery was the result of a screening program aimed at identifying compounds that could reverse the malignant phenotype of Ha-ras oncogene-transformed cells.[1]

Fermentation of Chromobacterium violaceum

The production of this compound is achieved through submerged fermentation of C. violaceum. While specific yields can vary, the process generally involves culturing the bacterium in a nutrient-rich medium under controlled conditions to promote the biosynthesis of the target compound.

Experimental Protocol: Fermentation of Chromobacterium violaceum for this compound Production

This protocol is a composite based on publicly available information and may require optimization.

1. Media Preparation:

  • Seed Medium:

    • Meat Broth: 2% (w/v)

    • Glucose: 1% (w/v)

  • Fermentation Medium:

    • Glucose: 1% (w/v)

    • Broth Medium: 2% (w/v)

    • KH₂PO₄: 1.1% (w/v)

    • Na₂HPO₄·2H₂O: 0.72% (w/v)

    • MgSO₄·7H₂O: 0.006% (w/v)

    • (NH₄)₂SO₄: 0.1% (w/v)

    • Diaion HP-20 resin: 5% (v/v) (for in-situ product recovery)[1]

    • The pH of the fermentation medium should be adjusted to a range of 6.5-7.2.[2]

2. Inoculum Development:

  • Aseptically transfer a single colony of Chromobacterium violaceum WB968 to a flask containing the seed medium.

  • Incubate at 30°C for 24 hours with shaking.[2]

3. Fermentation:

  • Inoculate the fermentation medium with the seed culture at a ratio of 1:50 to 1:100 (v/v).[2]

  • Incubate the culture at a temperature of 25-30°C for 48-96 hours with constant agitation.[1][2]

  • Monitor the production of this compound using analytical techniques such as HPLC-MS.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified to a high degree of purity. The process typically involves solvent extraction followed by multiple chromatographic steps.

Experimental Protocol: Extraction and Purification of this compound

This protocol is a generalized procedure and may require optimization.

1. Extraction:

  • Harvest the entire fermentation broth (including cells and resin).

  • Extract the broth with an equal volume of an organic solvent such as ethyl acetate or toluene.[1][3]

  • Separate the organic phase and concentrate it under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

  • Step 1: Initial Chromatography:

    • Dissolve the crude extract in a suitable solvent and load it onto a silica gel column.

    • Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to separate this compound from other components.

  • Step 2: Further Purification:

    • Pool the fractions containing this compound and concentrate them.

    • Subject the partially purified material to further chromatographic steps, such as reverse-phase HPLC, to achieve high purity. The pH during purification should be maintained between 4.0 and 6.0 to prevent degradation.[4]

  • Step 3: Crystallization:

    • Dissolve the highly purified this compound in a suitable solvent system (e.g., dichloromethane or acetone) and allow it to crystallize.[3]

    • Collect the crystals by filtration and dry them under vacuum.

Mechanism of Action

This compound is a prodrug that becomes active upon entering the cell.[5][6] Its mechanism of action is primarily through the potent and selective inhibition of histone deacetylases (HDACs), particularly class I HDACs.[7]

// Nodes Romidepsin_prodrug [label="this compound (Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; Intracellular_Reduction [label="Intracellular\nReduction\n(e.g., by Glutathione)", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_this compound [label="Active this compound\n(with free thiol group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDAC1_HDAC2 [label="HDAC1/HDAC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histones [label="Histones", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylated_Histones [label="Acetylated\nHistones", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin_Relaxation [label="Chromatin\nRelaxation", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Altered Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Suppressor_Genes [label="Activation of\nTumor Suppressor Genes\n(e.g., p21)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G2/M phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Romidepsin_prodrug -> Cell_Membrane [label="Enters cell", fontsize=8, fontcolor="#5F6368"]; Cell_Membrane -> Intracellular_Reduction [style=invis]; Intracellular_Reduction -> Active_this compound; Active_this compound -> HDAC1_HDAC2 [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; HDAC1_HDAC2 -> Histones [label="Deacetylates", arrowhead=normal, color="#4285F4", fontcolor="#4285F4"]; Histones -> Acetylated_Histones [label="Acetylation\n(by HATs)", style=dashed, arrowhead=normal, color="#34A853", fontcolor="#34A853"]; Acetylated_Histones -> Chromatin_Relaxation; Chromatin_Relaxation -> Gene_Expression; Gene_Expression -> Tumor_Suppressor_Genes; Tumor_Suppressor_Genes -> Cell_Cycle_Arrest; Gene_Expression -> Apoptosis; Cell_Cycle_Arrest -> Apoptosis [style=dashed]; } } Caption: Mechanism of action of this compound.

Inside the cell, the disulfide bond of this compound is reduced, exposing a free thiol group. This active form of the drug then chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[5] The inhibition of HDACs results in the accumulation of acetylated histones, leading to a more relaxed chromatin structure and altered gene expression.[6] This can reactivate tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[8]

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against HDACs and cytotoxic effects against a wide range of cancer cell lines.

HDAC Inhibition

This compound is a potent inhibitor of class I HDACs, with lower activity against class II HDACs.

HDAC IsoformIC₅₀ (nM)
HDAC136[9]
HDAC247[9]
HDAC4510[9]
HDAC614,000[9]

Experimental Protocol: HDAC Inhibition Assay

This protocol describes a general method for assessing HDAC inhibition.

1. Reagents and Materials:

  • HeLa nuclear extract (as a source of HDACs)

  • HDAC substrate (e.g., a fluorogenic or colorimetric acetylated peptide)

  • Assay buffer

  • Developer solution

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the HeLa nuclear extract, the HDAC substrate, and the different concentrations of this compound to each well. Include a positive control (no inhibitor) and a negative control (with a known HDAC inhibitor like Trichostatin A).

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent or colorimetric signal.

  • Incubate at 37°C for a further 30 minutes.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated potent cytotoxic activity against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (nM)
Hut-78T-cell lymphoma0.038 - 6.36 (time-dependent)[10]
Karpas-299T-cell lymphoma0.44 - 3.87 (time-dependent)[10]
PEERT-cell leukemia10.8[11]
SUPT1T-cell leukemia7.9[11]
OCI-AML3Acute Myeloid Leukemia~1-1.8 (72h)[12]
SKM-1Myelodysplastic Syndrome~1-1.8 (72h)[12]
MDS-LMyelodysplastic Syndrome~1-1.8 (72h)[12]
RT112Bladder Cancer5[13]
MBT2Bladder Cancer2[13]
HT1376Bladder Cancer0.6[13]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of this compound.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Harvest the cells and seed them into a 96-well plate at a predetermined density.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Drug Treatment:

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the drug concentration and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the modulation of various signaling pathways.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; HDAC_Inhibition [label="HDAC Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histone_Acetylation [label="↑ Histone Acetylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21_Induction [label="↑ p21 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis_Induction [label="↑ Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAPK_JNK_Activation [label="↑ SAPK/JNK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT_Inhibition [label="↓ PI3K/AKT/mTOR Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Catenin_Inhibition [label="↓ β-catenin Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS_Production [label="↑ ROS Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> HDAC_Inhibition; HDAC_Inhibition -> Histone_Acetylation; Histone_Acetylation -> p21_Induction; p21_Induction -> Cell_Cycle_Arrest; HDAC_Inhibition -> Apoptosis_Induction; HDAC_Inhibition -> SAPK_JNK_Activation; HDAC_Inhibition -> PI3K_AKT_Inhibition; HDAC_Inhibition -> Beta_Catenin_Inhibition; this compound -> ROS_Production; ROS_Production -> DNA_Damage; DNA_Damage -> Apoptosis_Induction; Cell_Cycle_Arrest -> Apoptosis_Induction [style=dashed]; } } Caption: Key signaling pathways modulated by this compound.

// Nodes Fermentation [label="C. violaceum\nFermentation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Chromatographic\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure_this compound [label="Pure this compound", fillcolor="#FBBC05", fontcolor="#202124"]; HDAC_Assay [label="HDAC Inhibition\nAssay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytotoxicity_Assay [label="Cytotoxicity Assay\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling_Analysis [label="Signaling Pathway\nAnalysis (Western Blot, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IC50_HDAC [label="IC₅₀ vs. HDACs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IC50_Cells [label="IC₅₀ vs. Cancer Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pathway_Modulation [label="Pathway Modulation\nData", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Fermentation -> Extraction; Extraction -> Purification; Purification -> Pure_this compound; Pure_this compound -> HDAC_Assay; Pure_this compound -> Cytotoxicity_Assay; Pure_this compound -> Signaling_Analysis; HDAC_Assay -> IC50_HDAC; Cytotoxicity_Assay -> IC50_Cells; Signaling_Analysis -> Pathway_Modulation; } } Caption: General experimental workflow for this compound.

Conclusion

This compound stands as a significant example of a natural product-derived therapeutic with a well-defined mechanism of action. Its journey from a soil bacterium to a clinically approved anticancer agent highlights the importance of natural product screening in drug discovery. The detailed protocols and data presented in this guide offer a valuable resource for researchers and scientists working on this compound and other HDAC inhibitors, facilitating further research and development in this promising area of oncology.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Romidepsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romidepsin, also known as Istodax®, is a potent, bicyclic depsipeptide histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL). This technical guide provides a comprehensive overview of the chemical structure and synthesis of this complex natural product. Detailed methodologies for key synthetic strategies, including both solid-phase and solution-phase approaches, are presented. Quantitative data on its biological activity and synthetic yields are summarized in structured tables for clarity. Furthermore, this guide includes detailed experimental protocols for crucial synthetic steps and visual diagrams of synthetic pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Structure of this compound

This compound, with the chemical formula C₂₄H₃₆N₄O₆S₂, is a natural product originally isolated from the fermentation broth of Chromobacterium violaceum.[1] Its IUPAC name is (1S,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone.[2]

The core of this compound is a 16-membered macrocyclic depsipeptide, meaning it contains both amide and ester linkages within its ring structure. This macrocycle is composed of five key building blocks:

  • D-Valine

  • D-Cysteine

  • (Z)-Dehydrobutyrine

  • L-Valine

  • (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid

A defining feature of this compound's structure is the intramolecular disulfide bridge formed between the thiol groups of the D-cysteine and the (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid residues. This disulfide bond creates a unique bicyclic architecture.

This compound functions as a prodrug.[1] Upon entering a cell, the disulfide bond is reduced, typically by intracellular glutathione, to release two free thiol groups. One of these thiols then chelates a zinc ion within the active site of histone deacetylase enzymes, leading to their inhibition.[1]

Synthesis of this compound

The total synthesis of this compound is a significant challenge due to its complex stereochemistry, the presence of the unusual dehydrobutyrine and hydroxy-mercapto-heptenoic acid moieties, and the formation of the large macrocycle and the disulfide bridge. The first total synthesis was reported by Kahn and coworkers in 1996.[3] Since then, several other synthetic strategies have been developed, employing both solution-phase and solid-phase peptide synthesis (SPPS) techniques.

Key Synthetic Challenges and Strategies

The synthesis of this compound can be broken down into several key stages:

  • Synthesis of the Constituent Amino Acids and the Heptenoic Acid Side Chain: This involves the preparation of the four amino acid building blocks with appropriate protecting groups and the stereoselective synthesis of the (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid fragment.

  • Linear Peptide Assembly: The protected amino acids and the heptenoic acid derivative are coupled in a specific sequence to form a linear precursor. This can be achieved through either solution-phase or solid-phase methods.

  • Macrocyclization: The linear precursor is cyclized to form the 16-membered macrocycle. Two main strategies have been employed:

    • Macrolactonization: Formation of the ester bond between the C-terminus of the linear peptide and the hydroxyl group of the heptenoic acid moiety.

    • Macrolactamization: Formation of an amide bond within the peptide backbone.

  • Formation of the Disulfide Bridge: The final step involves the intramolecular oxidation of the two thiol groups to form the disulfide bond, yielding the bicyclic structure of this compound.

Representative Synthetic Workflow (Solid-Phase Approach)

The following diagram illustrates a general workflow for the solid-phase synthesis of this compound.

romidepsin_synthesis_workflow resin Solid Support (e.g., 2-Chlorotrityl resin) f_val Attach Fmoc-L-Val-OH resin->f_val deprotect1 Fmoc Deprotection f_val->deprotect1 couple_thr Couple Fmoc-L-Thr-OH deprotect1->couple_thr deprotect2 Fmoc Deprotection couple_thr->deprotect2 couple_cys Couple Fmoc-D-Cys(Trt)-OH deprotect2->couple_cys deprotect3 Fmoc Deprotection couple_cys->deprotect3 couple_dval Couple Fmoc-D-Val-OH deprotect3->couple_dval deprotect4 Fmoc Deprotection couple_dval->deprotect4 couple_acid Couple Protected Heptenoic Acid deprotect4->couple_acid dehydrate Dehydration of Thr residue couple_acid->dehydrate cleave Cleavage from Resin & Deprotection dehydrate->cleave oxidize Intramolecular Disulfide Formation cleave->oxidize cyclize Macrolactonization oxidize->cyclize This compound This compound cyclize->this compound

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Quantitative Data

Biological Activity

This compound is a potent inhibitor of Class I histone deacetylases. Its inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC₅₀).

Target IC₅₀ (nM)
HDAC136
HDAC247
HDAC4510
HDAC614,000
Data sourced from MedchemExpress.[4]

This compound also exhibits potent anti-proliferative activity against a variety of cancer cell lines.

Cell Line Cancer Type IC₅₀ (nM)
Hut-78T-cell lymphoma0.038 - 6.36
Karpas-299T-cell lymphoma0.44 - 3.87
OCI-AML3Acute Myeloid Leukemia~1-1.8
SKM-1Myelodysplastic Syndrome~1-1.8
MDS-LMyelodysplastic Syndrome~1-1.8
Data compiled from various sources.[5][6]
Synthetic Yields

The overall yield of this compound synthesis varies depending on the chosen route.

Synthetic Approach Number of Steps Overall Yield
First Total Synthesis (Kahn et al., 1996)1418%
Solid-Phase Synthesis (Patent WO2014101828)Not specified>30%
Solid-Phase Synthesis (Patent CN111333697B)Not specified~40%
Data compiled from various sources.[3][7]

Experimental Protocols

The following are representative, generalized protocols for key steps in the synthesis of this compound. Specific details may vary based on the exact synthetic route and protecting group strategy employed.

Solid-Phase Peptide Synthesis (SPPS)

General Procedure for Amino Acid Coupling:

  • The solid support (e.g., 2-chlorotrityl chloride resin) is swelled in a suitable solvent (e.g., dichloromethane, DCM).

  • The first Fmoc-protected amino acid (e.g., Fmoc-L-Val-OH) is attached to the resin in the presence of a base such as diisopropylethylamine (DIPEA).

  • The resin is washed thoroughly with DCM and dimethylformamide (DMF).

  • The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

  • The resin is washed again with DMF and DCM.

  • The next Fmoc-protected amino acid is pre-activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, N-methylmorpholine) in DMF.

  • The activated amino acid solution is added to the resin, and the coupling reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.

  • Steps 3-7 are repeated for each subsequent amino acid in the sequence.

Macrolactonization

General Procedure:

  • The fully assembled and protected linear peptide is cleaved from the solid support while keeping the side-chain protecting groups intact.

  • The C-terminal carboxylic acid is deprotected.

  • The linear precursor is dissolved in a high-dilution solution of a suitable solvent (e.g., THF, DCM).

  • A macrolactonization reagent, such as Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) followed by DMAP, or Mitsunobu conditions (e.g., DEAD, PPh₃), is added to promote the intramolecular esterification.

  • The reaction is stirred at room temperature until the cyclization is complete.

  • The cyclic product is purified by chromatography.

Intramolecular Disulfide Bridge Formation

General Procedure:

  • The thiol protecting groups (e.g., trityl) on the cysteine and heptenoic acid residues of the macrocycle are removed using a cocktail of trifluoroacetic acid (TFA) and a scavenger (e.g., triisopropylsilane).

  • The resulting dithiol is dissolved in a solvent such as methanol or a mixture of acetonitrile and water.

  • An oxidizing agent, such as iodine, is added portion-wise until a persistent yellow color is observed.

  • The reaction is quenched with a reducing agent (e.g., sodium thiosulfate).

  • The final product, this compound, is purified by preparative HPLC.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of histone deacetylases, which leads to the accumulation of acetylated histones and other proteins. This, in turn, alters gene expression, resulting in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.

romidepsin_moa This compound This compound (Prodrug) reduction Intracellular Reduction (e.g., by Glutathione) This compound->reduction active_this compound Active this compound (Dithiol) reduction->active_this compound inhibition Inhibition active_this compound->inhibition hdac Histone Deacetylase (HDAC) acetylated_histones Increased Histone Acetylation hdac->acetylated_histones inhibition->hdac gene_expression Altered Gene Expression acetylated_histones->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Induction of Apoptosis gene_expression->apoptosis angiogenesis Inhibition of Angiogenesis gene_expression->angiogenesis

Caption: Simplified signaling pathway of this compound's mechanism of action.

Conclusion

This compound is a structurally complex and biologically potent bicyclic depsipeptide. Its total synthesis has been a subject of significant research, leading to the development of various elegant and efficient synthetic strategies. This guide has provided a detailed overview of its chemical structure, a summary of key quantitative data, and insights into its synthesis and mechanism of action. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating further research and the potential development of novel analogs with improved therapeutic properties.

References

early preclinical studies and cytotoxic effects of Romidepsin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Preclinical Studies and Cytotoxic Effects of Romidepsin

Introduction

This compound (also known as Istodax®, depsipeptide, FR901228, FK228, NSC 630176) is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor.[1] It is a bicyclic peptide originally isolated as a fermentation product from Chromobacterium violaceum in 1994.[1] Initially identified for its ability to reverse the malignant phenotype of ras-transformed cells, it was later characterized as an HDAC inhibitor in 1998.[1] this compound is a prodrug; its disulfide bond is reduced intracellularly, yielding an active form with a free sulfhydryl moiety.[2] This active form interacts with the zinc atom in the active site of class I and II HDAC enzymes, leading to their inhibition.[2] This guide provides a comprehensive overview of the early preclinical studies on this compound, focusing on its cytotoxic effects, the experimental protocols used for its evaluation, and the key signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxic Activity of this compound

This compound has demonstrated potent cytotoxic and antiproliferative activity across a wide spectrum of human cancer cell lines, both from hematological malignancies and solid tumors.[1][3] The following tables summarize the quantitative data from various preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines
Cell TypeCell Line(s)Mean IC50 (nM)Incubation TimeReference
Leukemia / LymphomaCCRF-CEM, THP-1, ML-3, etc.0.55 - 9.1972 h[1]
T-cell LymphomaHut-780.038 - 6.3648-72 h[4]
T-cell LymphomaKarpas-2990.44 - 3.8748-72 h[4]
NeuroblastomaKCNR, SK-N-BE2, AS, LA1-15N, etc.1-6.5 ng/mL*72 h[5]
Bladder CancerRT112524 h[6]
Bladder CancerMBT2224 h[6]
Bladder CancerHT13760.624 h[6]
Myeloid LeukemiaOCI-AML3, SKM-1, MDS-LVaries (low nM range)24, 48, 72 h[7]

*Note: 1 ng/mL is approximately 1.86 nM for this compound.

Table 2: Apoptosis Induction by this compound
Cell LineTreatment% Apoptotic Cells (Annexin V+)Incubation TimeReference
Hut-78This compound alone25%24 h[4]
Hut-78This compound + Lenalidomide65%24 h[4]
Karpas-299This compound alone20%24 h[4]
Karpas-299This compound + Lenalidomide46%24 h[4]
Table 3: Cell Cycle Arrest Induced by this compound
Cell LineTreatment ConcentrationEffectReference
ras-mutated NIH3T3Not specifiedG0/G1 phase arrest[1]
PC-3 (Prostate Cancer)Higher dosesG2/M phase arrest[1]
CCLP-1 & HCCC-9810 (Cholangiocarcinoma)Dose-dependentG2/M phase arrest[8]
CT26 & MC38 (Murine Colon Cancer)10 µM & 40 nM respectivelyNot specified[9]

Detailed Methodologies: Key Experimental Protocols

The preclinical evaluation of this compound's cytotoxic effects has employed a range of standard and advanced cell biology techniques.

Cell Viability and Cytotoxicity Assays
  • Principle: To quantify the effect of this compound on cell proliferation and survival.

  • Protocol:

    • Cell Seeding: Cancer cell lines are seeded in 96-well microplates and allowed to adhere overnight.

    • Treatment: Cells are treated with a range of concentrations of this compound (e.g., from low nM to µM) or vehicle control.

    • Incubation: The cells are incubated for a specified period, typically ranging from 24 to 72 hours.[1][6][7]

    • Viability Measurement: Cell viability is assessed using colorimetric or fluorometric assays.

      • MTT/MTS Assay: Measures the metabolic activity of viable cells, which reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[5]

      • Resazurin Assay (e.g., CellTiter-Glo®): Measures the metabolic capacity of cells by reducing non-fluorescent resazurin to fluorescent resorufin.[7][10]

    • Data Analysis: The absorbance or fluorescence is measured, and the data is used to calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a four-parameter logistic regression.[10]

Apoptosis Assays
  • Principle: To detect and quantify programmed cell death (apoptosis) induced by this compound.

  • Protocol (Flow Cytometry with Annexin V/Propidium Iodide):

    • Cell Treatment: Cells are treated with this compound at desired concentrations and time points.

    • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

    • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters late apoptotic and necrotic cells with compromised membranes).

    • Flow Cytometry: The stained cells are analyzed by a flow cytometer.[4][8] The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis
  • Principle: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol (Flow Cytometry with DNA Staining):

    • Cell Treatment: Cells are treated with this compound for a specified duration (e.g., 24 hours).[9]

    • Optional: BrdU Labeling: For a more detailed analysis of the S phase, cells can be pulsed with Bromodeoxyuridine (BrdU), a thymidine analog, for a few hours before harvesting.[9]

    • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

    • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating agent like Propidium Iodide (PI). If BrdU was used, cells are first treated to denature DNA and then stained with an anti-BrdU antibody.

    • Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.[8][9] The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis
  • Principle: To detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

  • Protocol:

    • Protein Extraction: Cells are treated with this compound, harvested, and lysed to extract total cellular proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., acetylated histones, p21, caspases, PARP, p-cdc2, CyclinB1).[6][8]

    • Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate. Loading controls like β-actin or GAPDH are used to ensure equal protein loading.[6]

Visualizations: Signaling Pathways and Workflows

This compound's Core Mechanism of Action

Romidepsin_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus Romidepsin_prodrug This compound (Prodrug) Active_this compound Active this compound (thiol form) Romidepsin_prodrug->Active_this compound Intracellular Reduction (GSH) HDACs HDACs (Class I/II) Active_this compound->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Relaxed Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Open_Chromatin->Gene_Expression Transcription Enabled p21_up p21 WAF1/Cip1 Upregulation Gene_Expression->p21_up Apoptotic_genes Pro-apoptotic Gene Expression Gene_Expression->Apoptotic_genes TSG_up Tumor Suppressor Gene Re-expression Gene_Expression->TSG_up

Caption: this compound enters the cell, is activated, and inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

Key Signaling Pathways Modulated by this compound

Romidepsin_Signaling cluster_HDAC HDAC Inhibition cluster_CellCycle Cell Cycle Arrest cluster_Apoptosis Apoptosis Induction cluster_Survival Survival Pathway Inhibition This compound This compound HDACi HDAC1/2 Inhibition This compound->HDACi ROS ROS Production ↑ This compound->ROS PI3K PI3K/AKT/mTOR ↓ This compound->PI3K STAT JAK/STAT ↓ This compound->STAT NFkB NF-κB ↓ This compound->NFkB Histone_Ac Histone Hyperacetylation HDACi->Histone_Ac CyclinB Cyclin B1 ↓ HDACi->CyclinB p_cdc2 p-cdc2 ↑ HDACi->p_cdc2 p21 p21 WAF1/Cip1 ↑ G1S_Arrest G1/S Arrest p21->G1S_Arrest CDK Inhibition Histone_Ac->p21 G2M_Arrest G2/M Arrest CyclinB->G2M_Arrest p_cdc2->G2M_Arrest Caspases Caspase-3, -8, -9 Activation ROS->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis Survival_Inhibit Inhibition of Cell Survival PI3K->Survival_Inhibit STAT->Survival_Inhibit NFkB->Survival_Inhibit

Caption: this compound induces cytotoxicity via multiple pathways, including cell cycle arrest, apoptosis, and inhibition of key survival signals.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Experimental_Workflow cluster_assays Cytotoxic Effect Analysis start Select Cancer Cell Lines step1 Cell Culture & Seeding (e.g., 96-well plates) start->step1 step2 Treat with this compound (Dose-response series) step1->step2 step3 Incubate (24-72 hours) step2->step3 assay1 Cell Viability Assay (MTT / MTS) step3->assay1 assay2 Apoptosis Assay (Annexin V Staining) step3->assay2 assay3 Cell Cycle Analysis (PI Staining) step3->assay3 assay4 Protein Expression (Western Blot) step3->assay4 end Data Analysis (IC50, % Apoptosis, etc.) assay1->end assay2->end assay3->end assay4->end

Caption: A typical experimental workflow for evaluating the in vitro cytotoxic effects of this compound on cancer cell lines.

Core Mechanisms of Cytotoxicity

Early preclinical studies have elucidated several key mechanisms through which this compound exerts its cytotoxic effects.

Alteration of Gene Expression

As a potent HDAC inhibitor, this compound's primary mechanism involves altering gene expression.[1] By inhibiting class I and II HDACs, it causes hyperacetylation of lysine residues on histones, leading to a more relaxed chromatin structure.[1] This remodeling of chromatin allows for the re-expression of silenced tumor suppressor genes.[5] A key gene commonly upregulated by this compound is CDKN1A, which encodes the cyclin-dependent kinase (CDK) inhibitor p21WAF1/Cip1.[1][11] This upregulation is a critical event that links HDAC inhibition to cell cycle arrest and apoptosis.[1]

Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at both the G1/S and G2/M checkpoints.[1]

  • G1/S Arrest: The induction of p21 is a primary driver of G1 arrest.[1] p21 binds to and inhibits cyclin D/E-CDK complexes, preventing the phosphorylation of retinoblastoma protein (Rb) and blocking the cell's progression into the S phase.[1]

  • G2/M Arrest: In some cell types, such as prostate and cholangiocarcinoma cells, this compound induces a G2/M phase arrest.[1][8] This effect is associated with the upregulation of phosphorylated cdc2 and downregulation of Cyclin B1.[8]

Induction of Apoptosis

This compound is a potent inducer of apoptosis through both caspase-dependent and -independent pathways.[1] Key events in this compound-induced apoptosis include:

  • ROS Production: Treatment with this compound can lead to the production of reactive oxygen species (ROS), which causes mitochondrial membrane dysfunction.[4][12]

  • Caspase Activation: It activates key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9.[1][4][8] This leads to the cleavage of critical cellular substrates, including PARP (Poly (ADP-ribose) polymerase).[5][8]

  • Modulation of Bcl-2 Family: In some models, this compound has been shown to downregulate anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, further tipping the balance towards cell death.[1]

Inhibition of Pro-Survival Signaling Pathways

Beyond its epigenetic effects, this compound has been shown to inhibit critical pro-survival signaling pathways in cancer cells.

  • PI3K/AKT/mTOR Pathway: this compound can directly inhibit phosphatidylinositol 3-kinase (PI3K) activity and suppress the phosphorylation of AKT and its downstream targets.[12][13][14][15] This dual inhibition of HDAC and PI3K is a significant contributor to its potent cytotoxic effects.[13][14]

  • JAK/STAT Pathway: In T-cell lymphoma models, this compound treatment leads to the downregulation of the JAK/STAT signaling pathway, which is crucial for the survival and proliferation of these malignant cells.[16]

Conclusion

The early preclinical studies of this compound have firmly established it as a potent anticancer agent with a multifaceted mechanism of action. Its ability to induce widespread changes in gene expression, trigger cell cycle arrest and apoptosis, and inhibit key cancer survival pathways underscores its therapeutic potential. The quantitative data on its cytotoxicity, derived from rigorous experimental protocols, have provided a strong foundation for its clinical development and its eventual approval for the treatment of T-cell lymphomas.[1][2] The detailed understanding of its molecular mechanisms continues to inform its use in combination therapies and its investigation in other malignancies.[17][18]

References

A-Technical-Guide-to-the-Mechanism-of-Action-of-Romidepsin-as-a-Class-I-HDAC-Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide on the Core Mechanism of Action of Romidepsin as a Class I HDAC Inhibitor

Introduction

This compound (trade name Istodax®) is a potent, bicyclic depsipeptide antitumor agent that functions primarily as a selective inhibitor of Class I histone deacetylases (HDACs).[1] This document provides a comprehensive technical overview of this compound's mechanism of action, intended for researchers, scientists, and professionals in drug development.

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and various non-histone proteins.[2] This deacetylation process leads to a more condensed chromatin structure, restricting the access of transcription factors and consequently repressing gene expression.[3] Dysregulation of HDAC activity is a common feature in many cancers, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[4]

This compound exerts its therapeutic effects by reversing this aberrant epigenetic silencing.[5] It is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) in patients who have received at least one prior systemic therapy.[4][6]

Core Mechanism of Action

This compound's mechanism is a multi-step process that begins with its entry into the cell and culminates in the induction of cell cycle arrest and apoptosis in malignant cells.[5]

Prodrug Activation

This compound is administered as an inactive prodrug.[5] Inside the cell, the disulfide bond within its cyclic structure is reduced, likely by intracellular glutathione, to form an active metabolite with a free thiol (-SH) group.[7][8]

Inhibition of Class I HDACs

The active form of this compound is a potent inhibitor of Class I HDAC enzymes, particularly HDAC1 and HDAC2.[9] The free thiol group of the activated drug interacts with a critical zinc ion (Zn2+) located in the catalytic active site of the HDAC enzyme.[4][8] This interaction blocks the enzyme's deacetylase activity.

dot

G cluster_cell Cancer Cell Romidepsin_prodrug This compound (Prodrug) Activation Intracellular Reduction (e.g., by Glutathione) Romidepsin_prodrug->Activation Uptake Active_this compound Active this compound (with free -SH group) Activation->Active_this compound Inhibition Inhibition Active_this compound->Inhibition HDAC1_2 Class I HDACs (HDAC1, HDAC2) HDAC1_2->Inhibition caption Figure 1. Prodrug activation and HDAC inhibition. G cluster_outcomes Cellular Outcomes HDAC_Inhibition HDAC1/2 Inhibition by Active this compound Histone_Acetylation ↑ Histone Acetylation (H3, H4) HDAC_Inhibition->Histone_Acetylation Other_Effects ↑ Non-Histone Protein Acetylation HDAC_Inhibition->Other_Effects Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Gene_Expression->Apoptosis caption Figure 2. Downstream signaling pathways. G start Cell Culture & Treatment (e.g., with this compound) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking (e.g., with BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Acetyl-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis caption Figure 3. Western blot experimental workflow.

References

Romidepsin's Mechanism of Action and Target Validation in T-Cell Lymphoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the validation of Romidepsin as a therapeutic agent in T-cell lymphoma (TCL) cell lines. This compound (also known as Istodax®, FK228, or depsipeptide) is a potent, bicyclic class I selective histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[1][2] This document details the molecular mechanisms, key signaling pathways, and experimental methodologies used to validate its efficacy in preclinical settings.

Mechanism of Action

This compound functions as a prodrug. Within the cell, its disulfide bond is reduced, generating a thiol group that chelates the zinc ion in the active site of class I HDAC enzymes.[3] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[4] Beyond histone acetylation, this compound also influences the acetylation status of various non-histone proteins involved in critical cellular processes.[2][5]

The downstream effects of this compound-mediated HDAC inhibition in TCL cell lines are multifaceted and include:

  • Induction of Apoptosis: this compound triggers programmed cell death through both intrinsic and extrinsic pathways. This involves the activation of caspases-3, -8, and -9, and cleavage of PARP.[6][7] The process is also linked to the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[6]

  • Cell Cycle Arrest: The agent can induce cell cycle arrest, often associated with the upregulation of cell cycle inhibitors like p21.[8][9]

  • Modulation of Gene Expression: this compound leads to broad changes in the transcriptome, affecting genes involved in cell survival, proliferation, and apoptosis.[10][11]

  • Inhibition of Angiogenesis: Preclinical studies have shown that this compound can inhibit the formation of new blood vessels, a critical process for tumor growth.[2][8]

Key Signaling Pathways Targeted by this compound

This compound's anti-tumor activity is mediated through the modulation of several key signaling pathways that are often dysregulated in T-cell lymphomas.

  • PI3K/AKT/mTOR Pathway: This pro-survival pathway is frequently activated in cancer. This compound has been shown to inhibit this pathway by promoting the dephosphorylation of AKT.[6][9]

  • JAK/STAT Pathway: Constitutive activation of the JAK/STAT pathway is a hallmark of many T-cell malignancies. This compound can downregulate the phosphorylation of key STAT proteins, such as STAT3 and STAT5, thereby inhibiting downstream signaling.[6][11]

  • NF-κB Pathway: The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. This compound has been shown to block this pathway in malignant T-cells.[3]

  • FOXO1 Signaling: The combination of this compound with other agents, such as tamoxifen, has been shown to synergistically induce apoptosis through the upregulation of the tumor suppressor FOXO1.[12]

Romidepsin_Signaling_Pathways cluster_membrane Cell Membrane Receptor Receptor

Caption: this compound's multifaceted mechanism of action in T-cell lymphoma.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various T-cell lymphoma cell lines.

Table 1: IC50 Values of this compound in T-Cell Lymphoma Cell Lines

Cell LineType of T-Cell LymphomaIncubation Time (hours)IC50 (nM)Reference(s)
Hut-78Cutaneous T-Cell Lymphoma246.36[6]
480.25[6]
720.038[6]
Karpas-299Anaplastic Large Cell Lymphoma243.87[6]
481.98[6]
720.44[6]
PEERT-cell Acute Lymphoblastic Leukemia4810.8[9]
SUPT1T-cell Lymphoblastic Lymphoma487.9[9]
Patient J (Primary)T-cell Lymphoma487.0[9]

Table 2: Induction of Apoptosis by this compound in T-Cell Lymphoma Cell Lines

Cell LineTreatmentIncubation Time (hours)% Apoptotic Cells (Annexin V+)Reference(s)
Hut-78This compound (2.5 nM)2425%[6]
Lenalidomide (10 µM)2418%[6]
This compound + Lenalidomide2465%[6]
Karpas-299This compound (2.5 nM)2420%[6]
Lenalidomide (10 µM)2411%[6]
This compound + Lenalidomide2446%[6]
PEERThis compound (10 nM)48~57%[9]
SUPT1This compound (10 nM)48~54%[9]
Patient J (Primary)This compound (10 nM)48~50%[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the targets of this compound.

4.1. Cell Culture

  • Cell Lines: Hut-78 and Karpas-299 T-cell lymphoma cell lines are commonly used.[6] PEER and SUPT1 are also relevant models.[9]

  • Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

4.2. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

    • Treat cells with a range of this compound concentrations (e.g., 1-25 nM) for 24, 48, and 72 hours.[6]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate, remove the supernatant, and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).[13]

4.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with this compound at the desired concentration and time point.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.[6]

4.4. Western Blot Analysis

  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

  • Procedure:

    • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:

      • Acetylated-Histone H3

      • α-tubulin

      • Caspase-3, -8, -9

      • PARP

      • p-AKT, AKT

      • p-STAT3, STAT3

      • β-catenin

      • FOXO1

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Experimental Assays cluster_data_analysis Data Analysis Cell_Culture TCL Cell Culture (Hut-78, Karpas-299, etc.) Treatment Treatment with this compound (Dose and Time Course) Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis Gene_Expression Gene Expression (RNAseq/qPCR) Treatment->Gene_Expression IC50_Calc IC50 Calculation Viability->IC50_Calc Flow_Cytometry_Analysis Flow Cytometry Quantification Apoptosis->Flow_Cytometry_Analysis Western_Blot_Imaging Western Blot Imaging & Densitometry Protein_Analysis->Western_Blot_Imaging Transcriptomic_Analysis Differential Gene Expression Analysis Gene_Expression->Transcriptomic_Analysis

Caption: General workflow for validating this compound's effects in TCL cell lines.

Conclusion

The validation of this compound in T-cell lymphoma cell lines demonstrates its potent anti-tumor activity through a multi-pronged mechanism. By inhibiting HDACs, this compound alters the epigenetic landscape, leading to the reactivation of tumor suppressor genes and the modulation of critical oncogenic signaling pathways. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other HDAC inhibitors in T-cell malignancies. The synergistic effects observed when combined with other agents also highlight promising avenues for future combination therapies.[6][12][14]

References

Romidepsin's Impact on Histone Acetylation and Chromatin Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romidepsin (Istodax®) is a potent, bicyclic depsipeptide that functions as a histone deacetylase (HDAC) inhibitor, primarily targeting Class I HDACs. Its mechanism of action centers on the induction of histone hyperacetylation, leading to chromatin relaxation and the modulation of gene expression. This alteration of the epigenetic landscape triggers a cascade of cellular events, including cell cycle arrest, induction of apoptosis, and the inhibition of key oncogenic signaling pathways. This technical guide provides an in-depth analysis of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the associated molecular pathways and experimental workflows.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression. HDACs remove acetyl groups from the lysine residues of histone tails, leading to a more condensed chromatin structure (heterochromatin) that is generally associated with transcriptional repression.

Conversely, histone acetyltransferases (HATs) add acetyl groups to histone tails, neutralizing their positive charge and weakening their interaction with negatively charged DNA. This results in a more relaxed chromatin structure (euchromatin), making the DNA more accessible to transcription factors and promoting gene expression.[1][2]

This compound, a prodrug, is activated intracellularly via reduction of its disulfide bond, which allows its thiol group to chelate the zinc ion in the active site of Class I HDACs.[3] This inhibition leads to an accumulation of acetylated histones, causing chromatin to relax and altering the expression of numerous genes involved in cell cycle control, apoptosis, and differentiation.[2][4]

Specificity for HDAC Isoforms

This compound exhibits selectivity for Class I HDACs, which are primarily localized to the nucleus. It is a potent inhibitor of HDAC1 and HDAC2, with weaker activity against Class II and IV HDACs.[5][6]

Quantitative Data

Inhibitory Activity of this compound Against HDAC Isoforms

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various HDAC isoforms.

HDAC IsoformIC50 (nM)Reference(s)
HDAC136[5][6][7]
HDAC247[5][6][7]
HDAC4510[5][6][7]
HDAC61400[5][6][7]
Active form (redFK)
HDAC11.6[5]
HDAC23.9[5]
HDAC425[5]
HDAC6790[5]
Dose- and Time-Dependent Effects on Histone Acetylation

Treatment with this compound leads to a dose- and time-dependent increase in the acetylation of histones H3 and H4.

Cell LineThis compound Concentration (nM)Time (hours)Fold Increase in Histone H3 AcetylationReference(s)
IPF Fibroblasts1144~2[8][9]
IPF Fibroblasts10144~4[8][9]
RT112 Bladder Cancer524Dose-dependent increase observed[10]
Patient PBMCsN/A (13-14 mg/m²)4Median 3.0[11]
Patient PBMCsN/A (13-14 mg/m²)24Median 1.85[11]
Patient PBMCsN/A (13-14 mg/m²)48Median 1.46[11]

Signaling Pathways Modulated by this compound

This compound's impact on histone acetylation leads to the modulation of several key signaling pathways implicated in cancer cell survival and proliferation.

PI3K/AKT/mTOR Pathway

This compound has been shown to downregulate the PI3K/AKT/mTOR signaling pathway. It decreases the phosphorylation of the p85 regulatory subunit of PI3K, leading to reduced activation of AKT and its downstream effector mTOR.[1] This inhibition can disrupt protein synthesis and cell growth.[1]

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K (p85) This compound->PI3K inhibits phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis

Figure 1: this compound's inhibition of the PI3K/AKT/mTOR pathway.
JAK/STAT Pathway

This compound can suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often constitutively active in certain cancers.[2][12] This is achieved through the downregulation of phosphorylated STAT proteins (p-STAT1, p-STAT3, p-STAT5), leading to reduced transcription of target genes involved in cell proliferation and survival.[2]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT phosphorylates pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression promotes This compound This compound This compound->pSTAT inhibits

Figure 2: this compound's inhibitory effect on the JAK/STAT signaling pathway.
Wnt/β-catenin Pathway

This compound can inhibit the Wnt/β-catenin pathway by upregulating the expression of secreted frizzled-related protein 1 (SFRP1), an inhibitor of Wnt signaling.[1] This leads to a decrease in the levels of β-catenin and the subsequent downregulation of its target genes, which are involved in cell proliferation and survival.[1]

Wnt_Beta_Catenin_Pathway This compound This compound SFRP1 SFRP1 This compound->SFRP1 upregulates Wnt Wnt Ligand SFRP1->Wnt inhibits Frizzled Frizzled Receptor Wnt->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin stabilizes Nucleus Nucleus Beta_Catenin->Nucleus translocates to Target_Genes Target Gene Transcription Nucleus->Target_Genes activates

Figure 3: Inhibition of the Wnt/β-catenin pathway by this compound.

Experimental Protocols

HDAC Activity Assay (Fluorometric)

This protocol outlines a general method for measuring HDAC activity in cell extracts treated with this compound.

Materials:

  • HeLa nuclear extract (or other cell lysate)

  • HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Lysine Developer (containing a protease and a fluorophore-releasing enzyme)

  • This compound (or other HDAC inhibitor)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add HeLa nuclear extract (or your sample) to each well.

  • Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add the HDAC fluorometric substrate to all wells to initiate the reaction.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the Lysine Developer to each well.

  • Incubate at 37°C for an additional 15-30 minutes to allow for fluorophore development.

  • Measure the fluorescence on a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

HDAC_Activity_Assay_Workflow start Start prep_reagents Prepare Reagents (Extract, Substrate, Inhibitor) start->prep_reagents plate_setup Plate Setup (Extract + Inhibitor) prep_reagents->plate_setup add_substrate Add Substrate & Incubate plate_setup->add_substrate add_developer Add Developer & Incubate add_substrate->add_developer read_plate Read Fluorescence add_developer->read_plate analyze_data Analyze Data (% Inhibition) read_plate->analyze_data end End analyze_data->end

Figure 4: Workflow for a fluorometric HDAC activity assay.
Western Blotting for Acetylated Histones

This protocol details the detection of changes in histone acetylation following this compound treatment.

Materials:

  • Cells treated with this compound and control cells

  • Histone extraction buffer (e.g., TEB: 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3)

  • 0.2 N HCl

  • Bradford assay reagent

  • SDS-PAGE gels (e.g., 15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 or β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Lyse this compound-treated and control cells in histone extraction buffer.

  • Pellet the nuclei and wash with TEB.

  • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C for acid extraction of histones.

  • Centrifuge to pellet debris and collect the supernatant containing histones.

  • Determine protein concentration using the Bradford assay.

  • Separate equal amounts of histone proteins on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using an ECL reagent and an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., total H3 or β-actin) to normalize the results.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with this compound start->cell_treatment histone_extraction Histone Extraction cell_treatment->histone_extraction sds_page SDS-PAGE histone_extraction->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Analysis and Normalization detection->analysis end End analysis->end

Figure 5: Experimental workflow for Western blotting of acetylated histones.
Chromatin Immunoprecipitation (ChIP)

This protocol provides a general outline for performing ChIP to identify genomic regions with altered histone acetylation after this compound treatment.

Materials:

  • Cells treated with this compound and control cells

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffer

  • Sonication equipment

  • Antibody against acetylated histone (e.g., anti-acetyl-H3K9)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for qPCR or library preparation for ChIP-seq

Procedure:

  • Cross-link proteins to DNA in this compound-treated and control cells with formaldehyde.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells to release the nuclei.

  • Isolate the nuclei and lyse them to release chromatin.

  • Shear the chromatin to fragments of 200-1000 bp using sonication.

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the chromatin with an antibody against the acetylated histone of interest overnight at 4°C.

  • Capture the antibody-chromatin complexes with Protein A/G beads.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by heating in the presence of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Analyze the enrichment of specific genomic regions by qPCR or perform high-throughput sequencing (ChIP-seq).

ChIP_Workflow start Start crosslinking Cross-linking (Formaldehyde) start->crosslinking cell_lysis Cell Lysis & Chromatin Shearing crosslinking->cell_lysis immunoprecipitation Immunoprecipitation (Specific Antibody) cell_lysis->immunoprecipitation washing Washing Steps immunoprecipitation->washing elution Elution & Cross-link Reversal washing->elution dna_purification DNA Purification elution->dna_purification analysis Downstream Analysis (qPCR or ChIP-seq) dna_purification->analysis end End analysis->end

References

Romidepsin-Induced Gene Expression Changes in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romidepsin (trade name Istodax®) is a potent, bicyclic depsipeptide that functions as a histone deacetylase (HDAC) inhibitor.[1] By selectively inhibiting class I HDACs, this compound alters the epigenetic landscape of cancer cells, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and differentiation.[1][2] This technical guide provides an in-depth overview of the gene expression changes induced by this compound in various cancer cell types, detailed experimental protocols for assessing these changes, and a summary of the key signaling pathways involved.

This compound is a prodrug that is activated intracellularly, where its disulfide bond is reduced, generating a thiol group that chelates the zinc ion in the active site of HDAC enzymes.[3] This inhibition of HDAC activity leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced genes, including tumor suppressor genes.[1][2] Conversely, the expression of some oncogenes can be downregulated. The net effect is a shift in the cellular transcriptional program that counteracts the malignant phenotype.

Clinically, this compound is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[4] Its efficacy in solid tumors is an active area of investigation.[4] Understanding the specific gene expression changes and the underlying molecular mechanisms is crucial for optimizing its therapeutic use, identifying biomarkers of response, and developing rational combination therapies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-induced gene expression changes.

Cell Culture and this compound Treatment
  • Cell Lines: A variety of cancer cell lines are used in the cited studies, including but not limited to:

    • Cutaneous T-Cell Lymphoma (CTCL): MyLa, HuT78[5][6]

    • Pancreatic Cancer: CFPAC-1[7]

    • Neuroblastoma: KCNR, SK-N-BE2, LAN-5

    • Myeloid Leukemia: SKM-1, OCI-AML3[8]

    • Breast Cancer: MCF-7, T47D[9]

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation and Treatment: this compound is typically dissolved in DMSO to create a stock solution (e.g., 1 mM) and stored at -20°C. For experiments, the stock solution is diluted in culture medium to the desired final concentration. Treatment durations and concentrations vary depending on the cell line and experimental endpoint, but common ranges are 1-100 nM for 24 to 72 hours.[10][11]

RNA Sequencing (RNA-seq) Analysis
  • RNA Isolation: Total RNA is extracted from this compound-treated and vehicle-treated (DMSO) control cells using a commercially available kit, such as the RNeasy Mini Kit (Qiagen), according to the manufacturer's instructions. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing:

    • mRNA is purified from total RNA using oligo(dT)-attached magnetic beads.

    • The purified mRNA is fragmented into small pieces.

    • The fragmented mRNA is used as a template for first-strand cDNA synthesis using random hexamer primers.

    • Second-strand cDNA is synthesized using DNA Polymerase I and RNase H.

    • The double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.

    • The ligated products are purified and amplified by PCR to create the final cDNA library.

    • The quality of the library is assessed using an Agilent Bioanalyzer.

    • The library is sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.[12][13]

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed using software such as Trim Galore.

    • Alignment: The cleaned reads are aligned to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.

    • Quantification: The number of reads mapping to each gene is counted using tools like HTSeq-count or featureCounts.

    • Differential Gene Expression Analysis: Differential gene expression between this compound-treated and control samples is determined using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.[12][13]

Microarray Analysis
  • RNA Isolation and Labeling: Total RNA is extracted as described for RNA-seq. The quality and integrity of the RNA are assessed. The RNA is then amplified and labeled with a fluorescent dye (e.g., Cy3 or Cy5) to generate cRNA.

  • Hybridization: The labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array or Illumina WG-8v2 human whole-genome bead arrays) overnight in a hybridization oven.[12][13]

  • Scanning and Data Extraction: The microarray chip is washed to remove non-specifically bound cRNA and then scanned using a microarray scanner. The fluorescence intensity of each spot on the array is quantified using software like Illumina BeadStudio.[12]

  • Data Analysis:

    • Normalization: The raw intensity data is normalized to correct for technical variations between arrays. Common normalization methods include quantile normalization.

    • Differential Gene Expression Analysis: Statistical tests (e.g., t-test or ANOVA) are applied to identify genes with significant differences in expression between this compound-treated and control groups. A cutoff for significance is typically set (e.g., p-value < 0.05 and fold change > 1.5).[13]

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from cells, and its concentration and purity are determined. A fixed amount of RNA (e.g., 1 µg) is reverse-transcribed into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[3]

  • PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The reaction is performed in a real-time PCR machine.

  • Data Analysis: The cycle threshold (Ct) value for each gene is determined. The relative expression of a target gene is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB) and relative to the vehicle-treated control.[3][14]

Western Blot Analysis
  • Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.[3]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][15]

  • Antibodies: The choice of primary antibodies depends on the specific proteins being investigated. Common examples include antibodies against p21, cleaved PARP, acetylated histones, and various signaling proteins. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.

Quantitative Gene Expression Changes

The following tables summarize the quantitative changes in gene expression observed in various cancer cell types following treatment with this compound.

Table 1: Gene Expression Changes in T-Cell Lymphoma
GeneCell LineFold ChangeMethodReference
Upregulated
CDKN1A (p21)HuT78>2-foldMicroarray[5]
SFRP1PEER, SUPT110-22-foldqRT-PCR[3]
ABCB1Patient PBMCs>2-foldqRT-PCR[14]
Downregulated
CCNB2MyLaLog2FC < -1.2RNA-seq[7]
CCND3MyLaLog2FC < -1.2RNA-seq[7]
JAK1MyLaLog2FC < -1.2RNA-seq[7]
STAT5AMyLaLog2FC < -1.2RNA-seq[7]
c-MYCPEER, SUPT1Decreased proteinWestern Blot[3]
SURVIVINPEER, SUPT1Decreased proteinWestern Blot[3]
Table 2: Gene Expression Changes in Pancreatic Cancer
GeneCell LineFold ChangeMethodReference
Downregulated
FOXM1CFPAC-1, etc.Markedly reducedWestern Blot[7]
Table 3: Gene Expression Changes in Neuroblastoma
GeneCell LineFold ChangeMethodReference
Upregulated
CDKN1A (p21)KCNR (in vivo)~25-foldNorthern Blot
p75MultipleIncreasedNot specified[12]
NTRK1 (TrkA)MultipleIncreasedNot specified[12]
Downregulated
N-mycSMS-KCNR, SK-N-BE, LA1-15NDecreased mRNA & proteinNorthern & Western Blot
VEGFMultipleTime-dependent decreaseELISA[12]
Table 4: Gene Expression Changes in Myeloid Leukemia
GeneCell LineFold ChangeMethodReference
Upregulated
484 probe-setsSKM-1>1.5-foldMicroarray[8]
TSPOSKM-1IncreasedMicroarray, qPCR[8]
MPOSKM-1IncreasedMicroarray, qPCR[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for studying its effects on gene expression.

Romidepsin_Mechanism_of_Action cluster_hat Histone Acetyltransferases (HATs) This compound This compound (Prodrug) Active_this compound Active this compound (thiol form) This compound->Active_this compound Intracellular Reduction HDAC HDAC1/2 Active_this compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (e.g., p21 up) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis (e.g., BIM up, BCL2 down) Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation HATs HATs HATs->Acetylated_Histones Acetylation

Caption: Mechanism of Action of this compound.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound BIM BIM/NOXA (Pro-apoptotic) This compound->BIM Upregulates BCL2 BCL-2/BCL-XL (Anti-apoptotic) This compound->BCL2 Downregulates Death_Receptors Death Receptors (e.g., FAS, TRAIL-R) This compound->Death_Receptors Sensitizes BAX_BAK BAX/BAK Activation BIM->BAX_BAK BCL2->BAX_BAK Mitochondria Mitochondrial Outer Membrane Permeabilization BAX_BAK->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase8->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound's Influence on Apoptotic Pathways.

Cell_Cycle_Pathway cluster_g1_s G1/S Transition cluster_g2_m G2/M Transition This compound This compound p21 p21 (CDKN1A) Upregulation This compound->p21 CDK1_CyclinB CDK1-Cyclin B This compound->CDK1_CyclinB Downregulates Cyclin B CDK4_6_CyclinD CDK4/6-Cyclin D p21->CDK4_6_CyclinD CDK2_CyclinE CDK2-Cyclin E p21->CDK2_CyclinE G1_S_Arrest G1/S Arrest G2_M_Arrest G2/M Arrest Experimental_Workflow cluster_analysis Downstream Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with this compound (or DMSO control) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction RNA_Seq RNA-seq / Microarray RNA_Extraction->RNA_Seq qRT_PCR qRT-PCR Validation RNA_Extraction->qRT_PCR Western_Blot Western Blot Protein_Extraction->Western_Blot Data_Analysis Bioinformatic & Statistical Analysis RNA_Seq->Data_Analysis qRT_PCR->Data_Analysis Western_Blot->Data_Analysis Results Differentially Expressed Genes & Protein Level Changes Data_Analysis->Results

References

foundational research on Romidepsin's role in apoptosis induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the foundational research on Romidepsin's role in inducing apoptosis. This compound (trade name Istodax®), a potent histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity, primarily through the epigenetic modulation of genes that regulate critical cellular processes, including programmed cell death. This document consolidates key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanism of Action

This compound is a bicyclic depsipeptide that functions as a prodrug.[1][2] Upon entering a cell, its disulfide bond is reduced, yielding an active form with a free thiol group.[1][3] This thiol group interacts with and chelates the zinc ion essential for the enzymatic activity of Class I and II Histone Deacetylases (HDACs).[1][3] The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[4][5] This epigenetic alteration allows for the transcription of previously silenced genes, including tumor suppressor genes and those involved in cell cycle arrest and apoptosis.[1][4]

Quantitative Data on this compound's Apoptotic Activity

The efficacy of this compound in inducing apoptosis is both dose- and time-dependent and varies across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeTime Point (hours)IC50 (nM)Reference
Hut-78T-cell Lymphoma246.36[6]
Hut-78T-cell Lymphoma480.86[6]
Hut-78T-cell Lymphoma720.038[6]
Karpas-299T-cell Lymphoma243.87[6]
Karpas-299T-cell Lymphoma481.15[6]
Karpas-299T-cell Lymphoma720.44[6]
PEERT-cell LeukemiaNot Specified10.8[3]
SUPT1T-cell LymphomaNot Specified7.9[3]
OCI-AML3Acute Myeloid Leukemia246.8 (Range: 5.7-8.1)[7]
OCI-AML3Acute Myeloid Leukemia483.2 (Range: 2.7-3.8)[7]
OCI-AML3Acute Myeloid Leukemia721.3 (Range: 1.1-1.6)[7]
SKM-1Myelodysplastic Syndrome244.6 (Range: 3.8-5.5)[7]
SKM-1Myelodysplastic Syndrome482.5 (Range: 2.1-2.9)[7]
SKM-1Myelodysplastic Syndrome721.1 (Range: 0.9-1.3)[7]
Table 2: Induction of Apoptosis in T-Cell Lymphoma Cell Lines
Cell LineTreatmentTime (hours)% Apoptotic Cells (Annexin V+)Reference
Hut-78This compound (2.5 nM)2425%[6]
Hut-78Lenalidomide (10 µM)2418%[6]
Hut-78This compound + Lenalidomide2465%[6]
Karpas-299This compound (2.5 nM)2420%[6]
Karpas-299Lenalidomide (10 µM)2411%[6]
Karpas-299This compound + Lenalidomide2446%[6]
Table 3: Modulation of Key Apoptosis-Related Proteins
Cell LineTreatmentProteinChangeReference
Cholangiocarcinoma CellsThis compoundCleaved Caspase-3Increased[8]
Cholangiocarcinoma CellsThis compoundCleaved PARPIncreased[8]
Hepatocellular Carcinoma CellsThis compoundCleaved Caspase-3Increased[9]
Hepatocellular Carcinoma CellsThis compoundCleaved Caspase-9Increased[9]
Hepatocellular Carcinoma CellsThis compoundCleaved PARPIncreased[9]
B-cell Lymphoma CellsThis compound (2-5 nM)BCL-xLDecreased[10]
Mantle Cell Lymphoma CellsThis compound + BortezomibBcl-XLDecreased[11]
T-cell Leukemia/LymphomaThis compoundBAKIncreased[3]
T-cell Leukemia/LymphomaThis compoundXIAPDecreased[3]

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach involving both intrinsic and extrinsic pathways, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).

Intrinsic (Mitochondrial) Pathway Activation

A primary mechanism is the activation of the intrinsic apoptotic pathway. This compound alters the expression of Bcl-2 family proteins, decreasing anti-apoptotic members like Bcl-2 and Bcl-xL while increasing pro-apoptotic members such as BAX and BAK.[2][3] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c.[11][12] In the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[6][9]

Reactive Oxygen Species (ROS) Generation

Several studies have demonstrated that this compound induces apoptosis through the generation of ROS, particularly hydrogen peroxide (H₂O₂).[3][12][13] The accumulation of ROS induces oxidative stress, which can directly damage cellular components and trigger the mitochondrial apoptosis pathway.[3][12] This ROS-dependent mechanism contributes to the loss of mitochondrial membrane potential and subsequent caspase activation.[3][14]

Cell Cycle Arrest and Apoptosis

This compound can induce cell cycle arrest, particularly at the G2/M phase, which can subsequently lead to apoptosis.[8][9][15] This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[3][8] By halting cell cycle progression, this compound provides a window for apoptotic signals to accumulate and execute cell death.

Romidepsin_Apoptosis_Pathway cluster_cell Cancer Cell Romidepsin_prodrug This compound (Prodrug) Reduction Intracellular Reduction Romidepsin_prodrug->Reduction Romidepsin_active Active this compound (Thiol Group) Reduction->Romidepsin_active HDAC HDAC1 / HDAC2 Romidepsin_active->HDAC Histones Histone Hyperacetylation HDAC->Histones Inhibits Deacetylation Gene_Expression Altered Gene Expression Histones->Gene_Expression p21 p21 (CDK Inhibitor) ↑ Gene_Expression->p21 Pro_Apoptotic Pro-Apoptotic Genes ↑ (BAX, BAK) Gene_Expression->Pro_Apoptotic Anti_Apoptotic Anti-Apoptotic Genes ↓ (Bcl-2, Bcl-xL) Gene_Expression->Anti_Apoptotic Mito Mitochondrial Disruption (↓Δψm) Pro_Apoptotic->Mito Anti_Apoptotic->Mito ROS ROS Generation ↑ ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Core signaling pathways of this compound-induced apoptosis.

Key Experimental Protocols

Cell Viability Assay (CCK-8 / MTT)

This assay measures the cytotoxicity of this compound.

  • Cell Plating: Plate cells (e.g., 5 × 10³ to 1 × 10⁵ cells/well) in triplicate in a 96-well plate and allow them to adhere overnight.[6][8]

  • Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).[6]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance (optical density) at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Culture and Treatment: Culture cells in 6-well plates (e.g., 1 × 10⁶ cells/mL) and treat with this compound or DMSO for the desired duration (e.g., 24-48 hours).[6][8]

  • Cell Collection: Harvest both adherent and floating cells, wash with ice-cold PBS.[8]

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) or 7-AAD.[6][16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of Annexin V Binding Buffer and analyze immediately using a flow cytometer.[8] Cells are categorized as:

    • Viable (Annexin V-, PI-)

    • Early Apoptotic (Annexin V+, PI-)

    • Late Apoptotic/Necrotic (Annexin V+, PI+)

    • Necrotic (Annexin V-, PI+)

Western Blot Analysis

This technique is used to detect changes in the expression levels of apoptosis-related proteins.

  • Cell Lysis: After treatment with this compound or DMSO for a specified time (e.g., 48 hours), wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8][17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[8]

  • SDS-PAGE: Denature protein samples by heating at 90-95°C for 5-10 minutes. Separate 30-50 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.[17]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[8]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bcl-xL, β-actin).[8][17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Visualize immunoreactive bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Experimental_Workflow cluster_workflow Typical Experimental Workflow for Apoptosis Study Start Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment Application Start->Treatment This compound This compound (Dose-Response) Treatment->this compound Control Vehicle Control (DMSO) Treatment->Control Incubation Incubation (24-72 hours) This compound->Incubation Control->Incubation Viability Cell Viability Assay (CCK-8 / MTT) Incubation->Viability Apoptosis Apoptosis Quantification (Flow Cytometry: Annexin V/PI) Incubation->Apoptosis Protein Protein Expression Analysis (Western Blot) Incubation->Protein Result_IC50 IC50 Values Viability->Result_IC50 Result_Apoptosis Percentage of Apoptotic Cells Apoptosis->Result_Apoptosis Result_Protein Levels of Caspases, PARP, Bcl-2 family Protein->Result_Protein Analysis Data Analysis & Interpretation Result_IC50->Analysis Result_Apoptosis->Analysis Result_Protein->Analysis

Caption: Workflow for studying this compound's apoptotic effects.

References

Methodological & Application

Measuring HDAC Activity in Response to Romidepsin Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romidepsin (also known as Istodax®, FK228, or depsipeptide) is a potent and selective inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, particularly class I isoforms, this compound leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene transcription.[2][3] This modulation of gene expression can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making this compound an effective therapeutic agent for certain hematologic malignancies, including cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[1][4]

These application notes provide detailed protocols for measuring HDAC activity in response to this compound treatment, both in biochemical and cellular contexts. The provided methodologies and data will aid researchers in evaluating the efficacy of this compound and understanding its mechanism of action.

Data Presentation

This compound's Inhibitory Activity against HDAC Isoforms

This compound is a potent inhibitor of class I HDACs, with significantly lower activity against class II isoforms.[5] The half-maximal inhibitory concentrations (IC50) for various HDAC isoforms are summarized below.

HDAC IsoformIC50 (nM)
HDAC136[5]
HDAC247[5]
HDAC4510[5]
HDAC614,000 (14 µM)[5]

Table 1: IC50 values of this compound for various HDAC isoforms in cell-free assays.[5]

Cellular Response to this compound Treatment

Treatment of cancer cell lines with this compound leads to a dose- and time-dependent increase in histone acetylation. This is a direct pharmacodynamic marker of HDAC inhibition.

Cell LineThis compound ConcentrationTime PointFold Increase in Histone H3 Acetylation
IPF Fibroblasts1 nM144 hours~2-fold[6]
IPF Fibroblasts10 nM144 hours~4-fold[6]
Patient PBMCs14 mg/m²4 hoursMedian 3.0-fold[7]
Patient PBMCs14 mg/m²24 hoursMedian 1.85-fold[7]
Patient PBMCs14 mg/m²48 hoursMedian 1.46-fold[7]

Table 2: Quantified increase in histone H3 acetylation following this compound treatment in different cell types.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound, a prodrug, is activated within the cell, where it potently inhibits class I HDACs. This leads to histone hyperacetylation and the transcriptional activation of tumor suppressor genes like CDKN1A (encoding p21). The upregulation of p21 contributes to cell cycle arrest, while other downstream effects, including the generation of reactive oxygen species (ROS), lead to the activation of the intrinsic apoptotic pathway.[8][9][10]

Romidepsin_Mechanism Romidepsin_prodrug This compound (Prodrug) Romidepsin_active Active this compound Romidepsin_prodrug->Romidepsin_active Intracellular Reduction HDAC1_HDAC2 HDAC1/HDAC2 Romidepsin_active->HDAC1_HDAC2 Inhibition ROS ROS Production Romidepsin_active->ROS Histones Histones HDAC1_HDAC2->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Acetylated_Histones->Histones Deacetylation (HDACs) Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis ROS->Apoptosis

Caption: this compound's mechanism of action.

This compound-Induced Apoptosis Pathway

This compound treatment can trigger a caspase-dependent apoptotic cascade. The upregulation of pro-apoptotic proteins and the generation of ROS lead to mitochondrial dysfunction, followed by the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), ultimately resulting in PARP cleavage and cell death.[11][12]

Apoptosis_Pathway This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition ROS ROS Generation This compound->ROS Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Mitochondria Mitochondrial Dysfunction Gene_Expression->Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptosis pathway.

Experimental Workflow: Fluorometric HDAC Activity Assay

This workflow outlines the key steps for a biochemical assay to measure HDAC activity using a fluorometric substrate.

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Reagents Prepare Reagents: - Assay Buffer - HDAC Substrate - Developer Solution Add_Enzyme Add HDAC enzyme to wells Prep_Reagents->Add_Enzyme Prep_Samples Prepare Samples: - Purified HDAC Enzyme - this compound/Inhibitor Dilutions Add_Inhibitor Add this compound or control (e.g., Trichostatin A) Prep_Samples->Add_Inhibitor Add_Enzyme->Add_Inhibitor Incubate1 Incubate Add_Inhibitor->Incubate1 Add_Substrate Add Fluorometric Substrate Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Add_Developer Add Developer Solution Incubate2->Add_Developer Incubate3 Incubate Add_Developer->Incubate3 Read_Fluorescence Read Fluorescence (Ex/Em = 350-380/440-460 nm) Incubate3->Read_Fluorescence Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Read_Fluorescence->Analyze_Data

Caption: Fluorometric HDAC activity assay workflow.

Experimental Protocols

Protocol 1: In Vitro Fluorometric HDAC Activity Assay

This protocol is designed to measure the activity of purified HDAC enzymes and to determine the IC50 of this compound.

Materials:

  • Purified HDAC enzyme (e.g., recombinant human HDAC1)

  • This compound

  • Trichostatin A (TSA) as a positive control inhibitor

  • Fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer to achieve final desired concentrations.

    • Prepare a stock solution of TSA in DMSO (e.g., 1 mM) and dilute in assay buffer for use as a positive control.

    • Dilute the purified HDAC enzyme in assay buffer to the desired concentration.

    • Prepare the HDAC substrate and developer solutions according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well black microplate, add 40 µL of assay buffer to all wells.

    • Add 10 µL of the this compound dilutions or TSA control to the respective wells. For the no-inhibitor control, add 10 µL of assay buffer containing the same percentage of DMSO.

    • Add 50 µL of the diluted HDAC enzyme to all wells except the no-enzyme control wells.

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 5 µL of the HDAC substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction by adding 50 µL of the developer solution to each well.

    • Incubate at 37°C for 15 minutes.

    • Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[13]

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of HDAC inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based HDAC Activity Assay

This protocol measures HDAC activity within intact cells following treatment with this compound.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Cell culture medium and supplements

  • This compound

  • Trichostatin A (TSA)

  • Cell-permeable fluorogenic HDAC substrate

  • Lysis/Developer solution

  • 96-well clear-bottom black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well clear-bottom black microplate at a density that will result in 80-90% confluency at the time of the assay.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and TSA in cell culture medium.

    • Remove the old medium from the cells and add 90 µL of fresh medium.

    • Add 10 µL of the compound dilutions to the respective wells. For the vehicle control, add 10 µL of medium with the corresponding DMSO concentration.

    • Incubate the cells for the desired treatment time (e.g., 4, 8, 24 hours) at 37°C.[14]

  • HDAC Activity Measurement:

    • Add 10 µL of the cell-permeable HDAC substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours.[14]

    • Add 50 µL of the Lysis/Developer Solution to each well.

    • Shake the plate for 1-2 minutes.

    • Incubate for 15 minutes at 37°C.[14]

    • Read the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[14]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells) from all readings.

    • Normalize the HDAC activity to the vehicle-treated control to determine the effect of this compound.

Protocol 3: Western Blot for Histone Acetylation

This protocol is used to qualitatively and semi-quantitatively assess the levels of histone acetylation in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of this compound for different time points (e.g., 0, 4, 8, 24 hours).

    • Harvest the cells and lyse them in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Perform densitometric analysis of the bands using image analysis software.

    • Normalize the acetylated histone signal to the total histone signal to account for any variations in loading.

    • Express the results as a fold change relative to the untreated control.[6]

References

Application Notes and Protocols for Romidepsin-Induced Apoptosis Assay Using Annexin V Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romidepsin (also known as FK228) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of certain types of T-cell lymphoma.[1][2] Its mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones. This alters chromatin structure and gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][3] The Annexin V assay is a widely used method for detecting one of the early hallmarks of apoptosis, the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[4][5][6] This document provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V staining and flow cytometry.

Principle of the Annexin V Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner side of the plasma membrane, is translocated to the outer surface.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label apoptotic cells.[5][6] Propidium iodide (PI), a fluorescent intercalating agent, is used as a counterstain to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells. PI is membrane-impermeable and therefore only enters cells with a compromised plasma membrane, a characteristic of late apoptotic and necrotic cells.[5]

Cell Population Identification:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative[5]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[5]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound (FK228)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere and resume growth overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with varying concentrations of this compound (e.g., 5 nM, 10 nM, 25 nM) and a vehicle control (DMSO).[7][8] The optimal concentration and incubation time should be determined empirically for each cell line. A common treatment duration is 24 to 48 hours.[9][10]

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation.

    • Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.

    • Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]

  • Annexin V Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.[4][11]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11] Gently vortex the tube.

    • Incubate the tubes for 15 minutes at room temperature in the dark.[11][12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[6][12]

    • Analyze the samples on a flow cytometer within one hour of staining.[12]

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

Data Analysis:

The data from the flow cytometer can be analyzed using appropriate software. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) should be determined.

Data Presentation

The quantitative data from the Annexin V assay should be summarized in a table for clear comparison between different treatment conditions.

Treatment GroupConcentration% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-
This compound5 nM
This compound10 nM
This compound25 nM

Data should be presented as mean ± standard deviation from at least three independent experiments.

Signaling Pathways and Experimental Workflow

This compound-Induced Apoptosis Signaling Pathway:

This compound, as an HDAC inhibitor, induces apoptosis through multiple pathways. It can lead to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.[1] Key events include the generation of reactive oxygen species (ROS), activation of caspases (like caspase-3 and caspase-9), and cleavage of PARP.[2][9][10]

Romidepsin_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound HDAC HDAC Inhibition This compound->HDAC Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression ROS ROS Generation Gene_Expression->ROS Mitochondria Mitochondrial Dysfunction Gene_Expression->Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induces apoptosis by inhibiting HDACs.

Experimental Workflow for Annexin V Assay:

The following diagram illustrates the key steps in the Annexin V assay for assessing this compound-induced apoptosis.

AnnexinV_Workflow Experimental Workflow for Annexin V Assay Start Start: Seed Cells Treatment Treat with this compound (e.g., 24-48h) Start->Treatment Harvest Harvest Cells (Suspension & Adherent) Treatment->Harvest Wash1 Wash with PBS Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Stain with Annexin V-FITC & PI (15 min, RT, dark) Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Data Analysis Analyze->End

Caption: Workflow for this compound apoptosis analysis.

References

Application Notes: Preclinical Administration of Romidepsin in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Romidepsin (also known as Istodax®, depsipeptide, and FK228) is a potent, bicyclic peptide that acts as a selective inhibitor of class I histone deacetylases (HDACs).[1][2] By altering the epigenetic landscape of cancer cells, this compound can modify gene expression, leading to a variety of anti-tumor effects.[1] Its primary mechanism involves the accumulation of acetylated histones, which results in a more open and transcriptionally active chromatin state.[3] This leads to downstream effects including cell cycle arrest, the induction of apoptosis, and inhibition of angiogenesis.[4][5][6]

Preclinical studies using mouse xenograft models have been instrumental in defining the anti-tumor activity of this compound across a range of hematologic and solid tumors. These in vivo models have demonstrated significant efficacy, supporting the clinical development that led to its FDA approval for cutaneous T-cell lymphoma (CTCL).[4][7] These notes provide a summary of quantitative data from various xenograft studies and detailed protocols for researchers aiming to evaluate this compound in a preclinical setting.

Mechanism of Action

Inside the cell, the prodrug this compound is reduced, activating a thiol group that binds to the zinc-dependent active site of class I HDACs.[4][8] This inhibition of HDAC activity leads to the hyperacetylation of both histone and non-histone proteins.[5] Key downstream consequences include:

  • Cell Cycle Arrest: Upregulation of the cyclin-dependent kinase inhibitor p21 is a common outcome, leading to cell cycle arrest at the G1/S or G2/M checkpoints.[1][9]

  • Induction of Apoptosis: this compound promotes apoptosis by upregulating pro-apoptotic genes like Bak and Bax, while downregulating anti-apoptotic genes such as Bcl-2.[1] This process is often mediated through the activation of caspases, including caspase-3 and caspase-9.[10][11]

  • Inhibition of Angiogenesis: The compound has been shown to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of tumor blood vessel formation.[1][6]

Data Presentation: Efficacy in Mouse Xenograft Models

The following table summarizes the quantitative outcomes of this compound administration in various mouse xenograft models.

Tumor TypeCell Line(s)Mouse StrainThis compound Dose & ScheduleRouteKey Outcomes
Bladder Cancer RT112CD1-nude4 mg/kg, single dose (in combination with radiation)Intraperitoneal (i.p.)Significant tumor growth inhibition compared to control (P = .0002).[12]
T-Cell Lymphoma (TCL) H9, HUT-78NOG1.2 mg/kg or 2 mg/kg on days 1, 4, 8, 11 or 2 mg/kg on days 1, 8, 14i.p.The 2 mg/kg dose on days 1, 4, 8, and 11 showed modest activity but was associated with toxicity.[13] The combination with pralatrexate showed enhanced efficacy.[13][14]
Dedifferentiated Liposarcoma (DDLPS) LPS863Not SpecifiedInjected twice weekly (dose not specified)i.p.Significantly delayed tumor growth vs. control (Day 22: 233.8 mm³ vs. 357.7 mm³; p=0.001).[15] Reduced final tumor weight (p=0.04).[15]
Burkitt Lymphoma (BL) Raji-Luc, Raji-2R-LucNSG4.4 mg/kg, weekly for 3 weeksi.p.Significantly inhibited tumor growth.[16]
Burkitt Lymphoma (BL) Daudi-LucNSG2.2 mg/kg, 3 days/week for 2 weeksIntravenous (i.v.)Significantly reduced tumor burden (p < 0.001) and extended survival (p < 0.001).[16]
Solid Tumors MX-1 (Breast), LC-6 (Lung), SC-6 (Stomach)NudeNot Specified, administered every 4 daysi.v.Inhibited the growth of several human tumor xenografts.[7]

Visualizations

dot digraph "Romidepsin_MoA" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", penwidth=1.5]; edge [fontname="Arial", penwidth=1.5];

subgraph "cluster_main" { label="this compound Mechanism of Action"; bgcolor="#F1F3F4"; fontcolor="#202124";

} }

Caption: this compound's mechanism of action.

dot digraph "Xenograft_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", penwidth=1.5, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", penwidth=1.5, color="#34A853"];

subgraph "cluster_workflow" { label="General Xenograft Experimental Workflow"; bgcolor="#FFFFFF"; fontcolor="#202124";

} }

Caption: A typical workflow for a mouse xenograft study.

Experimental Protocols

This section provides a detailed, generalized methodology for conducting a subcutaneous xenograft study with this compound, based on protocols reported in the literature.[12]

Materials and Reagents
  • Cell Line: Tumor cell line of interest (e.g., RT112 bladder cancer, H9 T-cell lymphoma).[12][13]

  • Culture Media: Appropriate media and supplements (e.g., RPMI-1640, FBS, penicillin/streptomycin).

  • Extracellular Matrix: Matrigel or similar basement membrane matrix.[12]

  • Vehicle Control: 5% DMSO in sterile water (dH₂O) or phosphate-buffered saline (PBS).[12][16]

  • This compound: Lyophilized powder for reconstitution.

  • Anesthetics: For animal procedures.

  • Calipers: For tumor measurement.

Animal Models
  • Strain: Immunocompromised mice are required (e.g., female CD1-nude, NOG, or NSG mice, 6-8 weeks old).[12][13][16]

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

  • Ethics: All animal procedures must be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[13]

Cell Preparation and Implantation
  • Culture tumor cells to ~80% confluency. Harvest cells using standard trypsinization methods and wash with sterile, serum-free media or PBS.

  • Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel on ice to prevent polymerization.[12]

  • The final cell concentration should be adjusted to allow for the injection of the desired number of cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) in a volume of 100-200 µL.[12][16]

  • Anesthetize the mouse and inject the cell suspension subcutaneously into the flank.

This compound Preparation and Administration
  • Reconstitute lyophilized this compound in the appropriate solvent (typically DMSO) to create a stock solution.

  • On the day of treatment, dilute the stock solution with a sterile vehicle (e.g., PBS, 5% DMSO in dH₂O) to the final desired concentration.

  • Administer the prepared solution to the mice via the desired route, most commonly intraperitoneal (i.p.) or intravenous (i.v.) injection.[12][16] The volume should be calculated based on the individual mouse's body weight.

Treatment Schedule and Dosing
  • Allow tumors to establish and reach a predetermined size (e.g., 50-100 mm³) before starting treatment.[12]

  • Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination therapy) to ensure an equal average tumor volume across all groups.[12][16]

  • Dosing and schedules can vary significantly depending on the model and goals. Common examples include:

    • Single Agent: 2.2 mg/kg, 3 times per week.[16]

    • Single Agent: 4.4 mg/kg, once per week.[16]

    • Combination Studies: 2 mg/kg on days 1, 8, and 14.[13]

Tumor Monitoring and Measurement
  • Measure tumors 2-3 times per week using digital calipers.[12]

  • Calculate tumor volume using the formula: (Width² x Length) / 2 or (Width x Length x Height x [π/6]).[12]

  • Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.[12]

  • Observe mice for any clinical signs of distress or toxicity.

Endpoint Criteria
  • The study should be terminated when tumors in the control group reach a predetermined maximum size (e.g., 350 mm³) or become ulcerated.[12]

  • Individual mice may be euthanized if they meet IACUC-defined endpoints, such as significant weight loss (>15-20%) or signs of distress.[13]

  • At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, RT-PCR).[15]

References

Assessing Romidepsin Efficacy in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romidepsin (Istodax®) is a potent, bicyclic class I selective histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[1][2] Its mechanism of action involves the accumulation of acetylated histones and other proteins, leading to the modulation of gene expression, cell cycle arrest, and apoptosis in cancer cells.[3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable preclinical platform for evaluating the efficacy of anti-cancer agents like this compound. These models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.

This document provides detailed application notes and protocols for assessing the efficacy of this compound in PDX models, with a focus on T-cell lymphoma and other relevant solid tumors.

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data on the anti-tumor efficacy of this compound in various xenograft models. It is important to note that direct comparison across different studies may be limited due to variations in experimental design, including the specific PDX model, drug dosage and schedule, and endpoint measurements.

Tumor TypeXenograft ModelTreatment RegimenOutcome MeasureResultsReference
Dedifferentiated Liposarcoma (DDLPS)LPS863 cell line xenograftThis compound (dose not specified), IP, twice weeklyTumor Volume at Day 22Control: 357.7 ± 231.7 mm³; this compound: 233.8 ± 130.3 mm³ (p=0.001)[4]
Dedifferentiated Liposarcoma (DDLPS)LPS863 cell line xenograftThis compound (dose not specified), IP, twice weeklyExcised Tumor Weight (fold change)Control: 1.0 ± 0.2; this compound: 0.48 ± 0.14 (p=0.04)[4]
NeuroblastomaKCNR cell line xenograftThis compound (dose not specified)Tumor GrowthSignificant inhibition of tumor growth compared to vehicle control[5]
Non-Small Cell Lung Cancer (NSCLC)NCI-H1299 cell line xenograftThis compound (1.2 mg/kg), IP, 3 times at 4-day intervalsTumor Growth Inhibition at Day 2043% inhibition compared to control (p=0.08)[6]
Non-Small Cell Lung Cancer (NSCLC)NCI-H1299 cell line xenograftThis compound (1.2 mg/kg) + Erlotinib (50 mg/kg)Tumor Growth Inhibition at Day 2072% inhibition compared to control (p=0.04)[6]
Nasopharyngeal Carcinoma (NPC)HA cell line xenograftThis compound (375 µg/kg), IP, days 1 and 4 per week for 4 weeksAverage Tumor Mass at Day 22Control: ~600 mg; this compound: ~320 mg[7]
Nasopharyngeal Carcinoma (NPC)HA cell line xenograftThis compound (375 µg/kg) + Bortezomib (60 µg/kg)Average Tumor Mass at Day 22~24 mg[7]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting HDACs, leading to the hyperacetylation of histones and other proteins. This epigenetic modification alters gene expression, resulting in cell cycle arrest and apoptosis. One of the key signaling pathways affected by this compound is the PI3K-AKT-mTOR pathway, which is crucial for cell survival and proliferation. This compound has been shown to decrease the phosphorylation of key components of this pathway, thereby inhibiting its activity.[8]

Romidepsin_Mechanism This compound This compound HDAC HDAC Inhibition This compound->HDAC PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Inhibition This compound->PI3K_AKT_mTOR Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Suppression Tumor Growth Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression PI3K_AKT_mTOR->Tumor_Suppression

Figure 1. Simplified signaling pathway of this compound's anti-tumor activity.

Experimental Workflow for Assessing this compound Efficacy in PDX Models

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in PDX models.

PDX_Workflow cluster_preclinical Preclinical Assessment in PDX Models cluster_analysis Endpoint Analysis PDX_Establishment PDX Model Establishment Tumor_Growth Tumor Growth & Randomization PDX_Establishment->Tumor_Growth Treatment This compound Treatment Tumor_Growth->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Harvest Tumor Harvest & Processing Endpoint->Tumor_Harvest IHC Immunohistochemistry (e.g., Acetyl-Histone H3) Tumor_Harvest->IHC Western_Blot Western Blot (e.g., p-AKT, AKT) Tumor_Harvest->Western_Blot Data_Analysis Data Analysis & Interpretation IHC->Data_Analysis Western_Blot->Data_Analysis

Figure 2. Experimental workflow for this compound efficacy testing in PDX models.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol is adapted from established methods for generating lymphoma PDX models.

Materials:

  • Fresh patient tumor tissue (obtained under IRB-approved protocols)

  • Immunodeficient mice (e.g., NOD-scid IL2Rgammanull (NSG) mice)

  • Sterile surgical instruments

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Animal housing and care facilities

Procedure:

  • Tumor Tissue Preparation:

    • Collect fresh tumor tissue from patients under sterile conditions.

    • Mechanically mince the tumor tissue into small fragments (approximately 1-2 mm³).

    • (Optional) Resuspend the tumor fragments in a mixture of PBS and Matrigel.

  • Tumor Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant 1-2 tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring and Passaging:

    • Monitor the mice regularly for tumor growth by palpation and caliper measurements.

    • Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor.

    • A portion of the tumor can be cryopreserved for future use, and the remainder can be passaged into new recipient mice for cohort expansion.

This compound Administration in PDX Models

This protocol is based on dosages used in clinical trials, which can be adapted for preclinical studies.

Materials:

  • This compound (Istodax®)

  • Vehicle (e.g., sterile saline or as recommended by the manufacturer)

  • Syringes and needles for intravenous (IV) or intraperitoneal (IP) injection

Procedure:

  • Dose Preparation:

    • Reconstitute this compound according to the manufacturer's instructions to the desired stock concentration.

    • Further dilute the stock solution with the appropriate vehicle to the final injection concentration. The FDA-approved dose is 14 mg/m² administered as a 4-hour IV infusion on days 1, 8, and 15 of a 28-day cycle.[3] This can be converted to a mouse-equivalent dose.

  • Drug Administration:

    • Administer this compound to the tumor-bearing mice via IV or IP injection.

    • The treatment schedule can be adapted from clinical protocols, for example, once or twice weekly injections.

  • Monitoring:

    • Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or skin irritation at the injection site.

    • Measure tumor volume and body weight 2-3 times per week.

Assessment of Tumor Growth

Procedure:

  • Tumor Measurement:

    • Use digital calipers to measure the length (l) and width (w) of the tumor.

    • Calculate the tumor volume using the formula: Volume = (l x w²) / 2 .

  • Data Analysis and Visualization:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Generate "spider plots" to visualize the tumor growth trajectory for each individual mouse within a treatment group.

    • Create "waterfall plots" to illustrate the percentage change in tumor volume from baseline for each mouse at the end of the study.

Immunohistochemistry (IHC) for Histone Acetylation

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections

  • Primary antibody: Anti-acetyl-Histone H3 (specific clone and dilution to be optimized)

  • Secondary antibody and detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a suitable blocking serum.

    • Incubate the sections with the primary antibody against acetyl-Histone H3 overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Acquire images of the stained sections using a bright-field microscope.

    • Quantify the intensity and percentage of positive staining in the tumor cells.

Western Blotting for PI3K/AKT Pathway Analysis

Materials:

  • Frozen PDX tumor tissue

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: Anti-phospho-AKT (Ser473), Anti-pan-AKT, Anti-phospho-PI3K p85, Anti-PI3K p85 (specific clones and dilutions to be optimized)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The use of PDX models provides a robust platform for the preclinical evaluation of this compound's efficacy. The protocols outlined in this document offer a comprehensive guide for researchers to design and execute studies to assess the anti-tumor activity of this compound and to investigate its molecular mechanisms of action in a clinically relevant setting. Careful experimental design and standardized procedures are crucial for obtaining reliable and reproducible data to inform the clinical development of this promising anti-cancer agent.

References

Combining Romidepsin with Chemotherapy: Preclinical Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical data and methodologies for combining the histone deacetylase (HDAC) inhibitor Romidepsin with various chemotherapy agents. The following sections detail the synergistic or additive effects observed in vitro and in vivo, provide step-by-step experimental protocols for key assays, and illustrate the underlying molecular mechanisms.

Quantitative Data Summary

The combination of this compound with traditional chemotherapy has shown promise in various preclinical cancer models. The following tables summarize the quantitative data from these studies, demonstrating the enhanced anti-tumor efficacy of combination therapy compared to single-agent treatment.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy
Cancer TypeCell Line(s)Chemotherapy AgentThis compound IC50 (nM)Combination EffectReference(s)
T-cell LymphomaHut-78Lenalidomide0.038 - 6.36Synergistic[1]
T-cell LymphomaKarpas-299Lenalidomide0.44 - 3.87Additive[1]
T-cell LymphomaPanel of TCL cell linesPralatrexateNot specifiedConcentration-dependent synergism[2][3]
T-cell Lymphoma5 T-cell lymphoma/leukemia linesBendamustineNot specifiedSynergistic[4]
Cutaneous T-cell LymphomaCTCL cell linesDoxorubicinNot specifiedSynergistic in growth inhibition and apoptosis[5]
Neuroblastoma6 NB cell lines- (single agent)1 - 6.5 ng/mL-[6]
Bladder CancerRT112- (single agent)5-[7]
Bladder CancerMBT2- (single agent)2-[7]
Bladder CancerHT1376- (single agent)0.6-[7]
Table 2: In Vivo Efficacy of this compound Combination Therapy in Xenograft Models
Cancer TypeXenograft ModelChemotherapy AgentTreatment RegimenKey FindingsReference(s)
T-cell LymphomaH9 & HUT-78 cells in NOG micePralatrexateThis compound (2 mg/kg) + Pralatrexate (15 mg/kg)Enhanced tumor regression compared to single agents[2]
Burkitt LymphomaRaji-Luc cells in NSG mice- (single agent)This compound (2.2 mg/kg)Significantly inhibited tumor growth[8]
Burkitt LymphomaDaudi-Luc cells in NSG mice- (single agent)This compound (2.2 mg/kg)Significantly reduced tumor burden and extended survival[8]
Infant ALL (KMT2A-r)PER-785 cells in NOD/SCID miceCytarabine (low-dose)This compound (1.5 mg/kg) + Cytarabine (5 mg/kg)Reduced leukemia burden and improved survival[9]
Ovarian CancerSKOV-3 cells in miceCisplatinNot specifiedReduced tumor weights and volumes[10]
CholangiocarcinomaCCLP-1 cells in xenograft model- (single agent)Not specifiedSignificantly inhibited tumor volume[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from the cited preclinical studies and represent standard procedures.

Cell Viability - MTT Assay

This protocol is used to assess the cytotoxic effects of this compound and chemotherapy combinations on cancer cell lines.[12][13][14]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound and chemotherapy agent(s) of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat cells with serial dilutions of this compound, the chemotherapy agent, or the combination of both for 24, 48, or 72 hours. Include untreated control wells.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine IC50 values.

Apoptosis Analysis - Annexin V/Propidium Iodide Staining by Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis - Propidium Iodide Staining by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.[15][16][17]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest and wash cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression and Acetylation

This technique is used to detect changes in the expression and post-translational modification (acetylation) of key proteins.[18][19][20]

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against acetylated-Histone H3, cleaved PARP, p21, Cyclin B1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound combinations in vivo.[2][8][9]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID, NOG)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound and chemotherapy agent(s)

  • Calipers for tumor measurement

  • Bioluminescence imaging system (for luciferase-expressing cells)

Procedure:

  • Subcutaneously or orthotopically inject a defined number of cancer cells into the mice.

  • Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (vehicle control, this compound alone, chemotherapy alone, combination).

  • Administer drugs according to a predetermined schedule and dosage.

  • Monitor tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²). For luciferase-expressing cells, bioluminescence imaging can be used to monitor tumor burden.

  • Monitor animal weight and overall health as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for preclinical evaluation.

Romidepsin_Mechanism This compound This compound HDACs HDACs (Class I) This compound->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 Bcl2 Anti-apoptotic (Bcl-2) Downregulation GeneExpression->Bcl2 Bax Pro-apoptotic (Bax/Bak) Upregulation GeneExpression->Bax CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p21->CellCycleArrest Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis CellCycleArrest->Apoptosis Chemotherapy Chemotherapy (e.g., DNA damaging agents) DNADamage DNA Damage Chemotherapy->DNADamage DNADamage->Apoptosis Preclinical_Workflow start Hypothesis: This compound + Chemo is synergistic in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability (MTT) in_vitro->cell_viability apoptosis_assay Apoptosis Assay (Flow) in_vitro->apoptosis_assay cell_cycle Cell Cycle Analysis in_vitro->cell_cycle western_blot Western Blot in_vitro->western_blot synergy_analysis Synergy Analysis (e.g., CI) cell_viability->synergy_analysis apoptosis_assay->synergy_analysis in_vivo In Vivo Studies synergy_analysis->in_vivo If Synergistic xenograft Tumor Xenograft Model in_vivo->xenograft efficacy Efficacy Assessment (Tumor Growth Inhibition) xenograft->efficacy toxicity Toxicity Assessment (Body Weight, etc.) xenograft->toxicity pharmacodynamics Pharmacodynamics (e.g., IHC on tumors) xenograft->pharmacodynamics conclusion Conclusion: Combination is effective and merits further study efficacy->conclusion toxicity->conclusion

References

Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following Romidepsin Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Romidepsin (also known as Istodax® or FK228) is a potent, cell-permeable, bicyclic peptide that acts as a histone deacetylase (HDAC) inhibitor.[1] It is approved by the US FDA for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[2][3] this compound primarily inhibits Class I HDACs (HDAC1 and HDAC2), with weaker activity against Class II HDACs (HDAC4 and HDAC6).[3][4]

The primary mechanism of action involves the inhibition of HDAC enzymes, which play a crucial role in regulating gene expression.[5] HDACs remove acetyl groups from the lysine residues on the N-terminal tails of histone proteins.[3] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[3][5] By inhibiting HDACs, this compound causes an accumulation of acetylated histones.[5][6] This hyperacetylation neutralizes the positive charge of lysine residues, leading to a more relaxed, open chromatin structure (euchromatin).[3] This increased accessibility allows for the transcription of various genes, including tumor suppressor genes involved in cell cycle arrest (e.g., p21), differentiation, and apoptosis (e.g., Bak, Bax).[1][5]

Western blotting is a fundamental and widely used technique to detect and quantify changes in protein post-translational modifications, such as histone acetylation.[7][8] Following exposure of cells to this compound, Western blot analysis using antibodies specific for acetylated histones can effectively demonstrate the drug's on-target activity. This method allows for the semi-quantitative assessment of global changes in the acetylation status of specific histone proteins (e.g., Histone H3, Histone H4) or specific lysine residues (e.g., H3K9ac).[9][10]

These application notes provide a detailed protocol for assessing the impact of this compound on histone acetylation in cultured cells using Western blot analysis.

Signaling Pathway of this compound Action

Romidepsin_Pathway cluster_1 Nuclear Events This compound This compound (Prodrug) Active_this compound Active Metabolite This compound->Active_this compound Reduction HDAC HDAC Class I (e.g., HDAC1, HDAC2) Active_this compound->HDAC Inhibition Histone_Deacetylated Deacetylated Histones (Condensed Chromatin) HAT Histone Acetyltransferase (HAT) Histone_Acetylated Acetylated Histones (Relaxed Chromatin) HAT->Histone_Acetylated Histone_Acetylated->Histone_Deacetylated Removes Acetyl Groups Gene_Expression Altered Gene Expression (e.g., p21, pro-apoptotic genes) Histone_Acetylated->Gene_Expression Cell_Outcome Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Outcome

Caption: Mechanism of this compound-induced histone hyperacetylation.

Experimental Protocols

I. Experimental Workflow Overview

The overall process involves treating cultured cells with this compound, followed by the extraction of histone proteins. These proteins are then separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones to visualize and quantify the changes.

Western_Blot_Workflow A 1. Cell Culture & This compound Treatment B 2. Cell Harvest & Histone Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE Separation C->D E 5. Western Transfer (to PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Antibody Incubation) E->F G 7. Signal Detection (ECL) F->G H 8. Data Analysis & Quantification G->H

Caption: Standard workflow for Western blot analysis of histone acetylation.

II. Materials and Reagents
  • Cell Lines: Appropriate cancer cell lines (e.g., T-cell lymphoma, bladder cancer, or other susceptible lines).[11][12]

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail.

  • Acid Extraction Buffer: 0.2 N Hydrochloric Acid (HCl).[13]

  • Neutralization Buffer: 1 M NaOH.

  • Protein Assay Reagent: Bradford or BCA Protein Assay Kit.

  • Sample Buffer: 4X Laemmli sample buffer (or LDS sample buffer for Bis-Tris gels).

  • SDS-PAGE Gels: 12-15% polyacrylamide gels suitable for separating low molecular weight proteins like histones.[9]

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.22 µm pore size is recommended for small proteins).[14]

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[15]

  • Primary Antibodies:

    • Anti-acetyl-Histone H3 (e.g., pan-acetyl or specific sites like H3K9ac).[10]

    • Anti-acetyl-Histone H4.[9]

    • Loading Control: Anti-total Histone H3 or Anti-β-actin.[9][11]

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

III. Detailed Step-by-Step Protocol

A. Cell Culture and this compound Treatment

  • Culture cells in appropriate flasks or plates until they reach approximately 70-80% confluency.

  • Prepare fresh dilutions of this compound in cell culture medium from a concentrated stock. A typical final concentration range for in vitro experiments is 1-40 nM.[4] Include a vehicle control (e.g., 0.1% DMSO).

  • Remove the existing medium, wash cells once with PBS, and add the medium containing this compound or the vehicle control.

  • Incubate the cells for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[10][16]

B. Histone Extraction (Acid Extraction Method)

  • After treatment, harvest the cells. For adherent cells, use a cell scraper. Collect all cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS containing 5 mM Sodium Butyrate (an HDAC inhibitor to preserve acetylation during extraction).

  • Resuspend the cell pellet in 1 mL of ice-cold Triton Extraction Buffer (TEB).[13]

  • Lyse the cells by rotating for 10 minutes at 4°C. This step lyses the plasma membrane but keeps the nuclei intact.[13]

  • Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.[13]

  • Wash the nuclear pellet with 0.5 mL of TEB and centrifuge again.

  • Resuspend the washed nuclear pellet in 400 µL of 0.2 N HCl.[13][17]

  • Acid-extract the histones by rotating the suspension overnight at 4°C.[13]

  • The next day, centrifuge at 6,500 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the histone proteins, into a fresh microfuge tube.

  • Neutralize the acid by adding 1 M NaOH at approximately one-tenth of the supernatant volume. Check the pH to ensure it is near neutral.

C. Protein Quantification

  • Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay, following the manufacturer’s instructions.

  • Based on the concentrations, calculate the volume of each sample needed to load an equal amount of protein (typically 10-20 µg) per lane.[9][18]

D. SDS-PAGE and Western Transfer

  • Prepare protein samples by mixing the calculated volume with 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load the prepared samples and a pre-stained protein ladder onto a 15% SDS-PAGE gel.[9]

  • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100 V for 60-90 minutes at 4°C is recommended for small histone proteins.[19]

  • After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency and equal loading. Destain with TBST before blocking.

E. Immunoblotting and Detection

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted as recommended by the manufacturer in blocking buffer) overnight at 4°C.[15]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Prepare the ECL detection reagent according to the manufacturer's protocol, apply it to the membrane, and incubate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

F. Data Analysis and Quantification

  • The resulting bands on the blot correspond to the acetylated histone of interest (Histone H3 is ~17 kDa, Histone H4 is ~11 kDa).

  • To quantify the results, strip the membrane and re-probe with an antibody for a loading control (e.g., total Histone H3).[15]

  • Use densitometry software (like ImageJ) to measure the band intensity for the acetylated histone and the loading control.[7][15]

  • Normalize the intensity of the acetylated histone band to its corresponding loading control band.

  • Express the results as a fold change relative to the vehicle-treated control.

Data Presentation

The following table presents representative quantitative data synthesized from typical outcomes of this compound treatment, demonstrating a dose-dependent increase in histone acetylation.

Treatment GroupThis compound Conc. (nM)Incubation Time (hr)Normalized Acetyl-H3 Intensity (Fold Change vs. Control)
Vehicle Control0 (0.1% DMSO)241.0
Low Dose2.5242.8
Medium Dose5.0245.1
High Dose10.0248.3

Data are hypothetical but reflect typical dose-response relationships observed in published studies where this compound treatment leads to a concentration-dependent increase in histone H3 acetylation.[11][16]

References

Application Notes and Protocols for Quantitative PCR (qPCR) Analysis of Gene Expression Changes Induced by Romidepsin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Romidepsin (trade name Istodax®) is a potent histone deacetylase (HDAC) inhibitor used in the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[1][2][3] Its primary mechanism of action involves the inhibition of class I and II HDAC enzymes.[1][4] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses transcription.[5] By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more open chromatin state and the re-expression of silenced genes, including those involved in cell cycle arrest, apoptosis, and differentiation.[4][5]

Quantitative PCR (qPCR) is a highly sensitive and specific technique used to measure the abundance of specific mRNA transcripts. It is an invaluable tool for researchers and drug development professionals to elucidate the molecular mechanisms of this compound and to identify biomarkers of drug response. This document provides detailed application notes and protocols for utilizing qPCR to analyze gene expression changes following this compound treatment.

Mechanism of Action of this compound

This compound is a prodrug that becomes activated intracellularly.[4][5] Its active form contains a thiol group that chelates the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity.[4] This leads to an accumulation of acetylated histones, altering the chromatin structure and facilitating the transcription of various genes.[5] Studies have shown that this compound can modulate the expression of genes involved in several key signaling pathways, including:

  • Cell Cycle Regulation: Upregulation of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest.[1][6]

  • Apoptosis: Induction of pro-apoptotic genes.[1]

  • PI3K/AKT/mTOR Pathway: Downregulation of this critical survival pathway.[7][8][9]

  • JAK/STAT Signaling: Inhibition of this pathway has been linked to the antitumor effects of this compound.[10][11]

  • Wnt/β-catenin Pathway: Inhibition of this oncogenic pathway.[7]

The modulation of these pathways ultimately contributes to the anti-tumor effects of this compound.

Experimental Protocols

This section provides a detailed methodology for investigating this compound-induced gene expression changes using qPCR.

Cell Culture and this compound Treatment
  • Cell Lines: Select appropriate T-cell lymphoma cell lines (e.g., Hut-78, Karpas-299, MYLA) or other relevant cancer cell lines based on the research question.

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C or -80°C.

  • Treatment:

    • Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • The following day, treat the cells with a range of this compound concentrations (e.g., 0.5-25 nM) or a vehicle control (DMSO).[8] The final concentration of the vehicle should be consistent across all conditions and typically below 0.1%.

    • Incubate the cells for various time points (e.g., 4, 24, 48 hours) to capture both early and late gene expression changes.[12]

RNA Isolation
  • Harvesting Cells:

    • For suspension cells, pellet the cells by centrifugation.

    • For adherent cells, wash with PBS and then lyse the cells directly in the culture dish.

  • RNA Extraction:

    • Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

    • Perform an on-column DNase digestion or a separate DNase treatment step to eliminate any contaminating genomic DNA.

  • RNA Quantification and Quality Control:

    • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup:

    • Use a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) according to the manufacturer's protocol.

    • Typically, 1 µg of total RNA is used per 20 µL reaction.

    • Include a no-reverse transcriptase (RT) control to check for genomic DNA contamination.

  • Incubation Conditions: Perform the reverse transcription reaction using a thermal cycler with the recommended temperature profile.

  • cDNA Storage: Store the synthesized cDNA at -20°C.

Quantitative PCR (qPCR)
  • Primer Design and Validation:

    • Design primers for your target genes and at least one stable reference gene (e.g., GAPDH, ACTB, B2M). Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and span an exon-exon junction to avoid amplification of genomic DNA.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green or a TaqMan probe-based master mix, forward and reverse primers, and nuclease-free water.

    • Add the cDNA template to each well of a qPCR plate.

    • Include a no-template control (NTC) to check for contamination.

    • Run the qPCR plate in a real-time PCR instrument.[13]

  • Thermal Cycling Conditions:

    • An initial denaturation step (e.g., 95°C for 10 minutes).

    • 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).

    • A melt curve analysis should be included when using SYBR Green to verify the specificity of the amplified product.[13]

Data Analysis
  • Relative Quantification: Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[13]

    • Normalization to a Reference Gene (ΔCt): Subtract the Ct value of the reference gene from the Ct value of the target gene for each sample (ΔCt = Ct(target) - Ct(reference)).

    • Normalization to the Control Group (ΔΔCt): Subtract the average ΔCt of the control group from the ΔCt of each treated sample (ΔΔCt = ΔCt(treated) - ΔCt(control)).

    • Fold Change Calculation: The fold change in gene expression is calculated as 2^(-ΔΔCt).

Data Presentation

Quantitative data from qPCR experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Fold Change in Gene Expression in T-Cell Lymphoma Cells Treated with this compound for 24 Hours

GeneThis compound (10 nM) - Fold Change (Mean ± SD)
Cell Cycle
CDKN1A (p21)5.2 ± 0.6
CCND1 (Cyclin D1)0.4 ± 0.1
Apoptosis
BAX3.1 ± 0.4
BCL20.6 ± 0.08
Signaling Pathways
STAT30.3 ± 0.05
PIK3CD0.5 ± 0.07

Table 2: Time-Course of CDKN1A (p21) Gene Expression in Response to this compound (10 nM)

Time PointFold Change (Mean ± SD)
4 hours2.8 ± 0.3
24 hours5.2 ± 0.6
48 hours3.9 ± 0.5

Mandatory Visualizations

Diagrams illustrating key signaling pathways and experimental workflows are provided below using the DOT language.

Romidepsin_Mechanism_of_Action cluster_nucleus Nucleus cluster_chromatin cluster_transcription Gene Expression Histone Histone DNA DNA HDAC HDAC HDAC->Histone Deacetylation Open_Chromatin Open Chromatin (Increased Acetylation) HAT HAT HAT->Histone Acetylation Acetyl_Group Acetyl Group This compound This compound This compound->HDAC Inhibition Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of this compound action on gene expression.

qPCR_Workflow Cell_Culture 1. Cell Culture & This compound Treatment RNA_Isolation 2. Total RNA Isolation Cell_Culture->RNA_Isolation cDNA_Synthesis 3. Reverse Transcription (cDNA Synthesis) RNA_Isolation->cDNA_Synthesis qPCR 4. Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Romidepsin_Signaling_Pathways cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_AKT PI3K/AKT/mTOR This compound->PI3K_AKT Inhibition JAK_STAT JAK/STAT This compound->JAK_STAT Inhibition Wnt_BetaCatenin Wnt/β-catenin This compound->Wnt_BetaCatenin Inhibition Cell_Survival Decreased Cell Survival PI3K_AKT->Cell_Survival Apoptosis_Induction Increased Apoptosis PI3K_AKT->Apoptosis_Induction Proliferation Decreased Proliferation JAK_STAT->Proliferation Wnt_BetaCatenin->Proliferation

References

Troubleshooting & Optimization

mechanisms of acquired resistance to Romidepsin in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to the histone deacetylase (HDAC) inhibitor, Romidepsin, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has developed resistance to this compound. What are the most common underlying mechanisms?

Acquired resistance to this compound is a multifactorial issue. The most frequently observed mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene) and to a lesser extent, Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), is a primary mechanism.[1][2] These transporters actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[1][3]

  • Alterations in Apoptotic Pathways: Resistant cells often exhibit an imbalance in pro- and anti-apoptotic proteins. This can include the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which prevents the induction of programmed cell death by this compound.[1]

  • Activation of Pro-Survival Signaling Pathways: The activation of signaling cascades such as the MAPK/MEK, PI3K/Akt, and JAK/STAT pathways can promote cell survival and proliferation, counteracting the cytotoxic effects of this compound.[1][4]

  • Epigenetic Reprogramming: Changes in the expression of other epigenetic regulators, such as HDAC8 and KDM5A, have been identified in this compound-resistant cell lines, suggesting a broader alteration of the epigenetic landscape that contributes to tolerance.[5]

  • Increased Thioredoxin Levels: Elevated levels of thioredoxin can mitigate the reactive oxygen species (ROS)-mediated DNA damage that is a downstream effect of this compound's mechanism of action.[1]

Q2: How can I determine if P-glycoprotein (P-gp) overexpression is responsible for this compound resistance in my cell line?

To investigate the role of P-gp in this compound resistance, you can perform the following experiments:

  • Gene and Protein Expression Analysis: Use quantitative PCR (qPCR) and Western blotting to compare the mRNA and protein levels of ABCB1/P-gp in your resistant cell line versus the parental, sensitive cell line. A significant increase in the resistant line is a strong indicator.

  • Functional Efflux Assays: Employ a fluorescent P-gp substrate, such as Rhodamine 123. Incubate both sensitive and resistant cells with the dye. P-gp overexpressing cells will show lower intracellular fluorescence due to active efflux.

  • Pharmacological Inhibition: Treat your resistant cells with a P-gp inhibitor (e.g., Verapamil, Cyclosporine A) in combination with this compound. If the resistance is reversed or significantly reduced, it strongly suggests P-gp-mediated efflux as the primary mechanism.[1][3]

Q3: My this compound-resistant cells do not overexpress P-gp. What are other potential resistance mechanisms to investigate?

If P-gp is not the culprit, consider these alternative mechanisms:

  • Assess Apoptotic Protein Levels: Use Western blotting to check for the upregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and the downregulation of pro-apoptotic proteins like Bim and Bax.[1]

  • Analyze Survival Signaling Pathways: Examine the phosphorylation status (as an indicator of activation) of key proteins in the MAPK (e.g., p-ERK), PI3K/Akt (e.g., p-Akt), and JAK/STAT (e.g., p-STAT3, p-STAT5) pathways via Western blotting.[1][4][6]

  • Investigate Other ABC Transporters: Evaluate the expression of other transporters like MRP1 (ABCC1), as they have also been implicated in this compound resistance, although to a lesser extent than P-gp.[1]

  • Look for Alterations in HDAC Expression: While less common for this compound specifically, increased expression of its target HDACs, particularly HDAC1 and HDAC2, could potentially contribute to resistance.[1]

Q4: Are there strategies to overcome acquired resistance to this compound?

Yes, several strategies are being explored to overcome this compound resistance:

  • Combination Therapy:

    • P-gp Inhibitors: Co-administration of P-gp inhibitors can restore sensitivity in cells with efflux-mediated resistance.[1][3]

    • Inhibitors of Survival Pathways: Combining this compound with inhibitors of the MAPK/MEK, PI3K/Akt, or JAK/STAT pathways can synergistically enhance cell death.[1][4][6] For instance, the combination of this compound with the JAK inhibitor Ruxolitinib has shown promise.

    • Other Epigenetic Modifiers: Combining this compound with DNA methyltransferase (DNMT) inhibitors, such as 5-azacytidine, may resensitize resistant cells by altering the epigenetic landscape.[5]

    • Other Chemotherapeutic Agents: Synergistic effects have been observed when this compound is combined with other agents like Bortezomib or Lenalidomide.[3][7]

Troubleshooting Guides

Table 1: Troubleshooting Guide for Investigating this compound Resistance
Observed Issue Potential Cause Recommended Action
Cell line shows decreased sensitivity to this compound. Increased drug efflux via P-gp.Perform qPCR and Western blot for ABCB1/P-gp. Conduct a Rhodamine 123 efflux assay. Test for resensitization with a P-gp inhibitor.
Upregulation of anti-apoptotic proteins.Analyze the expression of Bcl-2, Bcl-xL, Bim, and Bax via Western blot.
Activation of pro-survival signaling.Assess the phosphorylation status of key proteins in the MAPK, PI3K/Akt, and JAK/STAT pathways.
No change in P-gp expression, but resistance persists. Alterations in other ABC transporters.Investigate the expression of MRP1/ABCC1.
Epigenetic reprogramming.Analyze the expression of other HDACs (e.g., HDAC8) and histone demethylases (e.g., KDM5A).
Combination with a P-gp inhibitor does not restore sensitivity. Resistance mechanism is independent of P-gp.Focus on investigating apoptotic pathways and survival signaling cascades.

Quantitative Data Summary

Table 2: Summary of Key Proteins and Pathways in this compound Resistance
Mechanism Key Proteins/Pathways Change in Resistant Cells References
Drug Efflux P-glycoprotein (P-gp/ABCB1)Increased expression[1][2][3]
MRP1 (ABCC1)Increased expression[1]
Apoptosis Regulation Bcl-2Increased expression[1]
Bcl-xLIncreased expression[1]
BimDecreased or unchanged[1]
Survival Signaling MAPK/MEK PathwayIncreased activation[1][8]
PI3K/Akt PathwayIncreased activation[1]
JAK/STAT PathwayIncreased activation[4][6]
Epigenetic Regulation HDAC8Altered expression[5]
KDM5AAltered expression[5]
HDAC1, HDAC2Increased expression[1]
Cell Cycle Control p21Increased expression[1][3]

Experimental Protocols

Protocol 1: Western Blot Analysis for P-glycoprotein (P-gp) Expression
  • Cell Lysis:

    • Harvest parental (sensitive) and this compound-resistant cells.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against P-gp (e.g., clone C219 or C494) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

Protocol 2: Rhodamine 123 Efflux Assay
  • Cell Preparation:

    • Harvest sensitive and resistant cells and resuspend in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Incubate cells with 0.5-1 µg/mL Rhodamine 123 for 30-60 minutes at 37°C in the dark.

  • Efflux and Inhibition:

    • For inhibitor groups, pre-incubate a set of resistant cells with a P-gp inhibitor (e.g., 20 µM Verapamil) for 30 minutes before and during dye loading.

    • After loading, wash cells twice with ice-cold PBS to remove excess dye.

    • Resuspend cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).

    • Compare the mean fluorescence intensity (MFI) between sensitive, resistant, and inhibitor-treated resistant cells. A lower MFI in resistant cells compared to sensitive cells, which is increased upon inhibitor treatment, indicates P-gp-mediated efflux.

Visualizations

RomidepsinResistancePathways cluster_cell This compound This compound HDACs HDAC1/2 This compound->HDACs Inhibition Cell Cancer Cell Apoptosis Apoptosis HDACs->Apoptosis Promotes Pgp P-gp (ABCB1) Pgp->this compound efflux Efflux Drug Efflux PI3K_Akt PI3K/Akt Pathway Survival Cell Survival Proliferation PI3K_Akt->Survival MAPK MAPK Pathway MAPK->Survival JAK_STAT JAK/STAT Pathway JAK_STAT->Survival Survival->Apoptosis Inhibits Bcl2 Bcl-2/Bcl-xL Bcl2->Apoptosis Inhibits label_Pgp Upregulation (Resistance) label_Pgp->Pgp label_pathways Activation (Resistance) label_pathways->PI3K_Akt label_pathways->MAPK label_pathways->JAK_STAT label_Bcl2 Upregulation (Resistance) label_Bcl2->Bcl2

Caption: Key mechanisms of acquired resistance to this compound in cancer cells.

ExperimentalWorkflow Start Resistant Cell Line Hypothesis1 Hypothesis: P-gp Efflux? Start->Hypothesis1 Hypothesis2 Hypothesis: Survival Pathways? Start->Hypothesis2 Hypothesis3 Hypothesis: Apoptosis Block? Start->Hypothesis3 Exp1_qPCR qPCR for ABCB1 Hypothesis1->Exp1_qPCR Exp1_WB Western Blot for P-gp Hypothesis1->Exp1_WB Exp1_Func Rhodamine Efflux Assay Hypothesis1->Exp1_Func Exp2_WB Western Blot for p-Akt, p-ERK, p-STAT Hypothesis2->Exp2_WB Exp3_WB Western Blot for Bcl-2, Bcl-xL Hypothesis3->Exp3_WB Result1 P-gp Overexpressed Exp1_qPCR->Result1 Exp1_WB->Result1 Exp1_Func->Result1 Result2 Pathways Activated Exp2_WB->Result2 Result3 Anti-apoptotic Proteins High Exp3_WB->Result3

Caption: Workflow for investigating this compound resistance mechanisms.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side effects during preclinical studies with romidepsin.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed in preclinical animal models treated with this compound?

Based on preclinical toxicology studies, the most frequently observed side effects involve the cardiovascular, hematological, and gastrointestinal systems. Key findings include electrocardiogram (ECG) abnormalities, myelosuppression (leukopenia, thrombocytopenia), and general clinical signs like decreased activity or weight loss.[1]

Q2: We are observing significant ECG changes in our rat/dog models. What is the expected nature of these changes and what should we monitor?

ECG changes are an anticipated finding based on preclinical data. In dogs, this compound has been shown to cause QTc prolongation, increased heart rate, and ST segment alterations.[1][2] It is critical to establish a baseline ECG before dosing and perform serial monitoring post-administration. Key parameters to focus on are the QTc interval, heart rate, and ST segment morphology.

Q3: Our mice are showing signs of dehydration and weight loss after this compound administration. What supportive care measures can be implemented?

Dehydration and associated weight loss can be managed with supportive care. The administration of warmed, sterile isotonic fluids (e.g., 0.9% NaCl or Lactated Ringer's solution) subcutaneously can help maintain hydration.[3][4] Regular monitoring of body weight, clinical signs (e.g., skin tenting, reduced activity), and urine/feces output is essential to determine the need for and frequency of fluid therapy.

Q4: We have noted a significant drop in platelet and white blood cell counts in our mouse models. Is this expected and how should we manage it?

Yes, hematological toxicities such as thrombocytopenia (low platelets) and leukopenia (low white blood cells) are known effects of this compound.[1] These effects are generally transient.[5] Management in a preclinical setting involves regular monitoring of complete blood counts (CBCs) to track the nadir and recovery of cell populations. Depending on the severity and study goals, dose modification or interruption may be necessary, following clinically established guidelines for managing myelosuppression.[6]

Troubleshooting Guides

Issue 1: Cardiovascular Abnormalities Detected

Problem: Significant and unexpected ECG abnormalities (e.g., severe arrhythmia, >15% QTc prolongation from baseline) are observed in rodent or canine models following this compound administration.

Troubleshooting Steps:

  • Confirm Baseline: Ensure that a stable, high-quality baseline ECG was recorded prior to drug administration for accurate comparison.

  • Verify Dose: Double-check the dose calculation, formulation, and administration to rule out an accidental overdose.

  • Monitor Electrolytes: While more common in clinical settings, electrolyte imbalances (hypokalemia, hypomagnesemia) can exacerbate cardiac issues.[5] If the study design permits, monitor serum electrolyte levels.

  • Refine Monitoring Protocol: Increase the frequency of ECG monitoring post-dose to better characterize the onset, duration, and resolution of the abnormalities.

  • Consider Dose Reduction: If abnormalities are severe or life-threatening, consider reducing the dose for subsequent experiments as per ethical guidelines and study design.

Issue 2: Severe Gastrointestinal Distress and Weight Loss

Problem: Animals (particularly mice) exhibit severe weight loss (>15% of baseline), lethargy, and signs of dehydration following treatment.

Troubleshooting Steps:

  • Initiate Fluid Support: Immediately begin supportive fluid therapy as detailed in the protocols below. Warmed isotonic fluids are recommended to prevent hypothermia.[3]

  • Provide Nutritional Support: Ensure easy access to food and water. Consider providing a high-calorie, palatable diet supplement or soaked chow on the cage floor to encourage intake.

  • Monitor Closely: Increase the frequency of clinical observations and body weight measurements to daily or twice daily to track response to supportive care.

  • Evaluate Dosing Schedule: The timing and frequency of this compound administration can impact tolerability. Review the study design to determine if a less frequent dosing schedule could mitigate toxicity while achieving the research objectives.

  • Refine Humane Endpoints: Adjust the study's humane endpoints to include a specific percentage of body weight loss that triggers intervention or euthanasia to prevent unnecessary animal distress.

Quantitative Preclinical Toxicity Data

The following tables summarize key quantitative findings from nonclinical toxicology studies.

Table 1: Cardiovascular and Clinical Findings in Dogs with this compound

Dose (mg/kg) Route / Schedule Key Findings
≥0.1 mg/kg IV, Single Dose Decreased blood pressure (≤16%), increased heart rate (≤52%).[1]
1.0 mg/kg IV, Twice Weekly Average QTc prolongation of 33 ± 25 ms.[1]
2.0 mg/kg IV, Twice Weekly Average QTc prolongation of 28 ± 24 ms; increased ST segment; epicardial/pericardial abnormalities.[1]
20 mg/m² (single dose) IV Increased respiration rate (≤83%), increased body temperature.[1]

Data sourced from FDA Pharmacology Review of Istodax (this compound).[1]

Table 2: Hematological and Reproductive Findings in Rats with this compound

Dose (mg/kg) Route / Schedule Key Findings
0.1 mg/kg 26-week study Atrophy in ovary, uterus, vagina, and mammary gland.[1]
0.33 mg/kg 26-week study Effects on the male reproductive system (e.g., testicular degeneration).[1]

Data sourced from FDA Pharmacology Review of Istodax (this compound).[1]

Key Experimental Protocols

Protocol 1: Non-Invasive ECG Monitoring in Mice

Objective: To non-invasively record electrocardiograms (ECGs) in conscious mice to assess heart rate and cardiac intervals.

Methodology:

  • Acclimation: Allow mice to acclimate to the procedure room for at least 10-30 minutes to minimize stress-induced heart rate changes.[7][8]

  • Platform Setup: Utilize a non-invasive ECG recording platform with paw-sized electrodes embedded in the surface. Ensure the platform is clean and functioning according to the manufacturer's instructions.

  • Animal Placement: Gently place the conscious mouse onto the platform, ensuring three of its paws are in firm contact with the electrodes. No anesthesia or electrode attachment is required.[7][9]

  • Recording: Allow the animal to remain on the platform for a brief period (e.g., 5 minutes) to stabilize before recording.[7] Acquire ECG data for a predetermined duration (e.g., 2 minutes of continuous, high-quality tracing).

  • Data Analysis: Use appropriate software to analyze the ECG waveform. Key parameters to calculate include Heart Rate (HR), RR interval, PR interval, QRS duration, and the corrected QT interval (QTc). A common correction formula for mice is QT/√(RR/100).[9]

  • Post-Procedure: Return the mouse to its home cage and clean the platform with a suitable disinfectant.

Protocol 2: Subcutaneous (SC) Fluid Administration in Mice

Objective: To provide fluid therapy to mice to prevent or treat dehydration.

Methodology:

  • Fluid Preparation: Warm a sterile, isotonic crystalloid solution (e.g., 0.9% NaCl or Lactated Ringer's Solution) to body temperature (~37°C) to prevent hypothermia.[3][10][11]

  • Volume Calculation: Determine the required volume. For treating dehydration, a common formula is: Body weight (g) x % dehydration (as a decimal) = Fluid volume (mL). For general supportive care, a dose of 10-20 ml/kg is often used.[4][11]

  • Animal Restraint: Manually restrain the mouse using the scruff method to expose the dorsal (back) region.

  • Injection:

    • Using a 25-27 gauge needle, lift a tent of skin along the midline of the back or flank.[10][11]

    • Insert the needle at the base of the skin tent, parallel to the body, into the subcutaneous space.[10]

    • Gently aspirate to ensure the needle is not in a blood vessel.

    • Inject the calculated volume. A small bleb or fluid pocket will form under the skin.[10]

    • If the volume is large, it can be divided and administered at multiple sites.[3][10]

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent backflow. Return the animal to its cage and monitor for absorption of the fluid and clinical improvement.

Visualizations

Signaling and Experimental Workflows

Romidepsin_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus Romi_out This compound (Prodrug) Romi_in Active this compound (Thiol form) Romi_out->Romi_in Intracellular Reduction DNA DNA Histone Histone Proteins HDAC HDAC Histone->HDAC Deacetylation HAT HAT HAT->Histone Ac_Histone Acetylated Histones HAT->Ac_Histone HDAC->Histone HDAC->Ac_Histone Ac_Histone->HAT Acetylation Open_Chromatin Open Chromatin (Relaxed) Ac_Histone->Open_Chromatin Gene_Expr Gene Expression (Upregulation) Open_Chromatin->Gene_Expr Apoptosis Apoptosis Gene_Expr->Apoptosis Pro-apoptotic genes (Bak, Bax) p21 p21 (CDKN1A) Upregulation Gene_Expr->p21 Romi_in->HDAC Inhibition CellCycleArrest Cell Cycle Arrest (e.g., G1/G2) p21->CellCycleArrest

Caption: Mechanism of Action for this compound.

Preclinical_Toxicity_Workflow cluster_setup Phase 1: Baseline & Dosing cluster_monitor Phase 2: Monitoring cluster_manage Phase 3: Management & Intervention A1 Animal Acclimation (e.g., Mouse, Rat, Dog) A2 Baseline Data Collection (Body Weight, ECG, Blood Sample) A1->A2 A3 This compound Administration (IV Infusion, IP Injection) A2->A3 B1 Post-Dose Clinical Observation (Activity, Appearance) A3->B1 B2 Serial Body Weight Measurements A3->B2 B3 Serial ECG Recording (e.g., 1, 4, 24h post-dose) A3->B3 B4 Serial Blood Sampling (for CBC & PK/PD) A3->B4 C1 Adverse Event Detected? B1->C1 B2->C1 B3->C1 B4->C1 C2 Implement Supportive Care (e.g., SC Fluids, Nutritional Support) C1->C2 Yes C4 Continue Monitoring per Protocol C1->C4 No C3 Consider Dose Modification or Interruption C2->C3 C3->C4

Caption: Preclinical Workflow for Toxicity Monitoring.

References

Technical Support Center: The Impact of MAPK Pathway Activation on Romidepsin Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions, troubleshooting advice, and detailed protocols related to the interplay between the Mitogen-Activated Protein Kinase (MAPK) pathway and cellular sensitivity to the histone deacetylase (HDAC) inhibitor, Romidepsin.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary impact of MAPK pathway activation on a cell's sensitivity to this compound?

Activation of the MAPK pathway, specifically the MEK/ERK cascade, is a significant mechanism of both acquired and intrinsic resistance to this compound.[1][2][3][4] This activation allows cancer cells to evade the pro-apoptotic effects of this compound.

Q2: Which specific MAPK pathway is most commonly implicated in this compound resistance?

The MEK-ERK signaling pathway is the most frequently identified cascade responsible for conferring resistance.[1][2][5] Studies have shown that this compound-resistant cancer cell lines exhibit a marked increase in the phosphorylation and activation of MEK, a key kinase in this pathway.[5][6]

Q3: How does activation of the MEK/ERK pathway lead to this compound resistance?

Activated MEK/ERK signaling leads to the post-translational degradation of the pro-apoptotic BH3-only protein, Bim.[1][5][6] The loss of Bim is a critical step, as it prevents the initiation of apoptosis that would otherwise be triggered by this compound, thereby allowing the cell to survive treatment.[3][5]

Q4: Is MAPK-mediated resistance to this compound observed in clinical settings?

Yes, clinical data supports the preclinical findings. Gene expression analysis from patients with cutaneous T-cell lymphoma (CTCL) treated with this compound showed a perturbation of the MAPK pathway.[5][7] Furthermore, immunohistochemical analysis of skin biopsies from CTCL patients who experienced disease progression after this compound therapy showed decreased Bim expression, implicating this resistance mechanism in a clinical context.[1][5]

Q5: Can this compound treatment itself activate any MAPK pathways?

Yes, the effect of this compound on MAPK pathways can be context-dependent. While MEK/ERK activation is linked to resistance, this compound has been shown to activate the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway as part of its cytotoxic mechanism.[8][9] Activation of the JNK pathway contributes to cell cycle arrest and apoptosis in malignant T-cells.[8] In some cancer types, such as hepatocellular carcinoma, this compound can also induce ERK phosphorylation, leading to G2/M phase arrest.[9]

Q6: How can MAPK-mediated resistance to this compound be overcome in an experimental setting?

Co-treatment with a MEK inhibitor can effectively reverse this resistance.[2] In this compound-resistant cells, the addition of a MEK inhibitor restores Bim expression, leading to a synergistic increase in apoptosis.[1][5] This combination has been shown to be particularly effective in cells harboring KRAS mutations.[5]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experiments investigating this compound sensitivity and the MAPK pathway.

Issue 1: Development of acquired resistance to this compound in cell culture.

  • Possible Cause: Your cell line may have developed resistance through the upregulation of the MAPK/MEK/ERK signaling pathway, a common non-P-glycoprotein-mediated resistance mechanism.[1][5]

  • Troubleshooting Steps:

    • Assess MAPK Pathway Activation: Perform a western blot to analyze the phosphorylation status of key proteins. Compare the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in your resistant cell line versus the parental, sensitive cell line. A 4- to 8-fold increase in p-MEK is indicative of this resistance mechanism.[5][6]

    • Check Bim Protein Levels: Evaluate the expression of the pro-apoptotic protein Bim via western blot. A significant decrease or loss of Bim in the resistant line is a key indicator of MAPK-mediated resistance.[1][5]

    • Investigate Upstream Signals: If MAPK activation is confirmed, consider analyzing upstream activators. For instance, increased expression of the insulin receptor (INSR) gene has been identified in this compound-resistant cells.[5][6]

    • Test Combination Therapy: Treat the resistant cells with this compound in combination with a selective MEK inhibitor. A restoration of sensitivity and increased apoptosis would confirm that resistance is mediated by the MAPK pathway.[1]

Issue 2: Observing conflicting effects of this compound on MAPK signaling (e.g., activation of both pro-survival and pro-apoptotic pathways).

  • Possible Cause: this compound has a complex mechanism of action and can influence different branches of the MAPK family in distinct ways.[8][9] For example, it may induce pro-apoptotic JNK signaling while resistant cells concurrently activate the pro-survival MEK/ERK pathway.[5][8] The net effect is highly dependent on the cellular context and genetic background.

  • Troubleshooting Steps:

    • Perform a Comprehensive Pathway Analysis: Instead of probing for a single MAPK member, analyze the phosphorylation status of ERK, JNK, and p38 simultaneously to get a complete picture of the signaling response.

    • Use Specific Pathway Inhibitors: To dissect the functional role of each pathway, pre-treat cells with specific inhibitors for MEK (e.g., selumetinib), JNK (e.g., SP600125), and p38 (e.g., SB202190) prior to this compound treatment. Measure downstream effects like apoptosis and cell viability to determine which pathway is dominant in your model.

    • Characterize Your Model: Document the mutational status of key oncogenes in your cell line (e.g., KRAS, BRAF, RAS), as this can heavily influence the cellular response to MAPK pathway modulation.[5][10]

Section 3: Key Experimental Data

The following tables summarize key quantitative findings from studies on this compound resistance.

Table 1: Characteristics of this compound-Resistant vs. Parental CTCL Cell Lines

ParameterParental HuT78 CellsThis compound-Resistant Sublines (DpVp 50, DpP 75)Reference
This compound Resistance Baseline100- to 385-fold increase in IC50[5][6]
MEK Phosphorylation Baseline4- to 8-fold increase[5][6]
Insulin Receptor (INSR) Gene Expression Baseline>50-fold upregulation[6]
Bim Protein Expression PresentDegraded / Absent[1][5]
Sensitivity to MEK Inhibitors InsensitiveExquisitely sensitive (IC50 < 10 nM)[6]

Table 2: Effect of Combining this compound with a MEK Inhibitor in Resistant Cells

Treatment GroupEffect on Resistant CellsMechanismReference
This compound Alone Minimal cell deathResistance due to active MAPK pathway[1][5]
MEK Inhibitor Alone Induces apoptosisHigh sensitivity due to pathway addiction[5][6]
This compound + MEK Inhibitor Synergistic increase in apoptosisRestoration of Bim expression, overcoming resistance[1][5]

Section 4: Experimental Protocols

Protocol 1: Western Blot Analysis of MAPK Pathway Activation and Bim Expression

This protocol is for detecting changes in protein expression and phosphorylation indicative of MAPK-mediated resistance.

  • Cell Lysis:

    • Culture parental and this compound-resistant cells to 80-90% confluency.

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

      • Phospho-MEK1/2 (Ser217/221)

      • Total MEK1/2

      • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

      • Total p44/42 MAPK (Erk1/2)

      • Bim (BCL2L11)

      • β-Actin or GAPDH (as a loading control)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film. Quantify band intensity using appropriate software.

Protocol 2: Generation of this compound-Resistant Cell Lines

This protocol describes a method for selecting for cell populations with acquired resistance to this compound.

  • Initial Culture:

    • Begin with a low-passage, parental cancer cell line (e.g., HuT78).

  • Dose Escalation:

    • Expose the cells to this compound at a concentration equal to the IC50 value.

    • Crucially, to prevent P-glycoprotein (Pgp/ABCB1) mediated resistance, co-treat the cells with a Pgp inhibitor such as verapamil or valspodar. [1][5]

    • Maintain the culture until the cell population recovers and resumes stable proliferation.

    • Once the cells are growing steadily, double the concentration of this compound (while maintaining the Pgp inhibitor).

    • Repeat this dose-escalation process incrementally over several months.

  • Isolation and Characterization:

    • Once a subline is established that can proliferate in a significantly higher concentration of this compound (e.g., 100-fold or higher IC50 compared to parental), isolate and expand this population.

    • Regularly confirm resistance by performing cell viability assays (e.g., MTS or MTT) to compare the IC50 values of the resistant and parental lines.

    • Bank the resistant cell line at a low passage number for future experiments.

Section 5: Visual Diagrams

Romidepsin_Resistance_Pathway MAPK-Mediated this compound Resistance Pathway cluster_membrane Cell Membrane INSR Insulin Receptor (Upregulated in Resistant Cells) RAS RAS INSR->RAS Activates RAF RAF RAS->RAF MEK MEK (Increased Phosphorylation) RAF->MEK ERK ERK MEK->ERK Phosphorylates Bim Pro-apoptotic Protein Bim ERK->Bim Promotes Degradation Apoptosis Apoptosis Bim->Apoptosis Induces Resistance Drug Resistance This compound This compound This compound->Apoptosis Induces MEKi MEK Inhibitor MEKi->MEK Inhibits

Caption: MAPK pathway activation leads to this compound resistance via MEK/ERK-mediated degradation of Bim.

Experimental_Workflow Workflow for Investigating this compound Resistance start Start with Parental Sensitive Cell Line select Select with this compound + P-gp Inhibitor start->select confirm Confirm Resistance (Cell Viability Assay) select->confirm analyze Analyze Resistant Cells confirm->analyze wb Western Blot: p-MEK, p-ERK, Bim analyze->wb Protein Level qpcr qPCR: INSR Expression analyze->qpcr Gene Level test_combo Test Combination Therapy: This compound + MEK inhibitor wb->test_combo qpcr->test_combo assess Assess Outcome: Apoptosis (Flow Cytometry) test_combo->assess conclusion Conclusion: MAPK Pathway Mediates Resistance assess->conclusion

Caption: Experimental workflow to identify and confirm MAPK-mediated resistance to this compound.

Contrasting_Roles Dual Roles of MAPK Pathways in this compound Action cluster_resistance Resistance Mechanism (in selected cells) cluster_cytotoxic Cytotoxic Mechanism This compound This compound Treatment MEK MEK/ERK Activation This compound->MEK JNK SAPK/JNK Activation This compound->JNK Bim_loss Bim Degradation MEK->Bim_loss Resistance Cell Survival & Resistance Bim_loss->Resistance cJun c-Jun Activation JNK->cJun Apoptosis Apoptosis & Cell Cycle Arrest cJun->Apoptosis

Caption: this compound can have opposing effects via different MAPK pathway branches.

References

Technical Support Center: Addressing Off-Target Effects of Romidepsin in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of Romidepsin in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the known primary on-targets and potential off-targets of this compound?

A1: this compound is a potent, bicyclic peptide that functions as a selective inhibitor of Class I histone deacetylases (HDACs), with the strongest activity against HDAC1 and HDAC2.[1][2] It is a prodrug that becomes activated intracellularly; its disulfide bond is reduced, yielding a free thiol group that chelates the zinc ion in the active site of HDAC enzymes.[3][4] While highly selective for Class I HDACs, at higher concentrations, it may also inhibit Class II HDACs, such as HDAC4 and HDAC6.[1] Potential off-target effects can arise from the acetylation of non-histone proteins or the modulation of other zinc-dependent enzymes.[3][5]

Q2: How can I differentiate between on-target HDAC inhibition and off-target effects in my experiments?

A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Dose-Response Analysis: On-target effects, such as increased histone acetylation, should occur at low nanomolar concentrations consistent with this compound's known IC50 values for HDAC1/2.[1] Off-target effects may only appear at significantly higher concentrations.

  • Selective Protein Acetylation: As a Class I HDAC inhibitor, this compound should primarily increase the acetylation of histones (e.g., H3K9).[2] Examining the acetylation status of non-Class I HDAC substrates, like α-tubulin (an HDAC6 substrate), can serve as a negative control.[2][6] A significant increase in α-tubulin acetylation may indicate off-target inhibition of HDAC6.

  • Rescue Experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that target or using a secondary, structurally distinct inhibitor for the same target can help validate the observation.

  • Chemical Analogs: Using a structurally related but inactive analog of this compound as a negative control can help attribute observed effects to the specific chemical structure of this compound.

Q3: What are some common off-target signaling pathways affected by this compound?

A3: Besides its primary effect on histone acetylation and gene expression, this compound has been shown to modulate several signaling pathways, which could be considered off-target effects depending on the experimental context. These include:

  • PI3K/AKT/mTOR Pathway: this compound can inhibit this pro-survival pathway.[3]

  • Wnt/β-catenin Pathway: It has been observed to decrease levels of β-catenin.[3]

  • Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) Pathway: This stress signaling pathway can be activated by this compound.[3]

  • Induction of Reactive Oxygen Species (ROS): this compound treatment can lead to an increase in ROS production, contributing to apoptosis.[3]

Troubleshooting Guides

Problem 1: High cell death observed at concentrations expected to be specific for HDAC inhibition.

Possible Cause Troubleshooting Step
Cell line hypersensitivity Determine the IC50 for your specific cell line using a dose-response curve. IC50 values can vary significantly between cell lines.[7][8][9]
Off-target toxicity Measure the induction of reactive oxygen species (ROS).[3] If ROS levels are high, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype.
Activation of apoptotic pathways Perform a time-course experiment to measure cleavage of caspase-3 and PARP by Western blot to confirm apoptosis induction.[3]

Problem 2: Unexpected changes in the acetylation of non-histone proteins.

Possible Cause Troubleshooting Step
High concentration of this compound used Titrate down the concentration of this compound. Off-target inhibition of Class II HDACs (like HDAC6 which deacetylates α-tubulin) is more likely at higher concentrations.[1]
Antibody cross-reactivity Validate your antibody's specificity using a positive and negative control (e.g., cell lysate from cells treated with a known pan-HDAC inhibitor vs. untreated cells).
Complex formation and indirect effects This compound-induced changes in gene expression could indirectly lead to altered post-translational modifications of other proteins. Consider performing immunoprecipitation followed by mass spectrometry to identify binding partners of your protein of interest.

Problem 3: Inconsistent results in gene expression analysis (e.g., RNA-Seq, qPCR).

Possible Cause Troubleshooting Step
Variable drug activation Ensure consistent intracellular glutathione levels, as this compound is a prodrug activated by reduction.[4] Consider pre-treating cells with a glutathione-depleting agent as a negative control.
Time-dependent effects Gene expression changes can be transient.[10] Perform a time-course experiment (e.g., 4, 8, 24 hours) to capture the dynamics of gene regulation.
Cellular heterogeneity If using primary cells or a heterogeneous cell line, consider single-cell RNA sequencing to dissect the response in different cell populations.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (h)AssayReference
PEERT-cell Lymphoblastic Leukemia10.8Not SpecifiedNot Specified[3]
SUPT1T-cell Lymphoblastic Leukemia7.9Not SpecifiedNot Specified[3]
Patient J (Primary T-cell Lymphoma)T-cell Lymphoma7.0Not SpecifiedNot Specified[3]
Hut-78Cutaneous T-cell Lymphoma0.038 - 6.3624, 48, 72MTT[8]
Karpas-299Anaplastic Large Cell Lymphoma0.44 - 3.8724, 48, 72MTT[8]
Neuroblastoma Cell Lines (various)Neuroblastoma1 - 6.572MTT/MTS[7]
OCI-AML3Acute Myeloid Leukemia~1.872Cell Titer Glo[9]
SKM-1Myelodysplastic Syndrome~1.272Cell Titer Glo[9]
MDS-LMyelodysplastic Syndrome~1.072Cell Titer Glo[9]
RT112Bladder Cancer524Not Specified[11]
MBT2Bladder Cancer224Not Specified[11]
HT1376Bladder Cancer0.624Not Specified[11]
U-937Histiocytic Lymphoma5.92Not SpecifiedNot Specified[1]
K562Chronic Myelogenous Leukemia8.36Not SpecifiedNot Specified[1]
CCRF-CEMAcute Lymphoblastic Leukemia6.95Not SpecifiedNot Specified[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

  • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[8][12]

  • For MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[1] For MTS assay, add 20 µl of CellTiter 96 AQueous One Solution reagent and incubate for 1-2 hours.[12]

  • For MTT, remove the medium and dissolve formazan crystals in 170 µL of DMSO.[1]

  • Measure absorbance at 490 nm (MTS) or 540 nm (MTT) using a microplate reader.[1][12]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[12]

Protocol 2: Western Blot for Histone and Non-Histone Protein Acetylation

  • Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the indicated time.

  • Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and Sodium Butyrate).

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Acetylated-Histone H3 (e.g., anti-AcH3K9)[2]

    • Total Histone H3[13]

    • Acetylated-α-tubulin[6]

    • Total α-tubulin or β-actin (as a loading control)[6][11]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[7]

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Plate cells in a 96-well plate or culture dish.

  • Treat cells with this compound at the desired concentration and for the appropriate duration. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Wash the cells with a serum-free medium or Hanks Balanced Salt Solution (HBSS).

  • Incubate the cells with a ROS-sensitive fluorescent probe, such as 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for intracellular ROS or 5 µM MitoSOX for mitochondrial superoxide, for 30 minutes at 37°C in the dark.[14][15]

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a microplate reader or flow cytometer at the appropriate excitation/emission wavelengths (e.g., ~495/529 nm for H₂DCFDA).[15]

Visualizations

Romidepsin_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Romidepsin_prodrug This compound (Prodrug) Romidepsin_prodrug_in This compound (Prodrug) Romidepsin_prodrug->Romidepsin_prodrug_in Cellular Uptake Active_this compound Active this compound (Thiol form) Romidepsin_prodrug_in->Active_this compound Reduction GSH Glutathione (GSH) GSH->Active_this compound HDAC1_2 HDAC1/2 Active_this compound->HDAC1_2 Inhibition Histones Histones HDAC1_2->Histones Deacetylation Zinc Zn2+ Zinc->HDAC1_2 Binds to Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Romidepsin_Off_Target_Signaling cluster_pathways Potential Off-Target Effects This compound This compound PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR Inhibits Wnt_BetaCatenin Wnt/β-catenin Pathway This compound->Wnt_BetaCatenin Inhibits SAPK_JNK SAPK/JNK Pathway This compound->SAPK_JNK Activates ROS_Production Increased ROS Production This compound->ROS_Production Induces PI3K_AKT_mTOR_outcome Inhibition of Cell Survival and Proliferation PI3K_AKT_mTOR->PI3K_AKT_mTOR_outcome Wnt_BetaCatenin_outcome Inhibition of Cell Proliferation Wnt_BetaCatenin->Wnt_BetaCatenin_outcome SAPK_JNK_outcome Induction of Apoptosis SAPK_JNK->SAPK_JNK_outcome ROS_Production_outcome Oxidative Stress & Apoptosis ROS_Production->ROS_Production_outcome Experimental_Workflow_Troubleshooting cluster_on_target On-Target Verification cluster_off_target Off-Target Investigation start Start Experiment with this compound Histone_Acetylation Measure Histone Acetylation (e.g., H3K9ac) by Western Blot start->Histone_Acetylation Dose_Response Perform Dose-Response and Determine IC50 start->Dose_Response decision Unexpected Phenotype Observed? Histone_Acetylation->decision Dose_Response->decision Non_Histone_Acetylation Measure Non-Histone Acetylation (e.g., α-tubulin) by Western Blot troubleshoot Consult Troubleshooting Guide Non_Histone_Acetylation->troubleshoot ROS_Measurement Measure ROS Production ROS_Measurement->troubleshoot phenotype_yes Yes decision->phenotype_yes Discrepancy phenotype_no No decision->phenotype_no Expected Results phenotype_yes->Non_Histone_Acetylation phenotype_yes->ROS_Measurement conclusion Proceed with Experiment phenotype_no->conclusion

References

Validation & Comparative

Validating Romidepsin's Target Engagement in Tumor Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent is engaging its intended target within a tumor is a critical step in preclinical and clinical development. This guide provides a comparative overview of methods to validate the target engagement of Romidepsin, a potent Histone Deacetylase (HDAC) inhibitor, in tumor tissues. We compare its performance with other HDAC inhibitors and provide detailed experimental protocols and supporting data to aid in the design and interpretation of target validation studies.

This compound, a cyclic depsipeptide, exerts its anti-tumor effects by inhibiting the activity of class I histone deacetylases (HDACs).[1] This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression, which can induce cell cycle arrest, and apoptosis in cancer cells.[1][2] Validating that this compound is effectively inhibiting HDACs in the tumor microenvironment is paramount for understanding its mechanism of action and for developing predictive biomarkers of response.

Comparative Analysis of HDAC Inhibitor Potency

The potency of this compound and other HDAC inhibitors is often compared by their half-maximal inhibitory concentration (IC50) values against specific HDAC enzymes or in various cancer cell lines. Lower IC50 values indicate greater potency.

HDAC InhibitorTarget HDAC ClassesIC50 (HDAC1)IC50 (HDAC2)IC50 (HDAC4)IC50 (HDAC6)Cell Line Growth Inhibition (IC50)
This compound (FK228) Class I selective36 nM47 nM510 nM1.4 µM1.22 ± 0.24 nM (HUT78)[3]
Vorinostat (SAHA) Pan-HDAC (Classes I, II)----675 ± 214 nM (HUT78)[3]
Panobinostat (LBH589) Pan-HDAC (Classes I, II, IV)----Lower than Vorinostat[4]
Belinostat (PXD101) Pan-HDAC<250 nM (general)---0.2-0.66 µM (various cell lines)

Key Experimental Methods for Target Validation

The primary methods for validating this compound's target engagement in tumor tissues focus on measuring the direct and downstream consequences of HDAC inhibition.

Assessment of Histone Acetylation

An increase in the acetylation of histones, particularly histone H3 and H4, is a direct pharmacodynamic biomarker of HDAC inhibitor activity.

  • Western Blotting: This technique allows for the semi-quantitative analysis of global histone acetylation levels in tumor lysates.

  • Immunohistochemistry (IHC): IHC provides spatial information on histone acetylation within the tumor tissue, allowing for the visualization of target engagement in specific cell populations.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based kits offer a quantitative measurement of total acetylated histones from tissue extracts.

Measurement of HDAC Enzyme Activity

Directly measuring the enzymatic activity of HDACs in tumor lysates following treatment can confirm target inhibition.

  • Fluorometric/Colorimetric HDAC Activity Assays: These assays utilize a substrate that, when deacetylated by HDACs, produces a fluorescent or colorimetric signal. A decrease in signal in treated samples compared to controls indicates HDAC inhibition.

Experimental Protocols

Western Blotting for Histone Acetylation
  • Protein Extraction: Lyse tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein lysate on a 15% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3 (e.g., Ac-H3K9) and total Histone H3 (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the relative levels of acetylated histones normalized to total histone levels.

HDAC Activity Assay (Fluorometric)
  • Nuclear Extraction: Isolate nuclear proteins from tumor tissue using a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of the nuclear extract.

  • Assay Reaction: In a 96-well plate, add nuclear extract to wells containing HDAC assay buffer and a fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add a developer solution that stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Data Analysis: Compare the fluorescence signals from treated samples to untreated controls to determine the percentage of HDAC inhibition.

Immunohistochemistry (IHC) for Histone Acetylation
  • Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount them on charged glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against acetylated-Histone H3 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining using a DAB substrate kit.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Microscopic Analysis: Examine the slides under a microscope to assess the intensity and localization of the staining.

Visualizing the Molecular Pathway and Experimental Design

To better understand the mechanism of action and the experimental approach to validating target engagement, the following diagrams are provided.

Romidepsin_Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_downstream Downstream Effects This compound This compound HDACs Histone Deacetylases (HDAC1, HDAC2) This compound->HDACs Inhibition Other_HDACi Other HDAC Inhibitors (Vorinostat, Panobinostat) Other_HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones (Hyperacetylation) Histones->Acetylated_Histones Acetylation (HATs) Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Tumor_Suppression Tumor Suppressor Gene Activation Gene_Expression->Tumor_Suppression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Anti_Tumor Anti-Tumor Effects Tumor_Suppression->Anti_Tumor Cell_Cycle_Arrest->Anti_Tumor Apoptosis->Anti_Tumor

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_assays Target Validation Assays Tumor_Model Tumor-Bearing Animal Model Treatment Administer this compound or Alternative HDACi Tumor_Model->Treatment Tumor_Harvest Harvest Tumor Tissue at Various Timepoints Treatment->Tumor_Harvest Western_Blot Western Blot (Histone Acetylation) Tumor_Harvest->Western_Blot HDAC_Assay HDAC Activity Assay Tumor_Harvest->HDAC_Assay IHC Immunohistochemistry (Histone Acetylation) Tumor_Harvest->IHC Data_Analysis Quantitative and Qualitative Analysis Western_Blot->Data_Analysis HDAC_Assay->Data_Analysis IHC->Data_Analysis Conclusion Confirmation of Target Engagement Data_Analysis->Conclusion

Caption: Experimental workflow for validation.

Conclusion

Validating the target engagement of this compound in tumor tissues is a multifaceted process that relies on robust and reproducible experimental methods. By comparing the effects of this compound to other HDAC inhibitors and employing a combination of techniques to measure both direct and downstream markers of HDAC inhibition, researchers can confidently assess the pharmacodynamic activity of this potent anti-cancer agent. The data and protocols presented in this guide are intended to facilitate the design and execution of these critical target validation studies, ultimately contributing to the successful development of novel cancer therapies.

References

comparative analysis of Romidepsin versus Vorinostat in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Two Prominent Histone Deacetylase Inhibitors in Cancer Models

In the landscape of epigenetic cancer therapy, Romidepsin and Vorinostat have emerged as significant histone deacetylase (HDAC) inhibitors. Both drugs have garnered regulatory approval for the treatment of cutaneous T-cell lymphoma (CTCL), yet their distinct molecular structures and inhibitory profiles warrant a detailed comparative analysis in preclinical settings.[1][2] This guide provides a comprehensive overview of their performance in various cancer models, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Vorinostat exert their anticancer effects by inhibiting HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins.[1][3] This hyperacetylation results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis.[4]

This compound (Istodax®) , a bicyclic depsipeptide, is a potent inhibitor of Class I HDACs, particularly HDAC1 and HDAC2, with weaker activity against Class II HDACs.[5][6][7][8] Its unique structure allows it to interact with the zinc ion in the active site of these enzymes.[9] Preclinical studies have shown that this compound can induce apoptosis, cell cycle arrest, and inhibit tumor growth in a variety of hematologic and solid tumor models.[5][10][11]

Vorinostat (Zolinza®) , a hydroxamic acid-based compound, is considered a pan-HDAC inhibitor, acting on both Class I and Class II HDACs.[12][13] Its mechanism also involves chelating the zinc ion within the HDAC active site.[13] Preclinical data demonstrate its ability to induce growth arrest, differentiation, and apoptosis in a wide range of cancer cell lines and animal models.[4][14][15]

Comparative Efficacy in Preclinical Models

A direct head-to-head comparison of this compound and Vorinostat in the same preclinical models is not extensively documented in single studies. However, by collating data from various independent investigations, a comparative picture of their efficacy can be drawn.

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Vorinostat in various cancer cell lines, showcasing their potent anti-proliferative activities.

Cell LineCancer TypeThis compound IC50 (nM)Vorinostat IC50 (µM)
HUT78Cutaneous T-Cell Lymphoma1.22[16]0.675[16]
U-937Histiocytic Lymphoma5.92[6]-
K562Chronic Myelogenous Leukemia8.36[6]-
CCRF-CEMAcute Lymphoblastic Leukemia6.95[6]-
VariousPediatric Solid Tumors & Leukemia-0.48 - 9.77[17]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Tumor Growth Inhibition

Both agents have demonstrated significant tumor growth inhibition in xenograft models. For instance, this compound has shown efficacy in models of T-cell lymphoma, prostate cancer, and bladder cancer.[5][18] Vorinostat has also shown anti-tumor activity in models of leukemia, lymphoma, prostate, and breast cancer.[17][19] A study on a nanoparticle formulation of this compound demonstrated superior efficacy and tolerability compared to the free drug in T-cell lymphoma models.[20][21][22][23][24]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by these HDAC inhibitors and the methodologies used to study them, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Preclinical HDACi Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines drug_treatment Treatment with this compound or Vorinostat cell_culture->drug_treatment viability Cell Viability Assay (e.g., MTT, XTT) drug_treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V, Caspase Activity) drug_treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) drug_treatment->cell_cycle hdac_inhibition HDAC Inhibition Assay drug_treatment->hdac_inhibition western_blot Western Blot (Histone Acetylation, Protein Expression) drug_treatment->western_blot xenograft Xenograft Model Establishment treatment_animal Drug Administration xenograft->treatment_animal tumor_measurement Tumor Volume Measurement treatment_animal->tumor_measurement toxicity Toxicity Assessment treatment_animal->toxicity survival Survival Analysis treatment_animal->survival histology Histological Analysis survival->histology

Caption: A generalized workflow for the preclinical evaluation of HDAC inhibitors.

signaling_pathway HDACi-Modulated Signaling Pathways cluster_hdaci HDAC Inhibitors cluster_cellular_effects Cellular Effects This compound This compound (Class I selective) hdac HDACs This compound->hdac inhibit vorinostat Vorinostat (Pan-inhibitor) vorinostat->hdac inhibit histone_acetylation Histone Hyperacetylation hdac->histone_acetylation deacetylate non_histone_acetylation Non-Histone Protein Acetylation hdac->non_histone_acetylation deacetylate gene_expression Altered Gene Expression histone_acetylation->gene_expression apoptosis_proteins Modulation of Apoptosis-Related Proteins (e.g., Bcl-2 family) non_histone_acetylation->apoptosis_proteins p21 p21 (CDKN1A) Upregulation gene_expression->p21 cyclin_d1 Cyclin D1 Downregulation gene_expression->cyclin_d1 cell_cycle_arrest Cell Cycle Arrest (G1/G2-M) p21->cell_cycle_arrest cyclin_d1->cell_cycle_arrest apoptosis Apoptosis apoptosis_proteins->apoptosis cell_cycle_arrest->apoptosis

Caption: Key signaling pathways affected by this compound and Vorinostat.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are outlines of common experimental protocols used in the evaluation of this compound and Vorinostat.

Cell Viability Assay (XTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or Vorinostat for a specified duration (e.g., 48 or 72 hours).

  • XTT Reagent Addition: Following treatment, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture is added to each well.

  • Incubation: Plates are incubated for a period to allow for the conversion of XTT to a formazan product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450-500 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

Western Blot Analysis for Histone Acetylation
  • Protein Extraction: Cells treated with this compound or Vorinostat are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for acetylated histones (e.g., acetyl-Histone H3) and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. This compound or Vorinostat is administered via a specified route (e.g., intraperitoneal injection) and schedule.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis.

Conclusion

Both this compound and Vorinostat are potent HDAC inhibitors with significant preclinical activity against a range of cancers. This compound's relative selectivity for Class I HDACs and Vorinostat's pan-inhibitory profile may contribute to differences in their efficacy and toxicity profiles, which warrants further investigation in direct comparative studies. The data and protocols presented in this guide offer a foundational understanding for researchers to design and interpret future preclinical studies aimed at optimizing the therapeutic use of these important epigenetic drugs.

References

In Vitro Showdown: A Comparative Analysis of Romidepsin and Panobinostat Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modifiers, the histone deacetylase (HDAC) inhibitors Romidepsin and Panobinostat stand out as potent anti-cancer agents. While both have garnered regulatory approval for treating certain hematological malignancies, their distinct molecular targets and resulting biological effects warrant a detailed comparative analysis for researchers and drug developers. This guide provides an objective, data-driven comparison of their in vitro efficacy, drawing upon published experimental evidence.

Mechanism of Action at a Glance

This compound is a potent, bicyclic class I selective HDAC inhibitor, primarily targeting HDAC1 and HDAC2.[1][2] In contrast, Panobinostat is a pan-HDAC inhibitor, demonstrating activity against all class I, II, and IV HDAC enzymes.[3] This broader spectrum of activity for Panobinostat may contribute to different downstream effects compared to the more targeted action of this compound.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the quantitative data from various studies, comparing the effects of this compound and Panobinostat on cell viability, growth inhibition, and induction of apoptosis across different cancer cell lines.

Table 1: Growth Inhibition (GR50/IC50 Values)

Cell LineCancer TypeThis compound (nM)Panobinostat (nM)Treatment DurationReference
L4040Giant Cell Tumor of BoneGR50: 0.7GR50: 17.672h[4]
L5862Giant Cell Tumor of BoneGR50: 0.9GR50: 16.572h[4]
L6019Giant Cell Tumor of BoneGR50: 1.1GR50: 19.372h[4]
HUT78Cutaneous T-Cell LymphomaIC50: 1.22-Not Specified[5]
TFK-1Biliary Tract CancerIC50: ~3-15-Not Specified[1]
SKOV-3Ovarian Cancer-IC50: 1572h[6]

GR50: Concentration for 50% growth rate inhibition; IC50: Concentration for 50% inhibitory concentration.

Table 2: Effects on Cell Viability and Apoptosis

Cell LineCancer TypeTreatmentEffectReference
Jurkat T-cellsT-cell LeukemiaThis compound (50 nM, 100 nM)Significantly reduced viability[7][8]
Jurkat T-cellsT-cell LeukemiaPanobinostat (100 nM, 500 nM, 1 µM)Significantly reduced viability[7][8]
MT-2Adult T-cell Leukemia/LymphomaThis compound (50 nM)Significantly reduced viable cells[8]
MT-2Adult T-cell Leukemia/LymphomaPanobinostat (100 nM, 500 nM)Significantly reduced viable cells, increased late apoptotic/necrotic cells[8]
L4040, L5862, L6019Giant Cell Tumor of BoneThis compoundIncreased cleavage of PARP and caspase 3[4]
L4040, L5862, L6019Giant Cell Tumor of BonePanobinostatIncreased cleavage of PARP and caspase 3[4]
Primary PBMCsHTLV-1 infectedThis compound36% viable cells after 4 days[7][8]
Primary PBMCsHTLV-1 infectedPanobinostat32% viable cells after 4 days[7][8]

Experimental Methodologies

Below are the detailed protocols for the key experiments cited in this guide, providing a framework for reproducible research.

Cell Viability Assays (WST-1 and Cell Titer-Glo®)

  • Cell Seeding: Plate cells (e.g., SKOV-3, CaOv3, OCI-AML3, SKM-1, MDS-L) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6][9]

  • Drug Treatment: Treat cells with a serial dilution of this compound or Panobinostat at various concentrations (e.g., 0.1-100 nM for this compound, 10-1000 nM for Panobinostat) for 24, 48, or 72 hours.[6][7][9]

  • Reagent Addition:

    • For WST-1 assay, add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.[6]

    • For Cell Titer-Glo® assay, add the reagent directly to the wells and incubate for a specified time according to the manufacturer's instructions.[9]

  • Data Acquisition: Measure the absorbance at 450 nm for the WST-1 assay using a microplate reader. For the Cell Titer-Glo® assay, measure luminescence.[6][9]

  • Analysis: Calculate cell viability as a percentage of the untreated control and determine GR50/IC50 values using appropriate software (e.g., GraphPad Prism).[9]

Apoptosis Assays (Annexin V Staining and Western Blot for Cleaved Caspase/PARP)

  • Annexin V Staining:

    • Treat cells with this compound or Panobinostat for the desired time (e.g., 24-72 hours).

    • Harvest cells and wash with PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and a viability dye (e.g., 7-AAD or Propidium Iodide).[2]

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[2][8]

  • Western Blot for Cleaved Caspase-3 and PARP:

    • Treat cells with this compound or Panobinostat at specified concentrations (e.g., this compound 1-3 nM, Panobinostat 20-50 nM) for 24-48 hours.[4]

    • Lyse the cells in RIPA buffer and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP.

    • Use a loading control, such as α-tubulin or GAPDH, to ensure equal protein loading.[4]

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

Histone Acetylation Assay (Western Blot for acH3K9)

  • Cell Treatment: Treat cells with this compound or Panobinostat for a specified duration (e.g., 24 hours).[4]

  • Protein Extraction: Extract total protein from the treated cells.

  • Western Blotting: Perform western blotting as described above, using a primary antibody specific for acetylated histone H3 at lysine 9 (acH3K9).[4]

  • Analysis: Quantify the band intensity relative to a total histone H3 or other loading control to determine the change in histone acetylation.

Visualizing Molecular Pathways and Experimental Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and Panobinostat and a typical experimental workflow for their comparison.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Lines) treatment Incubate cells with drugs (24h, 48h, 72h) cell_culture->treatment drug_prep Drug Preparation (this compound & Panobinostat) drug_prep->treatment viability Cell Viability Assay (WST-1 / CTG) treatment->viability apoptosis Apoptosis Assay (Annexin V / Western Blot) treatment->apoptosis acetylation Histone Acetylation (Western Blot) treatment->acetylation data Quantify Results (IC50, % Apoptosis) viability->data apoptosis->data acetylation->data comparison Comparative Analysis data->comparison

Caption: A typical experimental workflow for the in vitro comparison of this compound and Panobinostat.

signaling_pathway cluster_drugs HDAC Inhibitors cluster_epigenetic Epigenetic Regulation cluster_cellular_effects Cellular Outcomes This compound This compound (Class I selective) hdac HDACs This compound->hdac panobinostat Panobinostat (Pan-inhibitor) panobinostat->hdac histones Histone Acetylation ↑ hdac->histones inhibition gene_expression Altered Gene Expression histones->gene_expression cell_cycle Cell Cycle Arrest (G1/G2) gene_expression->cell_cycle apoptosis Apoptosis Induction gene_expression->apoptosis caspase Caspase-3 Cleavage apoptosis->caspase parp PARP Cleavage caspase->parp

Caption: Signaling pathway of HDAC inhibitors leading to apoptosis.

Conclusion

The in vitro data consistently demonstrates that both this compound and Panobinostat are potent inhibitors of cancer cell growth and inducers of apoptosis. This compound, the class I selective inhibitor, often exhibits higher potency with lower GR50 and IC50 values in the nanomolar range compared to the pan-inhibitor Panobinostat.[4] Both drugs effectively induce histone acetylation and trigger the apoptotic cascade, as evidenced by the cleavage of PARP and caspase-3.[4] The choice between these two agents in a research or clinical setting may depend on the specific cancer type and the desired breadth of HDAC inhibition. This guide provides a foundational comparison to inform such decisions.

References

synergistic effects of Romidepsin with other anticancer agents

Author: BenchChem Technical Support Team. Date: November 2025

Romidepsin, a potent histone deacetylase (HDAC) inhibitor, has demonstrated significant promise in enhancing the efficacy of a wide range of anticancer agents across various malignancies. This comparison guide synthesizes preclinical and clinical data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic effects of this compound in combination therapies.

Extensive research highlights this compound's ability to sensitize cancer cells to conventional chemotherapy, targeted therapies, immunotherapies, and other novel agents. The synergistic interactions often result in enhanced tumor cell death, inhibition of proliferation, and modulation of key signaling pathways that are critical for cancer cell survival and progression.

Combination Therapies and Quantitative Synergy

The following tables summarize the quantitative data from key studies, illustrating the synergistic or additive effects of this compound when combined with other anticancer drugs. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Combination Agent Cancer Type Cell Line This compound IC50 (nM) Combination Agent IC50 Combination Index (CI) Key Outcomes Citation
LenalidomideT-cell LymphomaHut-780.038 - 6.36Not reached0.14 - 0.84 (Synergistic)Increased apoptosis, ROS production, and ER stress.[1][2][3][1]
LenalidomideT-cell LymphomaKarpas-2990.44 - 3.87Not reached0.95 - 1.05 (Additive)Induced apoptosis and ER stress.[1][2][3][1]
BortezomibB-cell LymphomaDaudi, HT, Ramos, SUDHL-4Not specifiedNot specified< 0.5 (Synergistic)Enhanced apoptosis, G2/M cell cycle arrest.[4][4]
BortezomibMantle Cell LymphomaNot specifiedNot specifiedNot specifiedStrong synergismInduced potent apoptosis and decreased cyclin D1 and Bcl-xL.[5][5]
CytarabineAcute Lymphoblastic LeukemiaPER-785ANot specifiedNot specifiedIn vivo synergyEnhanced DNA double-strand break response.[6][6]
SimvastatinBladder CancerNot specifiedLowest IC50 among tested HDACiNot specifiedSynergisticInduced robust apoptosis and histone acetylation.[7][7]
FenretinideT-cell Lymphoid MalignanciesNot specifiedNot specifiedNot specifiedSynergisticIncreased ROS, enhanced histone acetylation, and induced apoptosis.[8][8]
PralatrexateT-cell LymphomaNot specifiedNot specifiedNot specifiedSynergistic in preclinical modelsHigh response rates in clinical trials.[9][10][9][10]

Signaling Pathways Modulated by this compound Combinations

This compound's synergistic effects are often attributed to its ability to modulate multiple signaling pathways crucial for cancer cell survival and proliferation. The following diagram illustrates the key pathways affected by the combination of this compound and Lenalidomide in T-cell lymphoma.

G Signaling Pathway of this compound and Lenalidomide Synergy cluster_0 Signaling Pathways cluster_1 Cellular Effects This compound This compound AKT AKT This compound->AKT Inhibits MAPK_ERK MAPK/ERK This compound->MAPK_ERK Inhibits STAT3 STAT3 This compound->STAT3 Inhibits ROS ROS Generation This compound->ROS Lenalidomide Lenalidomide Lenalidomide->AKT Inhibits Lenalidomide->MAPK_ERK Inhibits Lenalidomide->STAT3 Inhibits Lenalidomide->ROS Mcl1 Mcl-1 AKT->Mcl1 Regulates Bcl_xL Bcl-xL AKT->Bcl_xL Regulates MAPK_ERK->Mcl1 Regulates STAT3->Mcl1 Regulates STAT3->Bcl_xL Regulates Apoptosis Apoptosis Mcl1->Apoptosis Inhibits Bcl_xL->Apoptosis Inhibits ER_Stress ER Stress & UPR ROS->ER_Stress ER_Stress->Apoptosis

Caption: Synergistic mechanism of this compound and Lenalidomide in T-cell lymphoma.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the experimental protocols commonly used in the cited studies.

Cell Viability and Synergy Analysis

The following workflow outlines the typical process for assessing cell viability and determining drug synergy.

G Experimental Workflow for Synergy Assessment start Cancer Cell Culture drug_treatment Treat with this compound, Combination Agent, and Combination start->drug_treatment incubation Incubate for 24, 48, 72 hours drug_treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay data_analysis Calculate IC50 Values mtt_assay->data_analysis chou_talalay Chou-Talalay Method for Combination Index (CI) data_analysis->chou_talalay end Determine Synergy, Additivity, or Antagonism chou_talalay->end

Caption: Workflow for cell viability and synergy analysis.

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., Hut-78, Karpas-299 for T-cell lymphoma) are cultured in appropriate media and conditions.

  • Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, the combination agent, and the combination of both drugs at a constant ratio.

2. Cell Viability Assay (MTT Assay):

  • After incubation for specified time periods (e.g., 24, 48, 72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial reductase convert MTT to formazan, which is then solubilized.

  • The absorbance is measured using a microplate reader to determine the percentage of viable cells.

3. Data Analysis and Synergy Determination:

  • The half-maximal inhibitory concentration (IC50) for each drug is calculated from the dose-response curves.

  • The Chou-Talalay method is used to calculate the Combination Index (CI) to determine the nature of the drug interaction (synergism, additivity, or antagonism)[1][2][3].

Western Blot Analysis for Signaling Pathways

1. Protein Extraction and Quantification:

  • Cells are treated with the drugs for a specified time, then harvested and lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-AKT, total AKT, cleaved PARP, β-actin).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry is used to quantify the protein expression levels, which are often normalized to a loading control like β-actin.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

1. Apoptosis Assay (Annexin V/PI Staining):

  • Treated and untreated cells are harvested and washed.

  • Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

2. Cell Cycle Analysis:

  • Cells are fixed in ethanol and then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase.

  • The DNA content of the cells is measured by flow cytometry.

  • The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

This compound in Combination with Immunotherapy

Preclinical studies have shown that HDAC inhibitors like this compound can enhance the efficacy of immune checkpoint blockade, such as anti-PD-1 therapy.[11] this compound has been found to increase T-cell infiltration into tumors.[11] In colon cancer models, the combination of this compound and an anti-PD-1 antibody led to enhanced anti-tumor effects.[12][13] This suggests a promising strategy for overcoming resistance to immunotherapy.[11]

The proposed mechanism involves the upregulation of T-cell chemokines and potentially the expression of PD-L1 on tumor cells, making them more susceptible to immune-mediated killing.[11][12][13]

G This compound and Anti-PD-1 Synergy cluster_0 Tumor Microenvironment This compound This compound Chemokines Upregulates T-Cell Chemokines This compound->Chemokines PDL1 Upregulates PD-L1 This compound->PDL1 Anti_PD1 Anti-PD-1 Antibody PD1 PD-1 Anti_PD1->PD1 Blocks Tumor_Cell Tumor Cell T_Cell T-Cell T_Cell->Tumor_Cell Tumor Cell Killing T_Cell_Infiltration Increases T-Cell Infiltration Chemokines->T_Cell_Infiltration PDL1->Tumor_Cell T_Cell_Infiltration->T_Cell PD1->T_Cell Inhibits

Caption: this compound enhances anti-PD-1 immunotherapy.

Conclusion

The evidence strongly supports the synergistic potential of this compound in combination with a diverse array of anticancer agents. By targeting multiple, often complementary, cellular pathways, these combinations can lead to enhanced therapeutic efficacy. The data presented in this guide, including quantitative measures of synergy, affected signaling pathways, and detailed experimental protocols, provide a valuable resource for researchers and clinicians working to develop more effective cancer therapies. Further investigation into optimal dosing schedules and patient selection biomarkers will be critical to translating these promising preclinical findings into clinical success.

References

A Head-to-Head Comparison: Class-Selective Versus Pan-HDAC Inhibitors in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of class-selective and pan-Histone Deacetylase (HDAC) inhibitors.

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally repressing gene transcription.[1][3] In various diseases, particularly cancer, aberrant HDAC activity contributes to tumorigenesis by silencing tumor suppressor genes. HDAC inhibitors counteract this by inducing hyperacetylation, which relaxes the chromatin structure, reactivates gene expression, and can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][3][4]

The first generation of these drugs, known as pan-HDAC inhibitors, target multiple HDAC isoforms simultaneously. While several have been approved for treating hematological malignancies, their broad activity often leads to significant off-target effects and dose-limiting toxicities.[5][6] This has spurred the development of class-selective and isoform-selective inhibitors, designed to offer a more targeted therapeutic approach with an improved safety profile by focusing on specific HDACs implicated in a particular disease.[6][7]

This guide provides a head-to-head comparison of these two classes of inhibitors, supported by experimental data and detailed protocols for their evaluation.

Mechanism of Action: A Tale of Two Strategies

HDAC inhibitors function by binding to the active site of HDAC enzymes, typically chelating a crucial zinc ion, which blocks their deacetylase activity.[3] This leads to the accumulation of acetyl groups on lysine residues of histone tails and other proteins, altering the cellular landscape.[1]

Pan-HDAC inhibitors, such as Vorinostat and Panobinostat, inhibit a wide range of HDACs across Class I and II, leading to widespread changes in gene expression and protein function.[8] In contrast, class-selective inhibitors, like Entinostat (Class I selective) or Ricolinostat (HDAC6 selective), are engineered to fit the unique structural nuances of specific HDAC isoforms, thereby localizing their effects.[6][9]

The primary distinction lies in the scope of their impact. While pan-inhibition can be effective by disrupting multiple oncogenic pathways at once, it also risks interfering with the normal physiological functions of other HDACs, leading to adverse effects.[5][10] Selective inhibition aims to precisely target the "driver" HDACs in a given cancer, theoretically enhancing the therapeutic window.[6]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA DNA Histone Histone Core Chromatin_C Condensed Chromatin (Gene Silencing) Histone->Chromatin_C Acetyl Groups Removed HDAC HDAC Enzyme Chromatin_C->HDAC Deacetylation Chromatin_O Open Chromatin (Gene Transcription) Chromatin_O->Histone Acetyl Groups Added Transcription Tumor Suppressor Gene Expression Chromatin_O->Transcription HDAC->Chromatin_O Inhibition allows hyperacetylation HAT HAT Enzyme HAT->Chromatin_O Acetylation Inhibitor HDAC Inhibitor (Pan or Selective) Inhibitor->HDAC Blocks Activity Apoptosis Apoptosis, Cell Cycle Arrest Transcription->Apoptosis

Caption: General mechanism of HDAC inhibition leading to gene expression.

Classification of HDAC Enzymes

Human HDACs are grouped into four main classes based on their homology to yeast enzymes. Pan-HDAC inhibitors typically target Classes I, II, and sometimes IV, while class-selective inhibitors are designed for specific isoforms within these classes.

  • Class I: HDACs 1, 2, 3, and 8. Primarily located in the nucleus, they are key regulators of cell proliferation and survival and are often overexpressed in cancers.[10]

  • Class II: Divided into two subclasses:

    • IIa: HDACs 4, 5, 7, and 9. They shuttle between the nucleus and cytoplasm and are involved in cellular development and differentiation.[11]

    • IIb: HDACs 6 and 10. Predominantly cytoplasmic, HDAC6 is a major target for selective inhibitors due to its role in deacetylating non-histone proteins like α-tubulin and Hsp90, affecting protein stability and cell motility.[3][12]

  • Class III: Sirtuins (SIRT1-7). These are NAD+-dependent enzymes and are not targeted by the classical zinc-dependent HDAC inhibitors.[3]

  • Class IV: HDAC11. It shares features with both Class I and II enzymes.[12]

HDAC_Classes cluster_zinc Zinc-Dependent (Classical HDACs) cluster_nad NAD+-Dependent cluster_classII Class II Subclasses HDACs Histone Deacetylases (HDACs) ClassI Class I (HDAC 1, 2, 3, 8) Location: Nucleus HDACs->ClassI ClassII Class II Location: Nucleus & Cytoplasm HDACs->ClassII ClassIV Class IV (HDAC 11) HDACs->ClassIV ClassIII Class III (Sirtuins) (SIRT 1-7) Location: Mitochondria, Nucleus, Cytoplasm HDACs->ClassIII ClassIIa Class IIa (HDAC 4, 5, 7, 9) ClassII->ClassIIa ClassIIb Class IIb (HDAC 6, 10) ClassII->ClassIIb

Caption: Classification of human histone deacetylase (HDAC) enzymes.

Performance Data: Selectivity, Efficacy, and Safety

The fundamental trade-off between pan- and class-selective inhibitors lies in balancing broad efficacy against improved tolerability.

Table 1: Inhibitory Profile of Representative HDAC Inhibitors

This table summarizes the half-maximal inhibitory concentrations (IC50) for common pan- and class-selective inhibitors against various HDAC isoforms. Lower values indicate higher potency.

InhibitorTypeHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Key Characteristics
Vorinostat (SAHA) Pan10 - 16020 - 25010 - 11030 - 50310Broad activity against Class I and IIb. FDA approved for CTCL.[3]
Panobinostat Pan1 - 311 - 312 - 4127 - 60610Potent pan-inhibitor. FDA approved for multiple myeloma.
Romidepsin Pan/Class I1.1 - 181.1 - 501.1 - 254700 - 1400016000Potent against Class I, weaker against Class IIb. FDA approved for CTCL/PTCL.[13]
Entinostat Class I Selective80 - 460160 - 650170 - 1700>10,000>10,000Highly selective for Class I (HDAC1/3).[14] In clinical trials for solid tumors.[12][15]
Mocetinostat Class I/IV Selective90 - 300100 - 5001000 - 2000>10,000>10,000Selective for Class I and IV HDACs.
Ricolinostat HDAC6 Selective2300280019005 - 112200Highly selective for HDAC6 over Class I isoforms.[9]

Note: IC50 values can vary significantly between different assay platforms and experimental conditions.

Table 2: Comparative Efficacy and Safety Profiles
FeaturePan-HDAC InhibitorsClass-Selective HDAC Inhibitors
Efficacy Proven clinical activity, primarily in hematological cancers (e.g., T-cell lymphomas, multiple myeloma).[3][13] Often show potent single-agent antitumor activity in preclinical models.[16]Rationale is to target specific HDACs that are key drivers of a particular cancer, potentially improving efficacy in solid tumors where pan-HDACis have shown limited success as monotherapy.[3][9] May work synergistically with other targeted therapies.[8]
Safety Profile Broader side-effect profile due to non-specific inhibition.Hypothesized to have a better safety profile and be better tolerated by sparing beneficial HDAC isoforms.[6][7]
Common Adverse Events Fatigue, nausea, diarrhea, thrombocytopenia, neutropenia, anemia, and potential for cardiac toxicity (QTc prolongation).[5][17]Side effects are generally expected to be milder and more target-specific. For example, HDAC6 inhibitors may have fewer hematological toxicities compared to Class I inhibitors.[14]
Off-Target Effects Inhibition of multiple HDACs can disrupt normal cellular processes, such as cell differentiation and immune responses, contributing to toxicity.[10]Designed to minimize off-target effects, potentially allowing for higher dosing or longer-term treatment.[10] However, even selective inhibitors can lose selectivity at higher concentrations.[8]
Clinical Status Several FDA-approved drugs (Vorinostat, this compound, Belinostat, Panobinostat) for various lymphomas and multiple myeloma.[3][12][13]Many are in various stages of clinical trials for both hematological and solid tumors, often in combination therapies.[12][15][18]

Key Experimental Protocols

Objective evaluation of HDAC inhibitors requires a suite of standardized assays to determine their potency, selectivity, and cellular effects.

HDAC Enzymatic Activity Assay (Fluorometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified recombinant HDAC protein.

  • Principle: A fluorogenic substrate, typically an acetylated lysine peptide linked to a fluorescent molecule (e.g., AMC), is incubated with an HDAC enzyme. Deacetylation by the HDAC allows a developing enzyme (e.g., trypsin) to cleave the peptide, releasing the fluorophore. The resulting fluorescence is proportional to HDAC activity.

  • Materials:

    • Purified recombinant HDAC enzymes (e.g., HDAC1, HDAC6)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay Buffer (e.g., Tris-based buffer, pH 8.0)

    • Test inhibitors (dissolved in DMSO)

    • HDAC inhibitor control (e.g., Trichostatin A or SAHA)

    • Developer solution (e.g., Trypsin in buffer with Trichostatin A to stop the HDAC reaction)

    • 384-well black microplate

    • Fluorescence plate reader (Ex/Em = ~355/460 nm)

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in assay buffer.

    • In a 384-well plate, add the diluted inhibitor, control inhibitor, or vehicle (DMSO) to appropriate wells.

    • Add the purified HDAC enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the signal by adding the developer solution to each well.

    • Incubate at 37°C for 15-30 minutes.

    • Measure the fluorescence intensity using a plate reader.[19]

  • Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for Histone and α-Tubulin Acetylation

This is a critical cell-based assay to confirm target engagement and assess inhibitor selectivity in situ. Increased histone acetylation (e.g., on H3 or H4) indicates Class I HDAC inhibition, while increased α-tubulin acetylation is a specific marker for HDAC6 inhibition.[8]

  • Principle: Cells are treated with the HDAC inhibitor. Proteins are then extracted, separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones or acetylated α-tubulin.

  • Materials:

    • Cancer cell line (e.g., HeLa, HCT116)

    • Cell culture reagents

    • HDAC inhibitors

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane and transfer system

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-α-Tubulin, anti-α-Tubulin, anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the HDAC inhibitor or vehicle (DMSO) for a set time (e.g., 16-24 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify lysates by centrifugation and determine the protein concentration.

    • Denature equal amounts of protein (e.g., 20 µg) in Laemmli sample buffer by heating.[20]

    • Separate proteins on an SDS-PAGE gel.[21]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.[21]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again, then add ECL substrate and capture the signal using an imager.[21][22]

    • Strip and re-probe the membrane for total protein and loading controls.

  • Expected Results: A pan-HDAC inhibitor (like Vorinostat) will show a dose-dependent increase in both acetylated-Histone H3 and acetylated-α-Tubulin. A Class I selective inhibitor (like Entinostat) will increase acetylated-Histone H3 but have little to no effect on acetylated-α-Tubulin. An HDAC6 selective inhibitor will strongly increase acetylated-α-Tubulin with minimal effect on histone acetylation.

Western_Blot_Workflow Western Blot Workflow for HDACi Selectivity cluster_exp Western Blot Workflow for HDACi Selectivity cluster_results Expected Results A 1. Cell Culture & Treatment (Treat with Pan-HDACi vs. Selective-HDACi) B 2. Cell Lysis (Protein Extraction) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer (Gel to PVDF Membrane) C->D E 5. Immunoblotting (Block -> Primary Ab -> Secondary Ab) D->E F 6. Detection (Chemiluminescence Imaging) E->F G 7. Analysis (Compare Acetylation Levels) F->G Pan Pan-Inhibitor: ↑ Acetyl-Histone H3 ↑ Acetyl-α-Tubulin G->Pan Analysis of ClassI Class I Inhibitor: ↑ Acetyl-Histone H3 ↔ Acetyl-α-Tubulin G->ClassI HDAC6 HDAC6 Inhibitor: ↔ Acetyl-Histone H3 ↑ Acetyl-α-Tubulin G->HDAC6

Caption: Workflow for assessing HDAC inhibitor selectivity using Western blot.
Cell Viability Assay (e.g., AlamarBlue or MTT)

This assay measures the cytotoxic effect of the inhibitors on cancer cells.

  • Principle: Metabolically active, viable cells reduce a reagent (e.g., resazurin in AlamarBlue) into a fluorescent product. The amount of fluorescence is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell lines

    • 96-well clear-bottom black plates

    • HDAC inhibitors

    • AlamarBlue reagent (or similar viability reagent like MTT)

    • Fluorescence plate reader

  • Procedure:

    • Seed cells at a low density (e.g., 1,000-5,000 cells/well) in a 96-well plate and incubate overnight.

    • Add serial dilutions of the HDAC inhibitors to the wells in triplicate.

    • Incubate the cells for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation and survival.[23]

    • Add AlamarBlue reagent to each well (typically 10% of the media volume) and incubate for 2-4 hours.

    • Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 570/580 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot viability versus inhibitor concentration to determine the LD50 (lethal dose for 50% of cells) or GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The choice between a pan-HDAC inhibitor and a class-selective inhibitor is context-dependent. Pan-HDAC inhibitors have established clinical utility, particularly in hematological cancers, where their broad action can overcome redundant survival pathways. However, their use is often limited by a challenging side-effect profile.

Class-selective inhibitors represent a more refined, mechanism-based approach. By targeting specific HDAC isoforms that are critical for the survival of a particular cancer, they hold the promise of an improved therapeutic window with fewer off-target toxicities.[6][7] The development of potent and highly selective inhibitors for isoforms like HDAC6 has opened new avenues for treating not only cancer but also inflammatory and neurodegenerative diseases.[9][11]

The future of HDAC inhibitor therapy likely lies in personalization. As our understanding of the specific roles of each HDAC isoform in different diseases grows, the ability to select an inhibitor with the optimal selectivity profile for an individual patient's disease will be paramount. Combination strategies, pairing selective HDAC inhibitors with other targeted agents or immunotherapies, are also a promising frontier to overcome resistance and enhance anti-tumor efficacy.[24]

References

Validating Biomarkers of Response to Romidepsin Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting response to Romidepsin (Istodax®), a histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL). We compare this compound with other HDAC inhibitors and provide supporting experimental data and detailed protocols for key validation assays.

Comparative Efficacy of HDAC Inhibitors

This compound has demonstrated significant clinical activity in patients with relapsed or refractory T-cell lymphomas.[1][2] A comparison of its efficacy with other approved HDAC inhibitors is crucial for therapeutic decision-making.

DrugIndicationOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Source(s)
This compound CTCL34-35%6%28-29%[2][3]
PTCL25-38%15-18%10-20%[1][4][5]
Vorinostat CTCL24-30%--[3]
Belinostat PTCL26%--[3]
Panobinostat PTCL (combination)43%22%21%[5]

Validated Biomarkers of this compound Response

Several biomarkers have been identified that correlate with a patient's response to this compound treatment. These biomarkers reflect the drug's mechanism of action and can potentially guide patient selection and treatment monitoring.

BiomarkerMethod of DetectionKey FindingsSource(s)
Increased Histone H3 Acetylation Immuno-dot blot / Western BlotA median 3.0-fold increase in acetylated histone H3 in PBMCs at 4 hours post-infusion.[6] Persistence of acetylation at 24 hours is associated with response.[6][6]
Increased ABCB1 (MDR1) Gene Expression Quantitative RT-PCRUpregulation of ABCB1 expression in PBMCs from patients treated with this compound.[6][6]
Increased Fetal Hemoglobin (HbF) Levels Standard laboratory measurementAn increase in fetal hemoglobin levels was associated with response (p = 0.014).[6][6]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating multiple intracellular signaling pathways.[7][8] Understanding these pathways is key to elucidating its mechanism of action and identifying potential combination therapies.

Romidepsin_Signaling_Pathways cluster_HDAC_Inhibition HDAC Inhibition cluster_Downstream_Effects Downstream Effects cluster_Affected_Pathways Affected Signaling Pathways This compound This compound HDACs HDACs This compound->HDACs Inhibits Histone_Acetylation Increased Histone Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest PI3K_AKT_mTOR PI3K/AKT/mTOR (Downregulated) Gene_Expression->PI3K_AKT_mTOR SAPK_JNK SAPK/JNK (Activated) Gene_Expression->SAPK_JNK JAK_STAT JAK/STAT (Downregulated) Gene_Expression->JAK_STAT

Caption: this compound inhibits HDACs, leading to downstream effects and modulation of key signaling pathways.

Experimental Protocols

Western Blot for Histone H3 Acetylation

This protocol describes the detection of acetylated histone H3 in peripheral blood mononuclear cells (PBMCs) following this compound treatment.

1. Protein Extraction:

  • Lyse PBMCs in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant containing total protein lysate.

  • Determine protein concentration using a standard protein assay (e.g., BCA or Bradford).

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Separate proteins on a 15% SDS-polyacrylamide gel.

  • Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., rabbit anti-acetyl-Histone H3) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Quantification:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a digital imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., total histone H3 or β-actin).

Quantitative RT-PCR for ABCB1 (MDR1) Gene Expression

This protocol outlines the measurement of ABCB1 mRNA levels in PBMCs.

1. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from PBMCs using a commercial RNA extraction kit (e.g., TRIzol or column-based kits).

  • Assess RNA quality and quantity using spectrophotometry.

  • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

2. Quantitative PCR (qPCR):

  • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for ABCB1, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

  • Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.

  • Perform qPCR using a real-time PCR instrument with the following typical cycling conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for both ABCB1 and the housekeeping gene.

  • Calculate the relative expression of ABCB1 using the ΔΔCt method. The fold change in expression is calculated as 2-ΔΔCt.

Experimental_Workflow cluster_Sample_Processing Sample Processing cluster_Western_Blot Western Blot cluster_RT_qPCR RT-qPCR Patient_Sample Patient PBMC Sample Protein_Extraction Protein Extraction Patient_Sample->Protein_Extraction RNA_Extraction RNA Extraction Patient_Sample->RNA_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Transfer Protein Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Detection & Quantification Immunoblotting->Detection Biomarker_Validation Biomarker Validation qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis

Caption: Experimental workflow for validating biomarkers of this compound response.

References

Unraveling the Complex Web of Cross-Resistance Between Romidepsin and Other HDAC Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides an in-depth comparison of cross-resistance patterns between the histone deacetylase (HDAC) inhibitor Romidepsin and other agents in its class. By examining the underlying molecular mechanisms and presenting supporting experimental data, this document aims to inform strategies to overcome resistance and enhance the therapeutic efficacy of HDAC inhibitors.

Key Mechanisms Driving Cross-Resistance

The development of resistance to this compound and other HDAC inhibitors is a multifaceted process, often leading to a diminished response to a broad range of these epigenetic drugs. The primary mechanisms underpinning this cross-resistance are the overexpression of drug efflux pumps, the activation of pro-survival signaling pathways, and alterations in the expression levels of HDAC enzymes themselves.

A predominant mechanism of resistance to this compound involves the upregulation of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), encoded by the ABCB1 gene.[1] this compound is a known substrate of P-gp, which actively pumps the drug out of cancer cells, thereby reducing its intracellular concentration and therapeutic effect.[1] This is a critical point of differentiation from some other HDAC inhibitors, such as Vorinostat and Belinostat, which are not substrates for P-gp.[1] Consequently, cancer cells that develop resistance to this compound through P-gp overexpression can exhibit cross-resistance to other P-gp substrates but may remain sensitive to non-P-gp substrate HDAC inhibitors.

Furthermore, the activation of pro-survival signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways, has been increasingly implicated in conferring resistance to HDAC inhibitors.[1] Constitutive activation of these pathways can counteract the pro-apoptotic effects of HDAC inhibitors, allowing cancer cells to survive and proliferate despite treatment. Studies have shown that combining this compound with inhibitors of MEK (a key component of the MAPK pathway) can enhance cell death in resistant cells, highlighting the importance of this pathway in mediating resistance.[1]

Alterations in the expression levels of HDAC enzymes can also contribute to resistance. For instance, increased expression of specific HDAC isoforms may necessitate higher concentrations of inhibitors to achieve a therapeutic effect.

Comparative Efficacy of HDAC Inhibitors in Sensitive and Resistant Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of various HDAC inhibitors against different cancer cell lines, providing a quantitative comparison of their potency. While a comprehensive dataset directly comparing a panel of HDAC inhibitors in a single this compound-resistant cell line and its parental counterpart is not available in a single publication, the data below, compiled from various studies, illustrates the general sensitivity of different cell lines to these agents. The development of resistance would be characterized by a significant increase in these IC50 values.

Cell LineCancer TypeThis compound IC50 (nM)Vorinostat IC50 (nM)Panobinostat IC50 (nM)Belinostat IC50 (µM)Reference
Hut-78Cutaneous T-Cell Lymphoma~1.5Not ReportedNot ReportedNot Reported[2]
HBL-2Mantle Cell Lymphoma4.3Not ReportedNot Reported0.4[3]
Jeko-1Mantle Cell Lymphoma11Not ReportedNot Reported0.2[3]
Granta-519Mantle Cell Lymphoma58.5Not ReportedNot Reported56.3[3]
Biliary Tract Cancer CellsBiliary Tract Cancer3 - 15>1000Not Reported>1000[4]

Note: The development of resistant cell lines typically involves continuous exposure to escalating doses of a drug over time. A significant increase in the IC50 value (often 10-fold or higher) in the resistant subline compared to the parental cell line is indicative of acquired resistance.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug resistance. Below are summaries of key experimental protocols used to investigate cross-resistance patterns.

Generation of Resistant Cell Lines
  • Cell Culture: Begin with a parental cancer cell line cultured in its recommended growth medium.

  • Initial Drug Exposure: Treat the cells with the selected HDAC inhibitor (e.g., this compound) at a concentration around its IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells adapt and resume normal growth, gradually increase the drug concentration in a stepwise manner.

  • Selection and Expansion: At each concentration, select the surviving cells and expand the population.

  • Confirmation of Resistance: Periodically determine the IC50 of the drug in the treated cell population and compare it to the parental cell line. A significant increase in the IC50 value confirms the development of a resistant cell line. This process can take several months.[5]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the HDAC inhibitors to be tested. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[6]

P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Assay)
  • Cell Preparation: Harvest and resuspend cells in a suitable buffer.

  • Dye Loading: Incubate the cells with the fluorescent P-gp substrate Rhodamine 123.

  • Efflux Period: Wash the cells and incubate them in a dye-free medium to allow for P-gp-mediated efflux. To confirm P-gp activity, a known P-gp inhibitor (e.g., Verapamil) can be added to a parallel sample to block efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Lower fluorescence intensity in the absence of the inhibitor compared to the sample with the inhibitor indicates active P-gp-mediated efflux.[7]

Western Blot for Signaling Pathway Activation
  • Cell Lysis: Treat cells with the HDAC inhibitor and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT).

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate. The ratio of phosphorylated to total protein indicates the activation state of the pathway.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in HDAC inhibitor resistance and a typical experimental workflow for investigating cross-resistance.

G cluster_0 P-glycoprotein Mediated Efflux HDACi_in HDAC Inhibitor (e.g., this compound) Pgp P-glycoprotein (P-gp) HDACi_in->Pgp Substrate HDACi_out HDAC Inhibitor (Efflux) Pgp->HDACi_out ATP-dependent Efflux Cell_Membrane Cell Membrane

Caption: P-glycoprotein mediated drug efflux of this compound.

G cluster_1 Pro-Survival Signaling Activation Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits AKT AKT PI3K->AKT AKT->Proliferation AKT->Apoptosis Inhibits HDACi HDAC Inhibitor HDACi->Apoptosis

Caption: MAPK and PI3K/AKT signaling pathways in HDACi resistance.

G cluster_2 Cross-Resistance Investigation Workflow Parental_Cells Parental Cancer Cell Line Generate_Resistant Generate Resistant Cell Line (Continuous this compound Exposure) Parental_Cells->Generate_Resistant IC50_Panel Determine IC50 for a Panel of HDACis (this compound, Vorinostat, Panobinostat, etc.) Parental_Cells->IC50_Panel Resistant_Cells This compound-Resistant Cell Line Generate_Resistant->Resistant_Cells Resistant_Cells->IC50_Panel Mechanism_Study Investigate Resistance Mechanisms Resistant_Cells->Mechanism_Study Compare_IC50 Compare IC50 Values (Parental vs. Resistant) IC50_Panel->Compare_IC50 Pgp_Assay P-gp Expression & Function Assay Mechanism_Study->Pgp_Assay Western_Blot Western Blot for MAPK/PI3K Pathway Activation Mechanism_Study->Western_Blot

Caption: Experimental workflow for cross-resistance analysis.

References

Evaluating Romidepsin in Combination with Standard-of-Care Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of romidepsin in combination with various standard-of-care chemotherapy regimens for the treatment of different cancers, primarily focusing on T-cell lymphomas. The following sections present quantitative data from key clinical trials, detailed experimental protocols, and visualizations of experimental workflows and relevant signaling pathways to offer an objective evaluation of these combination therapies.

This compound: A Histone Deacetylase (HDAC) Inhibitor

This compound is a potent histone deacetylase (HDAC) inhibitor that works by altering gene expression. It is a prodrug that becomes active inside cells, where it inhibits class I and II HDAC enzymes.[1][2] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of genes involved in cell cycle arrest and apoptosis.[3][4] Preclinical and clinical studies have explored the synergistic potential of combining this compound with traditional chemotherapy agents to enhance anti-tumor activity.

I. This compound in Combination with CHOP (Ro-CHOP) for Peripheral T-Cell Lymphoma (PTCL)

The combination of this compound with CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) has been investigated as a frontline treatment for patients with previously untreated peripheral T-cell lymphoma (PTCL).

Quantitative Data Summary
EndpointRo-CHOP (n=211)CHOP (n=210)Hazard Ratio (95% CI)p-valueReference
Progression-Free Survival (PFS)
Median PFS (Primary Analysis)12.0 months10.2 months0.81 (0.63–1.04)0.096[4]
Median PFS (Final Analysis)12.0 months10.2 months0.79 (0.62–1.005)0.054[5]
Overall Survival (OS)
Median OS (Primary Analysis)51.8 months42.9 months0.90 (0.68–1.20)0.477[4]
Median OS (Final Analysis)62.2 months43.8 months0.88 (0.68–1.14)0.33[5]
Response Rates
Objective Response Rate (ORR)63.0%60.5%->0.1[6][7]
Complete Response (CR/CRu)41.2%37.1%->0.1[4][6][7]
Grade ≥3 Treatment-Emergent Adverse Events (≥30% in Ro-CHOP arm)
Thrombocytopenia50%10%--[8]
Neutropenia49%33%--[8]
Anemia47%17%--[8]
Leukopenia32%20%--[8]
Experimental Protocol: The Ro-CHOP Phase III Study (NCT01796002)
  • Study Design: A randomized, open-label, multicenter, phase III trial.[6][8]

  • Patient Population: Adult patients with previously untreated, histologically confirmed PTCL.[6]

  • Treatment Arms:

    • Ro-CHOP Arm: this compound 12 mg/m² administered as a 4-hour intravenous infusion on days 1 and 8 of each 21-day cycle for six cycles. This was given in combination with a standard CHOP regimen.[6][7]

    • CHOP Arm: Standard CHOP regimen administered in 21-day cycles for six cycles.[6][7]

  • Primary Endpoint: Progression-free survival (PFS).[6][7]

  • Key Secondary Endpoints: Overall survival (OS), overall response rate (ORR), and safety.[6]

Visualizations

Ro_CHOP_Workflow cluster_screening Screening Phase cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase (6 Cycles) cluster_ro_chop Ro-CHOP Arm cluster_chop CHOP Arm cluster_followup Follow-up Phase Screening Patient Screening (Untreated PTCL) Randomization Randomization Screening->Randomization Ro_CHOP This compound (Days 1, 8) + CHOP (Day 1) Randomization->Ro_CHOP CHOP CHOP (Day 1) Randomization->CHOP FollowUp Follow-up for PFS, OS, and Safety Ro_CHOP->FollowUp Post-treatment CHOP->FollowUp Post-treatment

Caption: Ro-CHOP Phase III Trial Workflow

Romidepsin_CHOP_Pathway cluster_this compound This compound cluster_chop CHOP Chemotherapy cluster_outcome Cellular Outcome This compound This compound HDAC HDAC Inhibition This compound->HDAC Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest CHOP CHOP Components DNA_Damage DNA Damage & Microtubule Disruption CHOP->DNA_Damage DNA_Damage->Apoptosis DNA_Damage->Cell_Cycle_Arrest Gemcitabine_Regimens_Workflow cluster_gemro GEMRO Regimen Workflow cluster_romigemoxd Romi-GemOxD Regimen Workflow GEMRO_Induction Induction (6 Cycles): This compound + Gemcitabine GEMRO_Response Response Assessment GEMRO_Induction->GEMRO_Response GEMRO_Maintenance Maintenance: This compound (for responders) GEMRO_Response->GEMRO_Maintenance RomiGemOxD_Treatment Treatment (up to 8 Cycles): Day 1: Gemcitabine, Oxaliplatin Day 1-4: Dexamethasone Day 2: this compound RomiGemOxD_Endpoint Primary Endpoint: Maximum Tolerated Dose RomiGemOxD_Treatment->RomiGemOxD_Endpoint Romidepsin_Gemcitabine_Pathway cluster_this compound This compound cluster_gemcitabine Gemcitabine cluster_synergy Potential Synergy This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Enhanced_Apoptosis Enhanced Apoptosis HDAC_Inhibition->Enhanced_Apoptosis Gemcitabine Gemcitabine DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Gemcitabine->DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition->Enhanced_Apoptosis Romidepsin_Cisplatin_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Lines Ovarian Cancer Cell Lines Treatment_IV Treatment: - this compound - Cisplatin - Combination Cell_Lines->Treatment_IV Assay Cytotoxicity Assay Treatment_IV->Assay Mice Mice with SKOV-3 Xenografts Treatment_V Treatment: - this compound - Cisplatin - Combination Mice->Treatment_V Measurement Tumor Measurement & Biomarker Analysis Treatment_V->Measurement Romidepsin_Cisplatin_Pathway cluster_this compound This compound cluster_cisplatin Cisplatin cluster_synergy Synergistic Effect This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Chromatin_Relaxation Chromatin Relaxation HDAC_Inhibition->Chromatin_Relaxation DNA_Damage_Response Increased DNA Damage (pH2AX, RAD51, 53BP1) Chromatin_Relaxation->DNA_Damage_Response Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DNA_Adducts->DNA_Damage_Response Apoptosis Enhanced Apoptosis DNA_Damage_Response->Apoptosis Romidepsin_Doxorubicin_Workflow cluster_enrollment Patient Enrollment cluster_treatment Dose Escalation cluster_endpoint Primary Endpoint Enrollment Enroll Patients (Relapsed/Refractory CTCL & PTCL) Dose_Escalation This compound Dose Escalation + Fixed Dose Liposomal Doxorubicin (28-day cycles) Enrollment->Dose_Escalation MTD Determine Maximum Tolerated Dose (MTD) Dose_Escalation->MTD Romidepsin_Doxorubicin_Pathway cluster_this compound This compound cluster_doxorubicin Doxorubicin cluster_synergy Synergistic Antitumor Activity This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Growth_Inhibition Growth Inhibition HDAC_Inhibition->Growth_Inhibition Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation DNA_Intercalation->Growth_Inhibition Apoptosis Apoptosis Induction Growth_Inhibition->Apoptosis

References

Unveiling the Proteomic Landscape: A Comparative Guide to HDAC Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different Histone Deacetylase (HDAC) inhibitors is paramount for advancing cancer therapeutics. This guide provides an objective comparison of the proteomic alterations induced by various HDACis in cancer cells, supported by experimental data and detailed methodologies.

Histone deacetylase inhibitors (HDACis) are a promising class of anti-cancer agents that modulate gene expression by altering the acetylation status of histones and other non-histone proteins. While clinically effective in certain hematological malignancies, their application in solid tumors is still under intense investigation. A critical aspect of this research involves understanding how different HDACis, with their varying specificities and mechanisms of action, uniquely impact the cancer cell proteome. This guide delves into the comparative proteomics of cancer cells treated with prominent HDACis, offering a valuable resource for deciphering their therapeutic potential and underlying biological effects.

Quantitative Proteomic Analysis: A Comparative Overview

The following tables summarize the quantitative proteomic changes observed in various cancer cell lines upon treatment with different classes of HDAC inhibitors. These data, derived from multiple studies, highlight both common and distinct cellular responses to these epigenetic modulators.

Pan-HDAC Inhibitors: Vorinostat (SAHA) and Trichostatin A (TSA)

Pan-HDAC inhibitors, such as Vorinostat (SAHA) and Trichostatin A (TSA), target multiple HDAC enzymes. Proteomic studies reveal their profound impact on a wide array of cellular processes.

Table 1: Proteomic Alterations Induced by Vorinostat (SAHA) in Breast Cancer Cells (MDA-MB-231) [1][2]

Protein CategoryNumber of Proteins with Increased AcetylationKey Examples
Chromatin-associatedNot specifiedHistones
Transcriptional Factors/RegulatorsNot specifiedp53
ChaperonesNot specifiedHSP90
Cell StructureNot specifiedTubulin
Glycolytic EnzymesNot specifiedNot specified
Total 61

Data from a SILAC-based quantitative proteomic study. A cutoff of 1.5-fold increase in lysine acetylation after 24h and/or 48h of SAHA treatment was used.[1]

Table 2: Differentially Expressed Proteins in Pancreatic Endocrine Tumor Cell Lines (CM, BON, and QGP-1) Treated with Trichostatin A (TSA) [3][4]

Cell LineNumber of Upregulated ProteinsNumber of Downregulated ProteinsKey Modulated Processes
CMNot specifiedNot specifiedCell proliferation, cell cycle, apoptosis
BONNot specifiedNot specifiedRegulation of gene expression, signal transduction
QGP-1Not specifiedNot specifiedChromatin and cytoskeleton organization, RNA splicing
Total Unique Proteins 34 (CM), 33 (BON), 38 (QGP-1)

Based on 2DE and nano-RP-HPLC-ESI-MS/MS analysis.[3]

Class I-selective HDAC Inhibitor: Romidepsin (FK228)

This compound (FK228) exhibits greater selectivity for Class I HDACs. This selectivity can translate to a more targeted proteomic response.

Table 3: Phosphorylation Profile Changes in Colon Cancer Cells (HCT-8 and HCT-116) Treated with this compound (FK228) [5]

Phosphorylation ChangeNumber of Phosphorylation SitesNumber of Proteins
Increased889599
Decreased370289

Quantitative phosphoproteomic analysis with quantification ratios > 2.0 for increased and < 0.5 for decreased phosphorylation.[5]

Experimental Protocols: A Methodological Insight

The following sections provide a detailed overview of the experimental methodologies employed in the cited proteomic studies.

Tandem Mass Tag (TMT)-based Quantitative Proteomics of SAHA-treated Solid Tumor Cells[6][7]
  • Cell Culture and Treatment: HDACi-sensitive and -resistant cell lines were treated with 5 μM SAHA for 24 hours.

  • Protein Extraction and Digestion: Cells were lysed, and proteins were extracted. Protein concentration was determined, and samples were subjected to in-solution trypsin digestion.

  • TMT Labeling: Digested peptides were labeled with TMT reagents according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Labeled peptides were analyzed using a high-resolution mass spectrometer.

  • Data Analysis: Raw data were processed using proteomics analysis software to identify and quantify proteins and phosphosites.

SILAC-based Quantitative Proteomics of SAHA-treated Breast Cancer Cells[1][2]
  • Cell Culture and Labeling: MDA-MB-231 cells were cultured in media containing either normal lysine and arginine or stable isotope-labeled lysine and arginine.

  • SAHA Treatment: Labeled cells were treated with SAHA.

  • Protein Extraction and Digestion: Proteins were extracted and digested with trypsin.

  • LC-MS/MS Analysis: Peptides were analyzed by mass spectrometry.

  • Data Analysis: The relative abundance of acetylated peptides was determined by comparing the signal intensities of the heavy and light isotope-labeled peptides.

Proteomic Analysis of TSA-treated Pancreatic Cancer Cells[3][4]
  • Cell Culture and Treatment: CM, BON, and QGP-1 cell lines were treated with TSA.

  • Protein Extraction: Total protein was extracted from the cells.

  • Two-Dimensional Gel Electrophoresis (2-DE): Proteins were separated by 2-DE.

  • Protein Identification: Differentially expressed protein spots were excised, digested, and analyzed by nano-RP-HPLC-ESI-MS/MS.

  • Data Analysis: Protein identification was performed by searching against a protein database.

Visualizing the Impact: Signaling Pathways and Workflows

To visually represent the complex biological processes affected by HDACis and the experimental procedures used to study them, the following diagrams are provided.

HDACi_Signaling_Pathway HDACi HDAC Inhibitor (e.g., SAHA, TSA) HDAC HDAC HDACi->HDAC Inhibition Acetylation Increased Acetylation HDACi->Acetylation Histones Histones HDAC->Histones Deacetylation NonHistone Non-Histone Proteins HDAC->NonHistone Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin ProteinFunction Altered Protein Function NonHistone->ProteinFunction Acetylation->Histones Acetylation->NonHistone GeneExpression Altered Gene Expression Chromatin->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis ProteinFunction->CellCycle ProteinFunction->Apoptosis

Caption: General signaling pathway of HDAC inhibitors.

Proteomics_Workflow CancerCells Cancer Cells HDACi_Treatment HDACi Treatment CancerCells->HDACi_Treatment Protein_Extraction Protein Extraction HDACi_Treatment->Protein_Extraction Protein_Digestion Protein Digestion Protein_Extraction->Protein_Digestion Peptide_Labeling Peptide Labeling (TMT, SILAC) Protein_Digestion->Peptide_Labeling LC_MSMS LC-MS/MS Analysis Peptide_Labeling->LC_MSMS Database_Search Database Search LC_MSMS->Database_Search Protein_Quantification Protein Identification & Quantification Database_Search->Protein_Quantification Bioinformatics Bioinformatics Analysis (Pathway, GO) Protein_Quantification->Bioinformatics

Caption: A typical quantitative proteomics workflow.

This comparative guide underscores the importance of proteomic analysis in elucidating the complex and varied responses of cancer cells to different HDAC inhibitors. The presented data and methodologies offer a foundation for future research aimed at identifying novel therapeutic targets, predictive biomarkers, and rational combination strategies to enhance the efficacy of HDACi-based cancer therapies.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Romidepsin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in the pioneering fields of research and drug development, the safe handling of potent compounds like Romidepsin is paramount. This guide provides essential, procedural information to ensure the safety of personnel and the integrity of research when working with this cytotoxic agent. Adherence to these protocols is critical for minimizing exposure risk and maintaining a safe laboratory environment.

This compound is classified as a hazardous drug that is toxic if swallowed, may provoke an allergic skin reaction, and is suspected of causing genetic defects and potential harm to fertility or an unborn child.[1][2][3] Therefore, stringent safety measures are not merely recommended but essential.

Occupational Exposure Limit

A key quantitative measure for ensuring safety is the Occupational Exposure Limit (OEL), which defines the maximum permissible concentration of a substance in the workplace air. For this compound, the established OEL should be strictly observed.

CompoundIssuerTypeOELNotation
This compoundCelgeneTWA0.1 µg/m³[4]Dermal Sensitizer[4]

TWA: Time-Weighted Average over an 8-hour workday.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is crucial. The following step-by-step guidance outlines the necessary precautions at each stage.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, follow spill procedures.

  • Storage: Store this compound in its original carton at a controlled room temperature of 20-25°C (68-77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[4][5] The storage area should be secure and clearly marked as containing cytotoxic agents.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against exposure. The following should be worn at all times when handling this compound:

  • Gloves: Double gloving with chemotherapy-rated gloves is required. Change gloves immediately if contaminated or every 30-60 minutes during extended handling.

  • Gown: A disposable, lint-free gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs should be worn.[6]

  • Eye and Face Protection: Use safety goggles with side shields.[7] A full-face shield should be worn if there is a risk of splashing.

  • Respiratory Protection: For routine handling within a certified biological safety cabinet (BSC) or containment ventilated enclosure (CVE), respiratory protection may not be required. However, if handling bulk powder, or if there is a risk of aerosolization outside of a containment device, a NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR) is necessary.[2][4]

Preparation and Handling
  • Designated Area: All handling of this compound, including reconstitution and dilution, must be performed in a designated area, such as a Class II BSC or a CVE, to minimize airborne particle generation.[4]

  • Aseptic Technique: Use proper aseptic technique during reconstitution and dilution to maintain sterility and prevent contamination.[8]

  • Reconstitution: Reconstitute the vial with the provided diluent, swirling gently to dissolve the powder. Avoid shaking to prevent foaming.[8][9]

  • Dilution: Further dilute the reconstituted solution in a 500 mL infusion bag of 0.9% Sodium Chloride Injection, USP.[8][9]

  • Labeling: Clearly label all containers with the drug name, concentration, date, and time of preparation.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

  • Evacuate: Alert others in the area and evacuate non-essential personnel.[2]

  • Contain: Cordon off the spill area. For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.

  • Clean: Using a chemotherapy spill kit, decontaminate the area starting from the outer edge and working inward. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and environmental health and safety officer.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with the same level of caution as its preparation and use.

  • Segregation: All items that have come into contact with this compound, including vials, syringes, needles, gloves, gowns, and cleaning materials, are considered hazardous waste.

  • Containers: Use designated, puncture-resistant, and clearly labeled hazardous waste containers.[2] Broken vials should be placed in a sharps container.[4]

  • Disposal Route: Dispose of all this compound waste in accordance with local, state, and federal regulations for cytotoxic agents.[1] Do not dispose of it in the regular trash or sewer system.[4] Consult your institution's environmental health and safety department for specific procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.

Romidepsin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Receive and Inspect Shipment B Store in Secure, Designated Area (20-25°C) A->B C Don Appropriate PPE (Double Gloves, Gown, Eye Protection) B->C D Prepare in Containment Device (e.g., BSC) C->D E Reconstitute with Diluent D->E K Spill Occurs D->K F Dilute in Infusion Bag E->F G Label Prepared Solution F->G H Segregate all Contaminated Waste G->H Post-Use I Place in Labeled, Puncture-Resistant Hazardous Waste Containers H->I J Dispose via Approved Cytotoxic Waste Stream I->J L Evacuate and Secure Area K->L M Use Spill Kit for Decontamination L->M N Dispose of Spill Waste as Hazardous M->N N->J

Caption: Workflow for the safe handling of this compound.

References

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